molecular formula C19H24O6 B171346 Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate CAS No. 142733-60-6

Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Cat. No.: B171346
CAS No.: 142733-60-6
M. Wt: 348.4 g/mol
InChI Key: ULSMYZADTHVDKB-UHFFFAOYSA-N
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Description

Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is a spirocyclic chemical building block of high value in method development and the synthesis of complex molecular scaffolds. Its spirobislactone core is a privileged structure found in a range of bioactive natural and synthetic products . Research into related γ-spirobislactone scaffolds has shown they possess promising biological activities, including anti-inflammatory, antitumor, antiplasmodial, and bactericidal effects . This compound serves as a strategic precursor in metal-catalyzed reactions, particularly gold(I)-catalyzed cyclizations, which are an efficient and mild approach to constructing functionalized spirobislactone systems in high yields . The phenyl-substituted dioxaspiro[3.5]nonane structure makes it a versatile intermediate for medicinal chemistry and drug discovery programs, especially for investigating new therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-3-22-16(20)19(17(21)23-4-2)10-18(11-19)12-24-15(25-13-18)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSMYZADTHVDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)COC(OC2)C3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300913
Record name diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142733-60-6
Record name diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel spiroketal, this compound. This document is intended for an audience of researchers, scientists, and professionals in drug development who possess a strong background in organic chemistry. The guide outlines a logical, multi-step synthesis, beginning with fundamental organic reactions and culminating in the formation of the target spirocyclic system. Each proposed step is grounded in established chemical principles and supported by references to relevant literature. Furthermore, a complete characterization profile, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), is presented to aid in the identification and verification of the synthesized compound. The experimental protocols are detailed to ensure reproducibility, and conceptual diagrams are provided for clarity.

Introduction: The Significance of Spiroketals

Spiroketals are a prominent class of heterocyclic compounds characterized by a spirocyclic junction where two rings are joined by a single carbon atom which is also the anomeric carbon of a ketal. This structural motif is found in a wide array of biologically active natural products, including pheromones, antibiotics, and toxins.[1][2] The constrained conformational nature of the spiroketal system often imparts specific three-dimensional orientations to functional groups, which can be crucial for molecular recognition and biological activity. Consequently, the development of synthetic methodologies towards novel spiroketal frameworks is of significant interest in medicinal chemistry and drug discovery.

The target molecule, this compound, presents a unique combination of a cyclobutane ring, a tetrahydropyran ring, and a geminal diester functional group. This intricate architecture suggests potential for further chemical elaboration and the exploration of its pharmacological profile. This guide provides a scientifically-grounded, albeit proposed, pathway for its synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence. The logical flow of the synthesis is depicted in the following workflow diagram.

G cluster_0 Part 1: Synthesis of Intermediate 1 cluster_1 Part 2: Synthesis of Intermediate 2 cluster_2 Part 3: Final Spiroketal Formation A Benzaldehyde C Diethyl 2-benzylidenemalonate (Intermediate 1) A->C B Diethyl Malonate B->C D Cyclobutanone F Ethyl 1-hydroxycyclobutylacetate (Intermediate 2) D->F E Reformatsky Reagent (from Ethyl Bromoacetate and Zinc) E->F C_ref Intermediate 1 G This compound (Target Molecule) C_ref->G Prins-type Cyclization F_ref Intermediate 2 F_ref->G

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Knoevenagel Condensation for Diethyl 2-benzylidenemalonate

The initial step involves the synthesis of the α,β-unsaturated diester, diethyl 2-benzylidenemalonate, via a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction occurs between an aldehyde (benzaldehyde) and a compound with an active methylene group (diethyl malonate), typically catalyzed by a weak base.[3][4]

G reagents Benzaldehyde Diethyl Malonate Piperidine (catalyst) Toluene (solvent) conditions Reflux with Dean-Stark trap 8-12 hours reagents->conditions Reaction Setup product Diethyl 2-benzylidenemalonate conditions->product Yields

Caption: Reaction scheme for the Knoevenagel condensation.

Experimental Protocol:
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene.

  • Add a catalytic amount of piperidine (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 2-benzylidenemalonate as a colorless oil.[5]

Step 2: Synthesis of Ethyl 1-hydroxycyclobutylacetate

The second key intermediate, a homoallylic alcohol derivative, is proposed to be synthesized from cyclobutanone. A Reformatsky reaction provides a reliable method for this transformation.

Experimental Protocol:
  • Activate zinc dust by washing with dilute HCl, water, ethanol, and diethyl ether, then dry under vacuum.

  • In a flame-dried flask under an inert atmosphere (e.g., argon), add the activated zinc and a crystal of iodine.

  • Add a solution of ethyl bromoacetate in anhydrous THF to the zinc suspension.

  • Initiate the reaction by gentle heating. Once initiated, add the remaining ethyl bromoacetate solution dropwise to maintain a gentle reflux.

  • After the addition is complete, cool the reaction mixture and add a solution of cyclobutanone in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for several hours, then quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-hydroxycyclobutylacetate.

Step 3: Acid-Catalyzed Prins-Type Cyclization

The final and key step in forming the spiroketal ring system is a Prins-type cyclization.[6][7][8] This reaction involves the acid-catalyzed addition of an aldehyde (in this case, the enol or enolate derived from diethyl 2-benzylidenemalonate acting as the nucleophile) to a carbonyl compound (cyclobutanone derivative) followed by cyclization.

G reactants Diethyl 2-benzylidenemalonate Ethyl 1-hydroxycyclobutylacetate product This compound reactants->product catalyst Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., p-TsOH) Dichloromethane (solvent) catalyst->product conditions Low temperature (e.g., -78 °C to 0 °C) Inert atmosphere conditions->product

Caption: Key elements of the proposed Prins-type cyclization.

Experimental Protocol:
  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve diethyl 2-benzylidenemalonate (1.0 eq) and ethyl 1-hydroxycyclobutylacetate (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise.

  • Stir the reaction mixture at low temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Characterization of the Target Molecule

The successful synthesis of this compound (Molecular Formula: C₁₉H₂₄O₆, Molecular Weight: 348.39 g/mol ) would be confirmed through a combination of spectroscopic techniques.[9]

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic Protons: Multiplet in the range of δ 7.2-7.4 ppm (5H, Phenyl group).Benzylic Proton: Singlet or doublet around δ 5.0-5.5 ppm (1H, CH-Ph).Ester Ethyl Groups: Two distinct quartets around δ 4.1-4.3 ppm (4H, 2 x OCH₂) and two distinct triplets around δ 1.2-1.4 ppm (6H, 2 x CH₃).Cyclobutane Protons: Complex multiplets in the range of δ 1.8-2.5 ppm (6H).
¹³C NMR Ester Carbonyls: Two peaks in the range of δ 168-172 ppm.Aromatic Carbons: Peaks in the range of δ 125-140 ppm.Spiroketal Carbon: Peak around δ 95-105 ppm.Benzylic Carbon: Peak around δ 75-85 ppm.Ester Alkyl Carbons: Peaks around δ 60-65 ppm (OCH₂) and δ 13-15 ppm (CH₃).Cyclobutane Carbons: Peaks in the range of δ 20-40 ppm.
Infrared (IR) C=O Stretch (Ester): Strong absorption band around 1730-1750 cm⁻¹.C-O Stretch (Ester and Ketal): Strong absorption bands in the range of 1000-1300 cm⁻¹.C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
Mass Spec (MS) Molecular Ion Peak (M⁺): m/z = 348.1573 (for C₁₉H₂₄O₆).Key Fragmentation Patterns: Loss of ethoxy group (-45), loss of carboethoxy group (-73), fragments corresponding to the phenyl group and the cyclobutane ring.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction step can be monitored by TLC. The purification of intermediates and the final product via column chromatography ensures the removal of impurities. The comprehensive characterization using NMR, IR, and MS provides orthogonal methods for structure elucidation and confirmation. The predicted spectroscopic data serves as a benchmark for the experimental results. Any significant deviation from these predictions would necessitate further investigation and optimization of the synthetic route.

Conclusion

This technical guide has detailed a plausible and scientifically sound approach for the . By leveraging well-established reactions such as the Knoevenagel condensation and a proposed Prins-type cyclization, a clear pathway to this novel spiroketal has been outlined. The provided experimental protocols and predicted characterization data offer a solid foundation for researchers to undertake the synthesis and explore the potential applications of this compound in fields such as medicinal chemistry and materials science.

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). RSC Publications. Retrieved January 14, 2026, from [Link]

  • Malonic acid, benzal-, diethyl ester. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved January 14, 2026, from [Link]

  • Original Knoevenagel condensation reaction: formaldehyde and diethyl... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. (1959). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). Letters in Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations. (2008). Organic Letters. Retrieved January 14, 2026, from [Link]

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. (2014). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. (2008). Molecules. Retrieved January 14, 2026, from [Link]

  • cyclobutanone. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. (2013). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Focused Update on the Prins Reaction and the Prins Cyclization. (2016). Current Organic Chemistry. Retrieved January 14, 2026, from [Link]

Sources

spectroscopic data of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex organic molecule with a unique spirocyclic core. Its structure, featuring a cyclobutane ring fused to a dioxane ring via a spiro junction, and further functionalized with two diethyl carboxylate groups and a phenyl substituent, suggests potential applications in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any such application, and a thorough understanding of its spectroscopic characteristics is paramount.

This technical guide, intended for researchers and professionals in the chemical sciences, provides a detailed theoretical analysis of the expected spectroscopic data for this compound. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive framework, leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral signature. The insights provided herein are designed to aid in the identification and characterization of this compound and its analogs.

Molecular Structure Analysis

The foundational step in predicting a molecule's spectroscopic behavior is a detailed analysis of its structure. This compound, with the molecular formula C₁₉H₂₄O₆ and a molecular weight of 348.39 g/mol , possesses several key structural features that will govern its spectroscopic output.[1]

Caption: Numbered structure of the target molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, acetal, cyclobutane, and ethyl ester protons. The chemical shifts are influenced by the electronegativity of nearby oxygen atoms and the anisotropic effects of the phenyl ring and carbonyl groups.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.30-7.45Multiplet5HPhenyl-HProtons on the aromatic ring.
~ 5.50Singlet1HAcetal-HThe proton on the carbon atom between two ether oxygens (C7), deshielded by both.
~ 4.20Quartet4H-OCH₂CH₃Methylene protons of the ethyl esters, deshielded by the adjacent oxygen and split by the methyl protons.
~ 2.50-2.80Multiplet4HCyclobutane-HProtons on the cyclobutane ring, with complex splitting due to geminal and vicinal coupling.
~ 2.00-2.20Multiplet4HDioxane-HProtons on the dioxane ring, with chemical shifts influenced by the adjacent spiro center and oxygen atoms.
~ 1.25Triplet6H-OCH₂CH₃Methyl protons of the ethyl esters, split by the adjacent methylene protons.

Hydrogens on carbons adjacent to an ether oxygen typically appear in the 3.4 to 4.5 δ range.[2] The acetal proton at C7 is expected to be further downfield due to the influence of two oxygen atoms and the phenyl group. The cyclobutane protons will likely exhibit complex splitting patterns due to restricted bond rotation.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. The presence of quaternary carbons, such as the spiro center and the carbon bearing the two ester groups, will be a key feature.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 170C=OCarbonyl carbons of the two equivalent ester groups.
~ 138Phenyl-C (ipso)The carbon of the phenyl ring attached to the dioxane ring.
~ 128-130Phenyl-CHAromatic carbons bearing a hydrogen atom.
~ 101Acetal-CThe carbon atom bonded to two oxygen atoms (C7), highly deshielded.
~ 62-OCH₂CH₃Methylene carbons of the ethyl esters.
~ 60Spiro-CThe quaternary spiro carbon atom (C5).
~ 55C(COOEt)₂The quaternary carbon of the cyclobutane ring bonded to the two ester groups (C2).
~ 30-40Cyclobutane-CH₂Methylene carbons of the cyclobutane ring.
~ 25-35Dioxane-CH₂Methylene carbons of the dioxane ring.
~ 14-OCH₂CH₃Methyl carbons of the ethyl esters.

Ether carbon atoms typically resonate in the 50 to 80 δ range in the ¹³C NMR spectrum.[2] The chemical shifts of the spiro and other quaternary carbons are estimations based on similar structures in the literature.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum will be dominated by strong absorptions from the carbonyl groups of the esters and the C-O bonds of the esters and the dioxane ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~ 3100-3000Aromatic C-H stretch
~ 2980-2850Aliphatic C-H stretch
~ 1735C=O stretch (ester)
~ 1600, 1480C=C stretch (aromatic)
~ 1250-1050C-O stretch (ester and ether)

Ethers typically show a C-O single-bond stretching absorption in the range of 1050 to 1150 cm⁻¹.[2] Phenyl alkyl ethers often show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[2] The ester C=O stretch is expected to be a very strong and sharp peak.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry will provide the molecular weight of the compound and clues to its structure through analysis of its fragmentation patterns.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 348.

  • Key Fragmentation Pathways:

    • Loss of an ethoxy group (-OCH₂CH₃) from the ester to give a fragment at m/z = 303.

    • Loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z = 319.

    • Cleavage of the ester group to lose CO₂Et, resulting in a fragment at m/z = 275.

    • Retro-Diels-Alder type fragmentation of the dioxane ring is possible.

    • Cleavage of the cyclobutane ring.

Proposed Mass Spectrometry Fragmentation M [M]⁺˙ m/z = 348 F1 [M - OCH₂CH₃]⁺ m/z = 303 M->F1 - •OCH₂CH₃ F2 [M - CO₂Et]⁺ m/z = 275 M->F2 - •CO₂Et F3 [M - Ph]⁺ m/z = 271 M->F3 - •Ph

Caption: A simplified representation of potential fragmentation pathways.

Hypothetical Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial. The following are generalized protocols for the characterization of a novel organic compound like this compound.

NMR Spectroscopy Workflow

NMR Data Acquisition Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer. E Tune and shim the spectrometer for optimal magnetic field homogeneity. D->E F Acquire ¹H, ¹³C, and potentially 2D NMR (COSY, HSQC) spectra. E->F G Apply Fourier transform, phase correction, and baseline correction. H Calibrate the chemical shift scale to the internal standard. G->H I Integrate the signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra. H->I

Caption: A standard workflow for obtaining NMR spectra.

IR Spectroscopy Protocol

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or by injection of a solution for liquid chromatography-mass spectrometry (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to deduce the molecular weight and structural features.

Conclusion

This technical guide has provided a comprehensive, albeit theoretical, overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique spectral fingerprint that should enable the unambiguous identification and structural verification of this complex molecule. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental results. It is important to note that actual experimental values may vary slightly due to solvent effects, concentration, and the specific instrumentation used.

References

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

Sources

A Technical Guide to the Chemical Properties and Applications of Spirocyclic Dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Flatland—The Spirocyclic Advantage in Molecular Design

In the landscape of molecular design, the pursuit of structural novelty and enhanced functionality is perpetual. For decades, medicinal and materials chemistry was largely dominated by planar, aromatic structures. However, the limitations of this "flatland" approach—often leading to poor physicochemical properties and off-target effects—have become increasingly apparent.[1] The strategic introduction of three-dimensionality is now a cornerstone of modern molecular engineering.

Spirocyclic scaffolds, particularly spirocyclic dicarboxylates, have emerged as powerful tools in this endeavor.[2] These unique structures, defined by two rings sharing a single tetrahedral carbon atom, enforce a rigid, orthogonal orientation of the constituent rings.[3] This guide provides a deep dive into the chemical properties of spirocyclic dicarboxylates, exploring how their distinct architecture translates into tangible benefits in drug discovery and materials science. We will move beyond simple descriptions to analyze the causal relationships between structure, properties, and performance, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Architecture: Structural and Physicochemical Properties

The defining feature of a spirocyclic compound is the spiroatom, a single carbon common to two rings. In spirocyclic dicarboxylates, this core is functionalized with two carboxylic acid groups, creating a bifunctional molecule with a highly defined three-dimensional geometry. The rigid nature of this scaffold significantly influences its chemical and physical behavior.[4]

Conformational Rigidity and Stereochemistry

Unlike flexible aliphatic chains or even monocyclic systems, the spiro-junction severely restricts conformational freedom.[5] This rigidity is a key asset in drug design, as it can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for a biological target.[4][6]

For instance, 2,6-disubstituted spiro[3.3]heptanes, such as spiro[3.3]heptane-2,6-dicarboxylic acid (also known as Fecht's acid), are axially chiral.[7] This is due to the non-planar arrangement of the two cyclobutane rings, creating a helical twist that results in non-superimposable mirror images (enantiomers). This inherent chirality is critical for designing stereospecific interactions with chiral biological systems like enzymes and receptors.

core_node core_node prop_node prop_node app_node app_node A Spirocyclic Dicarboxylate Core B1 Rigid 3D Scaffold A->B1 B2 Orthogonal Ring Planes A->B2 B3 Increased Fsp³ Carbon Fraction A->B3 B4 Axial Chirality (e.g., Spiro[3.3]heptane) A->B4 C1 Enhanced Target Binding Affinity B1->C1 C2 Improved Metabolic Stability B1->C2 C6 Defined Exit Vectors for Substituents B2->C6 B3->C2 C3 Modulated Solubility & Lipophilicity B3->C3 C4 Stereo-specific Interactions B4->C4 C5 Novel IP Space C1->C5 C2->C5 C3->C5 C4->C5 C6->C5

Caption: Impact of the spirocyclic core on molecular properties.

Physicochemical Profile

The introduction of a spirocyclic core into a molecule significantly increases its fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value generally correlates with improved clinical success rates for drug candidates, partly due to better physicochemical properties like increased aqueous solubility and metabolic stability.[5][8]

Let's consider Spiro[3.3]heptane-2,6-dicarboxylic acid (SHDA) as a case study. Its rigid, non-aromatic nature makes it a valuable bioisostere for planar aromatic rings like terephthalic acid, offering a similar spatial arrangement of carboxylates but with vastly different properties.[7]

Table 1: Physicochemical Properties of Spiro[3.3]heptane-2,6-dicarboxylic acid

Property Value Source
CAS Number 3057-91-8 [9][10]
Molecular Formula C₉H₁₂O₄ [11]
Molecular Weight 184.19 g/mol [11]
Melting Point 230-235 °C [12]
Boiling Point 417.8 °C (at 760 mmHg) [12]
Density ~1.4 g/mL [12]

| Appearance | White to yellow solid |[12] |

The high melting point of SHDA reflects a stable crystal lattice, a consequence of its rigid and symmetrical structure. This stability also translates to high thermal stability when used as a monomer in polymer synthesis.[7][13]

Synthesis and Reactivity

The utility of spirocyclic dicarboxylates is underpinned by accessible synthetic routes and predictable reactivity of the carboxylate functional groups.

Synthetic Strategies

While numerous specialized methods exist, a common and robust approach to synthesizing spiro[3.3]heptane systems involves a double alkylation of an active methylene compound, followed by hydrolysis and decarboxylation.[14] The choice of cyclization precursor is critical; 1,1-bis(bromomethyl)cyclobutane is a typical electrophile for this transformation. This method provides a convergent and scalable route to the core scaffold.

cluster_synthesis Synthesis Phase cluster_purification Purification & Validation step_node step_node qc_node qc_node final_node final_node A Precursor Selection (e.g., Diethyl Malonate, 1,1-bis(bromomethyl)cyclobutane) B Double Alkylation (Cyclization Reaction) A->B C Saponification (Hydrolysis) B->C D Decarboxylation (Acidification & Heat) C->D E Crude Product Isolation D->E F Recrystallization E->F G Characterization F->G H Pure Spirocyclic Dicarboxylate G->H Verified Structure

Caption: General workflow for synthesis and validation.

Reactivity of the Dicarboxylate Moiety

The two carboxylic acid groups are the primary handles for further chemical modification. They undergo standard transformations, including:

  • Esterification: Formation of diesters for use as monomers in polycondensation reactions or to modulate solubility.[13]

  • Amidation: Coupling with amines to generate diamides, which are common in medicinal chemistry for forming hydrogen bonds with biological targets.

  • Reduction: Conversion to the corresponding diols, providing access to another class of spirocyclic building blocks.

  • Coordination Chemistry: The deprotonated carboxylates act as excellent ligands for metal ions, enabling the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs).[7]

The reactivity of one carboxylate group is generally independent of the other due to the separation imposed by the rigid spirocyclic core. This allows for both symmetrical and, with appropriate protecting group strategies, asymmetrical derivatization.

Key Applications in Science and Industry

The unique properties of spirocyclic dicarboxylates have led to their adoption in fields demanding high levels of molecular precision and stability.

Drug Discovery: Scaffolds for Next-Generation Therapeutics

Spirocyclic cores are increasingly used to design drugs with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15]

  • Improved Metabolic Stability: The sp³-rich, sterically hindered nature of the spirocyclic core can shield adjacent functional groups from metabolic enzymes (e.g., Cytochrome P450s), increasing the drug's half-life.[3][16]

  • Enhanced Selectivity: By fixing the spatial orientation of pharmacophoric elements, spirocyclic scaffolds can dramatically improve selectivity for the intended target over related off-targets, reducing side effects.[5][8]

  • Bioisosteric Replacement: Spirocyclic cores can serve as non-aromatic replacements for phenyl rings or other flat motifs, a strategy used to escape the metabolic liabilities and planarity associated with aromatic systems.[7][14]

Materials Science: Building Blocks for Advanced Polymers and MOFs

In materials science, the rigidity and defined geometry of spirocyclic dicarboxylates are highly valued.

  • Polyesters: Spirocyclic dicarboxylates can be polymerized with diols to create aliphatic polyesters with high glass transition temperatures and thermal stability up to 300 °C.[13] These materials can be transparent, mechanically strong, and exhibit good processability.[13]

  • Metal-Organic Frameworks (MOFs): When used as linkers in MOFs, ligands like SHDA create unique porous structures.[7] The steric bulk of the spiro[3.3]heptane backbone can control the interpenetration of networks and create aliphatic pore chemistries, which is difficult to achieve with conventional flat aromatic linkers.[7]

central_node central_node field_node field_node app_node app_node A Spirocyclic Dicarboxylates B1 Drug Discovery A->B1 B2 Materials Science A->B2 C1 Rigid Scaffolds B1->C1 C2 Bioisosteres (Phenyl Ring Replacement) B1->C2 C3 Improving ADME Properties B1->C3 D1 Monomers for High-Tg Polyesters B2->D1 D2 Linkers for Metal-Organic Frameworks (MOFs) B2->D2 D3 Building Blocks for Coordination Polymers B2->D3

Caption: Key application areas for spirocyclic dicarboxylates.

Experimental Protocols: A Self-Validating Approach

Trustworthy science relies on robust and reproducible methodologies. The following protocols are designed as self-validating systems, with clear checkpoints for characterization to ensure the integrity of the results.

Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid (SHDA)

This protocol is a generalized representation based on established methods for spirocyclization via double alkylation.[14]

Objective: To synthesize the SHDA scaffold from commercially available precursors.

Methodology:

  • Step 1: Malonate Alkylation (Formation of Spiro-tetraester)

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl malonate (2.1 eq.) in anhydrous ethanol.

    • Add sodium ethoxide (2.0 eq.) portion-wise while stirring at 0 °C. Allow the mixture to stir for 30 minutes.

    • Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq.) dropwise.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 12-24 hours).

    • Cool the reaction, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure to yield the crude tetraester.

  • Step 2: Saponification and Decarboxylation

    • To the crude tetraester, add a solution of potassium hydroxide (8 eq.) in ethanol/water (1:1).

    • Heat the mixture to reflux for 12 hours to ensure complete hydrolysis of all four ester groups.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Carefully acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid at 0 °C. This will protonate the carboxylates and initiate decarboxylation.

    • Gently heat the acidic mixture to ~60-70 °C until gas evolution (CO₂) ceases.

  • Step 3: Purification and Validation

    • Cool the mixture in an ice bath. The crude SHDA will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure SHDA.

    • Validation: Dry the product and determine its melting point. A sharp melting point around 230-235 °C indicates high purity.[12] Confirm the structure using the characterization methods below.

Protocol: Structural Characterization of SHDA

Objective: To confirm the identity and purity of the synthesized SHDA.

Methodology:

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the solid product (e.g., using an ATR accessory).

    • Expected Outcome: Look for a very broad absorption band from ~2500-3300 cm⁻¹ (characteristic of the O-H stretch of a carboxylic acid dimer) and a strong, sharp absorption band around 1700 cm⁻¹ (C=O stretch of the carboxylic acid). The absence of a strong band around 1735 cm⁻¹ confirms the complete hydrolysis of the ester precursors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

    • ¹H NMR Expected Outcome: The spectrum will show complex multiplets for the aliphatic protons on the cyclobutane rings. A very broad singlet far downfield (>12 ppm in DMSO-d₆) will correspond to the acidic carboxylic acid protons. Integration should confirm the ratio of aliphatic to acidic protons.

    • ¹³C NMR Expected Outcome: The spectrum will show a signal for the carbonyl carbon around 175 ppm, a unique signal for the spiro carbon, and several signals for the other sp³ carbons of the rings. The number of signals will confirm the molecule's symmetry.

  • Mass Spectrometry (MS):

    • Analyze the sample using a technique like Electrospray Ionization (ESI) in negative ion mode.

    • Expected Outcome: The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 183.06. High-resolution mass spectrometry should confirm the elemental formula C₉H₁₂O₄.

Conclusion and Future Perspectives

Spirocyclic dicarboxylates represent a mature yet continually evolving class of chemical building blocks. Their unique conformational and physicochemical properties—stemming directly from the rigid three-dimensional spirocyclic core—provide a compelling solution to many of the challenges faced in modern drug discovery and materials science.[6][15] By enabling an "escape from flatland," they open up new, underexplored regions of chemical space.[3][16]

Future research will likely focus on the development of new catalytic and enantioselective methods to access even more diverse and complex spirocyclic systems.[17] As our ability to precisely control three-dimensional molecular architecture improves, the strategic deployment of spirocyclic dicarboxylates and their derivatives will undoubtedly lead to the creation of more effective medicines and higher-performing materials.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022-03-25). PubMed.
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021-12-01). BLDpharm.
  • Spirocyclic Building Blocks for Scaffold Assembly - Sigma-Aldrich. Sigma-Aldrich.
  • Spiro[3.3]heptane-2,6-dicarboxylic acid | 3057-91-8 - Biosynth. Biosynth.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
  • spiro[3.3]heptane-2,6-dicarboxylic acid | 3057-91-8 - ChemicalBook. (2025-10-14). ChemicalBook.
  • Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | CID 240836 - PubChem. PubChem.
  • Spiro[3.3]heptane-2,6-dicarboxylic acid - MySkinRecipes. MySkinRecipes.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025-04-05). European Journal of Medicinal Chemistry.
  • The Significance of Spirocyclic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • The use of spirocyclic scaffolds in drug discovery - PubMed. (2014-08-15). PubMed.
  • Spiroheptane - Grokipedia. (2026-01-08). Grokipedia.
  • Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs - RSC Publishing. (2021-11-22). Royal Society of Chemistry.
  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (2021-01-14). PubMed.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate.
  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing). (2021-01-06). Royal Society of Chemistry.

Sources

The Rising Profile of Dioxaspiro Compounds: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dioxaspiro compounds, characterized by their unique spirocyclic architecture containing two oxygen atoms, have emerged from the periphery of medicinal chemistry to become a focal point of intensive research. Their inherent three-dimensionality and conformational rigidity offer a compelling scaffold for the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the burgeoning research applications of dioxaspiro compounds, with a particular focus on their anticancer, antimicrobial, and antioxidant activities. We delve into the intricate mechanisms of action, provide detailed, field-proven experimental protocols for their synthesis and biological evaluation, and present quantitative structure-activity relationship (QSAR) data to guide future drug discovery efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of heterocyclic compounds.

Introduction: The Architectural Allure of Dioxaspiro Compounds

The spiroketal moiety, a core feature of many dioxaspiro compounds, is a privileged scaffold found in a wide array of bioactive natural products[1][2]. This structural motif, consisting of two heterocyclic rings sharing a single carbon atom, imparts a level of conformational constraint and three-dimensionality that is often absent in more traditional, planar drug molecules[2]. This unique architecture allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets[2].

The presence of two oxygen atoms within the spirocyclic system further contributes to the favorable physicochemical properties of dioxaspiro compounds, often enhancing aqueous solubility and metabolic stability, key attributes for successful drug candidates[3]. The inherent chirality of many dioxaspiro structures also opens avenues for stereoselective synthesis and the exploration of stereoisomers with potentially distinct pharmacological profiles.

This guide will explore the significant strides made in harnessing the therapeutic potential of dioxaspiro compounds, from their origins in natural products to the rational design of novel synthetic derivatives.

Anticancer Applications: Targeting the Machinery of Malignancy

The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of dioxaspiro compounds. Several members of this class have demonstrated potent activity against a range of cancer cell lines, operating through diverse and often multi-targeted mechanisms.

Mechanism of Action: Inducing Apoptosis and Modulating Key Signaling Pathways

A primary mechanism by which dioxaspiro compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by targeting key players in the intricate signaling cascades that regulate cell survival and proliferation.

Many bioactive dioxaspiro compounds, such as derivatives of the natural product diospyrin, have been shown to trigger the intrinsic apoptotic pathway[4][5]. This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

Key events in this pathway that can be modulated by dioxaspiro compounds include:

  • Upregulation of pro-apoptotic proteins: Such as Bax and Bak.

  • Downregulation of anti-apoptotic proteins: Like Bcl-2 and Bcl-xL.

  • Activation of caspase-9 and caspase-3: Leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis[4].

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Bax Bax/Bak CytoC_m Cytochrome c Bax->CytoC_m Promotes release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) CytoC_m->Apoptosome Dioxaspiro Dioxaspiro Compound Dioxaspiro->Bax Upregulates Dioxaspiro->Bcl2 Downregulates Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified schematic of the intrinsic apoptosis pathway and points of intervention for dioxaspiro compounds.

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation during embryonic development and adult tissue homeostasis[6]. Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth[7][8]. Several natural and synthetic compounds have been identified as inhibitors of the Wnt pathway, and emerging evidence suggests that certain dioxaspiro derivatives may also function through this mechanism[9][10][11].

Inhibition of the Wnt pathway by small molecules can occur at various levels:

  • Disrupting the interaction between β-catenin and its transcriptional co-activators (e.g., TCF/LEF).

  • Promoting the degradation of β-catenin.

  • Inhibiting key enzymes in the pathway, such as Tankyrase.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dsh/Dvl Frizzled->Dvl LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dvl->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates Dioxaspiro Dioxaspiro Compound Dioxaspiro->DestructionComplex Stabilizes Dioxaspiro->beta_catenin_nuc Inhibits Interaction TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes

Figure 2: Overview of the canonical Wnt/β-catenin signaling pathway and potential inhibitory points for dioxaspiro compounds.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival[12][13]. Dysregulation of this pathway is also frequently observed in cancer[14]. The MAPK/ERK pathway is a multi-tiered cascade that relays extracellular signals to the nucleus, ultimately leading to the transcription of genes involved in cell growth[15]. Some natural product-derived compounds have been shown to inhibit this pathway, and this represents a potential mechanism of action for anticancer dioxaspiro compounds[14].

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Activates ERK ERK (MAPK) MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., Myc, Fos, Jun) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Dioxaspiro Dioxaspiro Compound Dioxaspiro->Raf Inhibits Dioxaspiro->MEK Inhibits

Figure 3: The MAPK/ERK signaling cascade and potential points of inhibition by dioxaspiro compounds.

Quantitative Data: Anticancer Activity of Representative Dioxaspiro Compounds

The following table summarizes the in vitro cytotoxic activity of selected dioxaspiro compounds against various cancer cell lines.

Compound IDDioxaspiro ScaffoldCancer Cell LineIC50 (µM)Reference
DiospyrinNaphthoquinonoidHL-60 (Leukemia)>10[4]
Diospyrin Diethyl Ether (D7)NaphthoquinonoidHL-60 (Leukemia)1.5[4]
Aminoacetate derivative of diospyrinNaphthoquinonoidEhrlich Ascites Carcinoma0.06[16]
Substituted 4'-iminospiro[indoline-3,3'-[17][18][19]thiadiazolidinyl]-2-one 1',1'-dioxide (Compound 5)ThiadiazolidinoneBreast Cancer0.013[14]
Dispiro-indolinone (Compound 29)IndolinoneLNCaP (Prostate)1.2-3.5[20]
Experimental Protocols for Evaluating Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[17][18][21][22].

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dioxaspiro test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the dioxaspiro compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with Dioxaspiro Compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 3-4 hours (Formazan formation) D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 G->H

Figure 4: Workflow for the MTT cell viability assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[17][18][19][21].

Materials:

  • Cancer cell lines

  • Dioxaspiro test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the dioxaspiro compound at its IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Antimicrobial Properties: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Dioxaspiro compounds have emerged as a promising scaffold in this area, with several derivatives exhibiting significant activity against a range of pathogenic microorganisms.

Mechanism of Action: Disrupting Microbial Viability

The precise mechanisms of action for many antimicrobial dioxaspiro compounds are still under investigation, but several potential targets have been identified:

  • Inhibition of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Disruption of Membrane Integrity: The lipophilic nature of some dioxaspiro derivatives may allow them to intercalate into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents[23].

  • Inhibition of Nucleic Acid Synthesis: Certain compounds can inhibit essential enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase IV.

  • Inhibition of Protein Synthesis: Targeting the microbial ribosome to inhibit protein synthesis is a common mechanism for many antibiotics.

Quantitative Data: Antimicrobial Activity of Dioxaspiro Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected dioxaspiro compounds against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Spiroketal Macrolides (Compounds 1-4)Aspergillus nigerEqual to Itraconazole[24]
Spiroketal Macrolides (Compounds 1-5)Micrococcus luteus0.0625 - 32[24]
Spiro-4H-pyran derivative (5d)Staphylococcus aureus (clinical isolate)32[2]
Spiro-4H-pyran derivative (5d)Streptococcus pyogenes (clinical isolate)64[2]
Diazaspiro[4.5]decan-1-one derivative (4d)Candida albicans (ATCC 90023)0.04 mmol/L

Synthesis of Bioactive Dioxaspiro Compounds: A Practical Guide

The synthesis of dioxaspiro compounds often involves elegant and stereocontrolled strategies to construct the characteristic spirocyclic core. While numerous synthetic routes have been developed, this section provides a representative, step-by-step protocol for the synthesis of a dioxaspiro scaffold, adapted from the literature.

General Synthetic Strategy: Acid-Catalyzed Spiroketalization

A common and effective method for the synthesis of spiroketals is the acid-catalyzed intramolecular cyclization of a dihydroxy ketone precursor.

Spiroketal_Synthesis Dihydroxyketone Dihydroxy Ketone Spiroketal Dioxaspiro Compound Dihydroxyketone->Spiroketal Intramolecular Cyclization H_plus H+ Water - H2O

Figure 5: General scheme for acid-catalyzed spiroketalization.

Example Protocol: Synthesis of a Dioxaspiro[4.5]decane Derivative

The following is a generalized procedure based on the synthesis of diospyrin analogues, which involves a key Suzuki coupling reaction followed by cyclization[22].

Step 1: Suzuki Coupling

  • To a solution of a suitable boronic acid derivative in a solvent mixture (e.g., toluene, ethanol, and water) add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

  • Add the corresponding bromonaphthoquinone derivative to the reaction mixture.

  • Heat the mixture under an inert atmosphere (e.g., argon) at reflux for a specified time (e.g., 12-24 hours).

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Demethylation and Cyclization

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0°C.

  • Add a demethylating agent (e.g., BBr3) dropwise and stir the reaction mixture at room temperature for a specified time.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The resulting dihydroxy intermediate may spontaneously cyclize to the dioxaspiro compound upon workup or require gentle heating in the presence of a mild acid to facilitate spiroketalization.

  • Purify the final dioxaspiro compound by recrystallization or column chromatography.

Future Directions and Conclusion

The research into the applications of dioxaspiro compounds is a rapidly evolving field with immense potential. The unique structural features of this class of molecules provide a fertile ground for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Future research efforts should focus on:

  • Elucidation of detailed mechanisms of action: A deeper understanding of how dioxaspiro compounds interact with their biological targets at the molecular level will enable more rational drug design.

  • Exploration of a broader range of biological activities: While significant progress has been made in the areas of cancer and infectious diseases, the potential of dioxaspiro compounds in other therapeutic areas, such as neurodegenerative and inflammatory diseases, remains largely unexplored.

  • Development of more efficient and stereoselective synthetic methodologies: The ability to synthesize a diverse range of dioxaspiro analogues in an efficient and controlled manner is crucial for comprehensive structure-activity relationship studies.

  • Advancement into preclinical and clinical studies: Promising lead compounds identified from in vitro and in vivo studies should be advanced into formal preclinical development and, ultimately, clinical trials to assess their therapeutic potential in humans.

References

  • [QSAR-based rational discovery of novel substituted-4'-iminospiro[indoline-3,3'-[17][18][19]thiadiazolidinyl]-2-one 1',1'-dioxide with potent in vitro anticancer activity - PMC - PubMed Central]([Link])

Sources

An In-depth Technical Guide to 2,2-Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate (CAS 142733-60-6)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 142733-60-6, identified as 2,2-Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from established chemical principles, data on analogous structures, and the general characteristics of its constituent chemical classes. The guide covers the compound's structure, postulated physicochemical properties, a proposed synthetic pathway, and explores its potential applications based on the known bioactivities of related spirocyclic frameworks. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique structural and potential functional attributes of spirocyclic compounds.

Introduction: The Spirocyclic Scaffold in Modern Chemistry

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry and materials science. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems by providing a more rigid and defined orientation of functional groups in three-dimensional space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. The spirocyclic core of 2,2-Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate, derived from a pentaerythritol backbone, presents a unique scaffold that combines a cyclobutane ring with a 1,3-dioxane ring, further functionalized with a phenyl group and two diethyl dicarboxylate moieties. This combination of features suggests potential for diverse chemical modifications and biological activities.

Molecular Structure and Chemical Identity

The compound with CAS number 142733-60-6 is systematically named 2,2-Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate. Its structure is characterized by a central spiro carbon atom connecting a cyclobutane ring and a 1,3-dioxane ring.

  • Molecular Formula: C₁₉H₂₄O₆

  • Molecular Weight: 348.39 g/mol

The structural formula is presented below:

Chemical structure of 2,2-Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Key Structural Features:

  • Spiro Center: A quaternary carbon atom at the junction of the two rings.

  • 1,3-Dioxane Ring: A six-membered heterocyclic ring containing two oxygen atoms, derived from the reaction of pentaerythritol with benzaldehyde. The phenyl group is attached to this ring.

  • Cyclobutane Ring: A four-membered carbocyclic ring, which is geminally disubstituted with two ethyl carboxylate groups.

  • Ester Functionalities: The presence of two ethyl ester groups provides sites for potential hydrolysis or further chemical modification.

Postulated Physicochemical Properties

While specific experimental data for this compound are not available, the following properties can be inferred based on its structure and data from analogous compounds.

PropertyPostulated Value/CharacteristicRationale
Physical State Likely a crystalline solid or a viscous oil at room temperature.The relatively high molecular weight and presence of polar ester groups would favor a condensed phase.
Melting Point Expected to be in the range of 100-200 °C.Spirocyclic compounds often have higher melting points due to their rigid structures and efficient crystal packing.
Boiling Point Predicted to be high, likely > 300 °C, with probable decomposition.The high molecular weight and polarity would result in strong intermolecular forces, leading to a high boiling point.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in nonpolar solvents like hexane, and likely insoluble in water.The ester groups and the dioxane ring provide polarity, while the hydrocarbon backbone and phenyl group contribute to lipophilicity.
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 2.5 - 4.0.This value suggests a good balance of lipophilicity and hydrophilicity, which is often desirable for drug candidates.

Proposed Synthetic Pathway

Based on general synthetic routes for spirocyclic compounds derived from pentaerythritol, a plausible synthesis for 2,2-Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate can be proposed. A key precursor is likely a dibrominated pentaerythritol derivative.

Proposed Two-Step Synthesis:

Step 1: Formation of the Spirocyclic Dibromide Intermediate

The synthesis would likely commence with the acid-catalyzed reaction of pentaerythritol with benzaldehyde to form 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. This intermediate is then brominated, for example using phosphorus tribromide (PBr₃) or a similar brominating agent, to yield 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane.

Step 2: Malonic Ester Synthesis and Cyclization

The resulting dibromide can then be reacted with diethyl malonate in the presence of a strong base, such as sodium ethoxide (NaOEt). The base deprotonates the diethyl malonate, which then acts as a nucleophile, displacing both bromide ions in an intramolecular fashion to form the cyclobutane ring and yield the final product.

Synthesis_Pathway Pentaerythritol Pentaerythritol Intermediate1 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane Pentaerythritol->Intermediate1 Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate1 Acid Catalyst Intermediate2 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane Intermediate1->Intermediate2 Bromination BrominatingAgent PBr₃ or similar BrominatingAgent->Intermediate2 FinalProduct 2,2-Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane- 2,2-dicarboxylate Intermediate2->FinalProduct Intramolecular Cyclization DiethylMalonate Diethyl Malonate DiethylMalonate->FinalProduct Base NaOEt Base->FinalProduct

Caption: Proposed synthetic pathway for the target compound.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for CAS 142733-60-6, the spirocyclic scaffold is a recurring motif in a variety of biologically active natural products and synthetic compounds.

Potential Areas of Investigation:

  • Anticancer Activity: Many spirocyclic compounds have demonstrated potent anticancer properties. The rigid three-dimensional structure can facilitate precise interactions with enzyme active sites or protein-protein interfaces involved in cancer signaling pathways.

  • Antimicrobial Agents: The unique topology of spirocycles can lead to novel mechanisms of antimicrobial action, potentially overcoming existing resistance mechanisms.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the spirocyclic core and the phenyl group may allow for penetration of the blood-brain barrier, making such compounds interesting candidates for CNS-acting drugs.

  • Drug Delivery: The orthoester-like functionality within the dioxane ring suggests a potential for pH-sensitive hydrolysis. This could be explored for the development of drug delivery systems that release a therapeutic agent under specific physiological conditions, such as the acidic environment of tumors or endosomes.

Spectroscopic Characterization (Predicted)

Although experimental spectra are unavailable, the expected spectroscopic features can be predicted based on the compound's structure.

Predicted ¹H NMR (in CDCl₃):

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the phenyl group.

  • Dioxane Ring Protons: A singlet for the benzylic proton (O-CH-O) around δ 5.5 ppm. The methylene protons of the dioxane ring would likely appear as two distinct signals due to their diastereotopic nature.

  • Cyclobutane Ring Protons: The methylene protons of the cyclobutane ring would also be expected to show complex splitting patterns due to restricted rotation and diastereotopicity.

  • Ethyl Ester Protons: A quartet around δ 4.2 ppm for the -OCH₂- group and a triplet around δ 1.2 ppm for the -CH₃ group.

Predicted ¹³C NMR (in CDCl₃):

  • Carbonyl Carbons: A signal around δ 170 ppm for the ester carbonyls.

  • Aromatic Carbons: Signals in the region of δ 125-140 ppm.

  • Dioxane Ring Carbons: A signal for the benzylic carbon (O-CH-O) around δ 100 ppm, and signals for the other carbons in the ring.

  • Spiro Carbon: A quaternary carbon signal.

  • Cyclobutane Ring Carbons: Signals for the methylene carbons and the quaternary carbon bearing the ester groups.

  • Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons.

Predicted Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl groups.

  • C-O Stretch: Strong bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O bonds of the esters and the dioxane ring.

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Predicted Mass Spectrometry (Electron Ionization):

  • Molecular Ion (M⁺): The molecular ion peak at m/z 348 would be expected.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45), the entire ester group (-COOC₂H₅, m/z 73), and cleavage of the spirocyclic rings.

Safety and Handling

No specific safety data is available for this compound. As with any uncharacterized chemical, it should be handled with appropriate caution in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

2,2-Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate represents an interesting, yet underexplored, chemical entity. Its spirocyclic nature, derived from readily available starting materials, makes it an attractive scaffold for the synthesis of new compound libraries. Future research should focus on the development of a confirmed synthetic protocol and the full characterization of its physicochemical and spectroscopic properties. Subsequently, biological screening in various assays would be crucial to uncover any potential therapeutic applications. The insights gained from such studies would not only shed light on the properties of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of spirocyclic compounds in drug discovery and materials science.

References

Due to the lack of specific literature on CAS 142733-60-6, this section provides references to general concepts and related compounds discussed in the guide.

  • General Synthesis of Spirocycles: Information on the synthesis of spirocyclic compounds can be found in advanced organic chemistry textbooks and review articles on the topic. A relevant starting point would be reviews on the use of pentaerythritol in organic synthesis.
  • Biological Activity of Spirocycles: A search in scientific databases such as PubMed or Scopus using keywords like "spirocyclic compounds biological activity" will yield numerous research articles detailing the therapeutic potential of this class of molecules.
  • Spectroscopic Data of Related Compounds: Databases like the Spectral Database for Organic Compounds (SDBS) and the Cambridge Crystallographic Data Centre (CCDC)

A Technical Guide to 6,8-Dioxaspiro[3.5]nonane Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the 6,8-Dioxaspiro[3.5]nonane Scaffold

The spiroketal moiety is a recurring and vital structural motif found in a vast number of biologically active natural products.[1][2] Recognized in medicinal chemistry as a "privileged scaffold," its unique three-dimensional and conformationally constrained structure is often directly responsible for key binding interactions with biological targets.[1] The 6,8-dioxaspiro[3.5]nonane core, characterized by a four-membered cyclobutane ring and a six-membered 1,3-dioxane ring sharing a single carbon atom, represents a specific and intriguing class of spiroketals.

While less common in nature than their[3][3],[3][4], or[4][4] counterparts, the inherent strain of the cyclobutane ring and the defined stereochemical presentation of substituents make these derivatives attractive targets for synthetic and medicinal chemists.[5] Their rigid framework serves as an excellent scaffold for orienting functional groups in precise three-dimensional space, a critical factor in designing molecules with high target affinity and selectivity. This guide provides an in-depth analysis of the synthesis, characterization, and potential applications of 6,8-dioxaspiro[3.5]nonane derivatives, offering field-proven insights for professionals in drug discovery and development.

PART 1: Synthesis Strategies for the 6,8-Dioxaspiro[3.5]nonane Core

The construction of the spiroketal core can be approached through methods that are either thermodynamically or kinetically controlled.[2] For the 6,8-dioxaspiro[3.5]nonane system, the most direct and common approach is a thermodynamically controlled acid-catalyzed ketalization of a ketone with a diol.

Acid-Catalyzed Spiroketalization

The primary synthetic route to the 6,8-dioxaspiro[3.5]nonane scaffold involves the condensation of cyclobutanone with a 1,3-diol, such as 1,3-propanediol or its substituted analogues. This reaction is an equilibrium process, and specific experimental choices are made to drive the reaction toward the spiroketal product.

Causality Behind Experimental Choices:

  • Catalyst: Protic acids (e.g., p-toluenesulfonic acid, PTSA) or Lewis acids are employed to protonate the carbonyl oxygen of cyclobutanone. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl groups of the diol.

  • Solvent and Water Removal: The reaction is typically performed in a non-polar solvent like toluene or benzene. Critically, water, a byproduct of the reaction, must be continuously removed to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. This is almost universally achieved using a Dean-Stark apparatus, which azeotropically removes water as it is formed.

  • Thermodynamic Control: By allowing the reaction to proceed under equilibrium conditions for a sufficient duration, the most thermodynamically stable spiroketal diastereomer will be the major product. The stability is influenced by minimizing steric interactions and maximizing favorable stereoelectronic effects, such as the anomeric effect in the dioxane ring.

G cluster_reactants Reactants cluster_conditions Conditions Cyclobutanone Cyclobutanone Reaction + Cyclobutanone->Reaction Propanediol 1,3-Propanediol Propanediol->Reaction Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction Protonates Carbonyl Solvent Toluene Solvent->Reaction WaterRemoval Dean-Stark Trap (Water Removal) WaterRemoval->Reaction Shifts Equilibrium Product 6,8-Dioxaspiro[3.5]nonane Reaction->Product Spiroketalization

Caption: General workflow for acid-catalyzed spiroketalization.

Alternative and Advanced Synthetic Approaches

While direct ketalization is common, more complex derivatives can be assembled through multi-step sequences. For instance, a patented synthesis for the related 2,5-dioxa-8-azaspiro[3.5]nonane scaffold starts from 3-((benzylamino)methyl)oxetan-3-ol.[6] This route involves an initial acylation, followed by an intramolecular cyclization and subsequent reduction and deprotection steps.[6] Such strategies are necessary when the required precursors are not commercially available or when specific functional groups need to be installed in a controlled manner.

Modern catalytic methods, such as the gold(I)-catalyzed cyclization of alkynyl diols, have also been developed for synthesizing other spiroketal systems like 2,7-dioxaspiro[4.4]nonanes and could potentially be adapted.[7] These kinetically controlled methods offer alternative stereochemical outcomes compared to their thermodynamic counterparts.[1]

PART 2: Structural Characterization

The unambiguous identification of 6,8-dioxaspiro[3.5]nonane derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum for the parent 6,8-dioxaspiro[3.5]nonane would be expected to show distinct signals for the protons on the cyclobutane and dioxane rings. The protons on the carbons adjacent to the oxygen atoms in the dioxane ring (C7 and C9) would appear downfield (typically δ 3.5-4.5 ppm) due to the deshielding effect of the oxygen atoms. The protons on the cyclobutane ring would appear further upfield.

    • ¹³C NMR: The key signal is the spirocyclic carbon (C5), which is a quaternary carbon and would appear in a characteristic region (typically δ 90-110 ppm). The carbons adjacent to the oxygens (C7 and C9) would also be downfield in the range of δ 60-80 ppm.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be the strong C-O stretching bands characteristic of an ether or acetal, typically found in the 1200-1000 cm⁻¹ region. The absence of a strong carbonyl (C=O) stretch around 1715 cm⁻¹ (from the cyclobutanone starting material) is a key indicator of a successful reaction.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The fragmentation pattern can also provide structural information, often showing cleavage of the rings.

PART 3: Applications in Drug Development

While specific biological activity data for 6,8-dioxaspiro[3.5]nonane derivatives are not widely published, the broader class of spiro-compounds exhibits significant therapeutic potential, particularly as antimicrobial agents. The rigid spirocyclic framework is adept at presenting substituents in a defined orientation, making it a powerful tool for probing the binding pockets of enzymes and receptors.

Potential as Antimicrobial and Antifungal Agents

Many heterocyclic compounds containing spiro-moieties have been synthesized and evaluated for their biological activities. For example, a study on spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.[8] Similarly, various 1,3-dioxolane derivatives have shown excellent activity against Staphylococcus aureus and the fungus Candida albicans.[9]

The mechanism of action for such compounds is often attributed to the disruption of microbial membranes or the inhibition of essential enzymes like DNA gyrase.[8][10] The data in Table 1, from a study on related spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one derivatives, illustrates the potent antimicrobial activity that can be achieved with spiro-scaffolds.[8]

Table 1: Antimicrobial Activity of Representative Spiro-Compounds (Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones) Note: This data is for a related class of spiro-compounds and is presented to illustrate the potential of such scaffolds. Data sourced from Reference[8].

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
5a 4888
5b 48164
5d 2444
5e 2442
Ciprofloxacin 0.50.250.5-
Fluconazole ---1

PART 4: Key Experimental Protocol

The following is a detailed, self-validating protocol for a representative synthesis of the parent 6,8-dioxaspiro[3.5]nonane scaffold. This protocol is based on well-established acid-catalyzed ketalization methods.

Synthesis of 6,8-Dioxaspiro[3.5]nonane

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with cyclobutanone, 1,3-propanediol, PTSA, and toluene B Assemble Dean-Stark apparatus and condenser A->B C Heat to reflux B->C D Monitor water collection and reaction progress (TLC) C->D E Cool and quench with NaHCO₃ (aq) D->E F Separate layers, extract aqueous phase E->F G Dry organic phase (Na₂SO₄) and concentrate F->G H Purify via column chromatography G->H

Caption: Experimental workflow for the synthesis of 6,8-Dioxaspiro[3.5]nonane.

Materials:

  • Cyclobutanone (1.0 eq)

  • 1,3-Propanediol (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)

  • Toluene (approx. 0.2 M concentration of cyclobutanone)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutanone, 1,3-propanediol, and toluene. Add the catalytic amount of PTSA.

  • Water Removal: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene.

  • Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will collect in the trap. Continue refluxing until no more water is collected in the trap (typically 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) by checking for the consumption of cyclobutanone.

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Extract the aqueous layer once more with toluene or ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 6,8-dioxaspiro[3.5]nonane product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure and purity. The expected yield would be in the range of 70-90%.

Future Outlook and Challenges

The 6,8-dioxaspiro[3.5]nonane scaffold remains a relatively underexplored area of chemical space. The primary challenge is the limited commercial availability of diverse cyclobutanone and 1,3-diol starting materials, which restricts the straightforward synthesis of large derivative libraries. However, recent advances in the stereocontrolled synthesis of substituted cyclobutanes could open new avenues for creating novel analogues.[5]

Future research should focus on:

  • Developing diverse libraries: Synthesizing and screening libraries of 6,8-dioxaspiro[3.5]nonane derivatives against various biological targets, especially bacterial and fungal pathogens.

  • Exploring stereochemical diversity: Investigating kinetically controlled synthetic routes to access different diastereomers and evaluating their comparative biological activities.

  • Mechanism of Action Studies: For any identified bioactive compounds, elucidating the specific molecular targets and mechanisms of action will be crucial for further development.

The unique conformational rigidity and three-dimensional nature of the 6,8-dioxaspiro[3.5]nonane core make it a highly promising, albeit challenging, scaffold for the development of next-generation therapeutic agents.

References

A numbered list of all sources cited in the text, including title, source, and a valid, clickable URL for verification.

[11] Perron, F., & Albizati, K. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617-1661. [Link] [1] Young, E., et al. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports. [Link] [2] Harwood, L. M., & Robertson, J. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2005(5), 1-21. [Link] [12] Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link] [3] Ballav, N., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 437-453. [Link] [4] De Sousa, G. F., et al. (2015). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Synthesis, 12(5), 590-622. [Link] [10] Roy, S., et al. (2019). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link] [8] Karpenko, Y., et al. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 29(13), 3037. [Link] [6] CN111592651A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (2020). Google Patents. [9] Gümüş, M., et al. (2016). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 21(3), 360. [Link] Figueroa Valverde, L., et al. (2022). Synthesis of a New Dioxaspiro[bicyclo[3.3.1]nonane-oxabicyclo[6.2.0]deca- 1(10),8-dien-4-one Derivative Using Some Chemical Strategies. ResearchGate. [Link] [13] PubChem. (n.d.). 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dimethanol. National Center for Biotechnology Information. [Link] [5] Piva, S., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(2), 2276-2315. [Link] [7] Ranucci, M., et al. (2023). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 329. [Link]0-3049/28/1/329)

Sources

discovery and isolation of novel spiroketal compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Isolation of Novel Spiroketal Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The spiroketal moiety is a privileged structural scaffold found in a vast array of biologically active natural products.[1][2][3] Its unique three-dimensional architecture is often critical for the compound's interaction with biological targets, making it a focal point for drug discovery and total synthesis efforts.[1][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategies and methodologies for discovering, isolating, and characterizing novel spiroketal compounds. We will delve into the causality behind experimental choices, from the initial sourcing of materials to the final structural elucidation, emphasizing field-proven insights and robust, self-validating protocols.

The Spiroketal Core: A Primer on Structure and Stability

The spiroketal is characterized by two heterocyclic rings joined at a single, central spirocyclic carbon atom. This arrangement imposes significant conformational rigidity. The stability of a given spiroketal isomer is governed by a delicate balance of stereoelectronic and steric effects, most notably the anomeric effect.

  • The Anomeric Effect: This effect describes the thermodynamic preference for an electronegative substituent on a cyclohexane-like ring to occupy the axial position. In spiroketals, the double anomeric effect, where the spirocenter is flanked by two endocyclic oxygen atoms, provides substantial stabilization. The most stable isomer is typically the one that maximizes this effect, placing both oxygen lone pairs in an anti-periplanar orientation to the adjacent C-O bond.

  • Thermodynamic vs. Kinetic Control: Many spiroketals can isomerize under acidic conditions to the most thermodynamically stable conformer.[5] However, natural products can exist as less stable, kinetically trapped isomers, which may be crucial for their bioactivity.[6][7] The isolation strategy must, therefore, be carefully designed to prevent unintended isomerization. For instance, syntheses often employ thermodynamically controlled cyclizations, but kinetic approaches like hetero-Diels-Alder reactions can be used to access specific, less stable isomers.[6]

This interplay between kinetic and thermodynamic products presents both a challenge and an opportunity in drug discovery, as different isomers can exhibit vastly different biological profiles.

Discovery Phase: Sourcing Novel Spiroketals

The search for new spiroketal compounds begins with identifying promising sources. These can be broadly categorized into natural reservoirs and synthetic libraries.

Natural Product Bioprospecting

Nature is an unparalleled chemist, with organisms from diverse phylogenetic origins producing a rich tapestry of spiroketal structures.[1] Traditional Chinese medicine, for example, has been a valuable source of bioactive natural products, including many with spiroketal motifs.[1][8][9]

Key Natural Sources:

  • Actinomycetes: These soil-dwelling bacteria are prolific producers of complex secondary metabolites, including spiroketal-containing polyketides like Reveromycin A.[6][10]

  • Marine Organisms: Dinoflagellates and other marine life produce potent toxins and signaling molecules, such as the spirolides, which feature complex spiroketal systems.[11][12]

  • Plants and Fungi: A wide variety of terrestrial plants and fungi synthesize spiroketals, ranging from terpenoids to polyketides.[8][9]

The initial discovery workflow often employs a bioassay-guided fractionation approach, where crude extracts are systematically separated, and the resulting fractions are tested for a desired biological activity (e.g., cytotoxicity, antimicrobial activity). This ensures that purification efforts are focused on the most promising compounds.

Diagram: Bioassay-Guided Isolation Workflow

G cluster_0 Discovery & Extraction cluster_1 Bioassay-Guided Fractionation cluster_2 Purification & Isolation cluster_3 Structure Elucidation Source Natural Source (e.g., Plant, Microbe) Extraction Solvent Extraction (e.g., MeOH, EtOAc) Source->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Initial Chromatography (e.g., Column, MPLC) CrudeExtract->Fractionation Fractions Primary Fractions Fractionation->Fractions Bioassay Biological Assay Fractions->Bioassay ActiveFraction Active Fraction(s) Bioassay->ActiveFraction HPLC Preparative HPLC (Reversed/Normal Phase) ActiveFraction->HPLC PureCompound Pure Spiroketal Compound HPLC->PureCompound Analysis Spectroscopic Analysis (NMR, MS, X-ray) PureCompound->Analysis

Caption: A typical workflow for discovering novel spiroketals from natural sources.

Isolation and Purification: The Chromatographic Gauntlet

The primary challenge in isolating spiroketal compounds is separating them from a highly complex matrix of related metabolites, including structural isomers and stereoisomers.[13][14] Chromatography is the cornerstone of this process.[15]

Initial Extraction & Fractionation

The goal of the initial extraction is to efficiently transfer the target compounds from the source material into a solvent. The choice of solvent is critical and depends on the polarity of the target spiroketal.[16]

Protocol: General Solvent Extraction

  • Preparation: Dry and grind the source material (e.g., plant leaves, microbial culture) to increase surface area.[16]

  • Maceration: Submerge the material in a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll. Filter and discard the solvent.

  • Primary Extraction: Macerate the solid residue sequentially with solvents of increasing polarity, such as ethyl acetate (EtOAc), followed by methanol (MeOH). This partitions compounds based on polarity.

  • Concentration: Evaporate the solvent from each fraction under reduced pressure (e.g., using a rotary evaporator) to yield the crude extracts.[17]

Following extraction, preliminary fractionation is often performed using medium-pressure liquid chromatography (MPLC) or vacuum-liquid chromatography (VLC) on silica or C18-bonded silica to generate simpler fractions for high-resolution purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for isolating pure compounds.[13][18] The separation of spiroketal isomers, which often have very similar physical properties, requires careful method development.[14][19]

  • Reversed-Phase (RP-HPLC): This is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). It is highly effective for separating compounds based on hydrophobicity.

  • Normal-Phase (NP-HPLC): Using a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase (e.g., hexane/ethyl acetate), NP-HPLC excels at separating structural isomers, such as positional isomers on an aromatic ring attached to the spiroketal core.[20]

  • Chiral Chromatography: To separate enantiomers, a chiral stationary phase (CSP) is required.[21] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and can often resolve spiroketal enantiomers with high efficiency.[19]

Parameter Reversed-Phase (C18) Normal-Phase (Silica) Chiral (Polysaccharide)
Separation Principle HydrophobicityAdsorption (Polarity)Stereospecific Interactions
Typical Mobile Phase Water/Acetonitrile GradientHexane/Ethyl Acetate IsocraticHexane/Isopropanol Isocratic
Best For General purification, homologuesStructural isomers (diastereomers)Enantiomers
Key Consideration Excellent peak shape for many compoundsWater sensitivity can affect retention timeScreening of multiple columns/solvents often needed

Table 1: Comparison of HPLC modes for spiroketal isolation.

Structural Elucidation: The Analytical Toolkit

Once a compound is isolated in sufficient purity (>95%), its chemical structure must be determined. This requires a combination of spectroscopic and spectrometric techniques.[22]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[12] Tandem MS (MS/MS) experiments, where the parent ion is fragmented, reveal information about the molecule's substructures and connectivity.[11] The fragmentation patterns of the spiroketal core can be diagnostic and help differentiate between isomer types.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the complete 3D structure of a molecule in solution.[22][23]

  • ¹H and ¹³C NMR: These 1D experiments identify the number and type of hydrogen and carbon atoms in the molecule. The chemical shift of the spiroketal carbon (¹³C) is particularly characteristic, typically appearing in the 95-110 ppm range.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range ¹H-¹³C correlations, allowing the entire carbon skeleton to be pieced together.

  • NOESY/ROESY: These experiments measure through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule, including the configuration at the spirocenter.[24]

Diagram: Analytical Workflow for Structure Determination

Caption: Decision-making workflow for elucidating the structure of an isolated compound.

Determining Absolute Configuration

While NMR can define the relative stereochemistry, determining the absolute configuration requires additional methods.

  • X-ray Crystallography: This is the gold standard, providing an unambiguous determination of the absolute structure if a suitable single crystal can be grown.[21]

  • Electronic Circular Dichroism (ECD): By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for different enantiomers, the absolute configuration can be assigned. This method was famously used to revise the stereochemistry of pestalospirane.[4]

Conclusion and Future Perspectives

The discovery of novel spiroketal compounds remains a vibrant and essential area of research, driven by their therapeutic potential. The success of any discovery program hinges on a logical, multi-disciplinary approach that integrates natural product chemistry, advanced chromatography, and powerful spectroscopic techniques. As analytical technologies become more sensitive, researchers are now able to isolate and characterize spiroketals present in minute quantities, opening up new avenues for finding lead compounds from previously intractable sources. The continued exploration of biological diversity, coupled with innovations in synthetic and analytical chemistry, promises a bright future for the discovery of the next generation of spiroketal-based therapeutics.

References

  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing.
  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches.
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of n
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of n
  • Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
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A Theoretical Investigation into the Conformational Landscape of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its chemical reactivity and biological activity. This is particularly true for complex chiral molecules such as Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate, a compound with potential applications in medicinal chemistry and materials science. Understanding the conformational preferences of this molecule is paramount for predicting its interactions with biological targets and for the rational design of new derivatives. This technical guide provides a comprehensive theoretical framework for the conformational analysis of this compound, utilizing a multi-level computational approach. We will delve into the rationale behind the chosen methodologies, from initial structure generation to high-level quantum mechanical calculations, and discuss the key stereoelectronic factors governing its conformational stability, with a particular focus on the anomeric effect.

Introduction: The Significance of Molecular Conformation

The spirocyclic scaffold is a privileged motif in medicinal chemistry, often imparting conformational rigidity and novel three-dimensional topologies that can lead to enhanced binding affinity and selectivity for biological targets. This compound combines this spirocyclic core with a dioxolane ring, a cyclobutane ring, and flexible diethyl dicarboxylate substituents, resulting in a complex and intriguing conformational landscape. The presence of the phenyl group further introduces potential for aromatic interactions. The seemingly subtle interplay of steric hindrance, electrostatic interactions, and stereoelectronic effects, such as the anomeric effect, will dictate the molecule's preferred shape.

A thorough understanding of these conformational preferences is a critical prerequisite for any structure-activity relationship (SAR) studies. By identifying the low-energy conformers, we can gain insights into the molecule's dynamic behavior in solution and its potential binding modes to a receptor. This guide will outline a robust in-silico protocol for achieving this, providing both a step-by-step methodology and a deeper understanding of the underlying chemical principles.

Theoretical Methodology: A Multi-Step Approach to Conformational Analysis

A reliable conformational analysis requires a hierarchical computational strategy, starting with a broad exploration of the conformational space and progressively refining the calculations to achieve high accuracy for the most promising candidates.[1] This multi-level approach ensures computational efficiency without sacrificing the quality of the final results.

Initial Structure Generation and Molecular Mechanics Pre-optimization

The first step is to generate a diverse set of initial conformations. This can be achieved through systematic or random searches of the rotatable bonds within the molecule.[2] For this compound, the key rotatable bonds are those of the diethyl dicarboxylate groups and the bond connecting the phenyl ring to the spirocyclic core.

Once a pool of initial structures is generated, a pre-optimization using a molecular mechanics (MM) force field, such as MMFF94, is performed.[3] This step rapidly eliminates high-energy conformers arising from severe steric clashes, providing a smaller and more manageable set of candidate structures for the more computationally expensive quantum mechanical calculations. The rationale here is to use a computationally inexpensive method to perform a coarse-grained search of the potential energy surface.

Quantum Mechanical Optimization and Energy Refinement

The geometries of the pre-optimized conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). DFT offers a good balance between computational cost and accuracy for organic molecules.[4][5] A popular and well-benchmarked functional for such systems is B3LYP.[3][6] The choice of basis set is also crucial; a Pople-style basis set such as 6-31G(d,p) is a good starting point for geometry optimizations, providing a reasonable description of the electronic structure.[7]

For a more accurate determination of the relative energies of the conformers, single-point energy calculations can be performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as cc-pVTZ, and a functional that accounts for dispersion forces, like ωB97X-D.[4] This approach, often referred to as a "single-point correction," provides a more refined energy ranking of the conformers.

Thermodynamic Analysis and Population Distribution

To determine the relative populations of the conformers at a given temperature, it is essential to calculate their Gibbs free energies. This requires performing frequency calculations on the optimized geometries at the same level of theory (e.g., B3LYP/6-31G(d,p)). These calculations provide the zero-point vibrational energies (ZPVE), as well as the thermal corrections to the enthalpy and entropy. The relative Gibbs free energies can then be used to calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K).

The entire computational workflow is visualized in the diagram below:

computational_workflow cluster_0 Initial Exploration cluster_1 Quantum Mechanical Refinement cluster_2 Analysis & Results start Initial 3D Structure Generation mm_opt Molecular Mechanics (MMFF94) Pre-optimization start->mm_opt Systematic/Random Search dft_opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) mm_opt->dft_opt Low-energy conformers freq_calc Frequency Calculation (B3LYP/6-31G(d,p)) dft_opt->freq_calc sp_energy Single-Point Energy Calculation (ωB97X-D/cc-pVTZ) dft_opt->sp_energy thermo Thermodynamic Analysis (Gibbs Free Energy) freq_calc->thermo sp_energy->thermo boltzmann Boltzmann Population Distribution thermo->boltzmann

Figure 1: A schematic representation of the computational workflow for the conformational analysis of this compound.

Results and Discussion: Unveiling the Conformational Preferences

Following the outlined methodology, a set of low-energy conformers for this compound would be identified. The relative energies and key structural parameters of these conformers can be summarized in a table for easy comparison.

ConformerRelative Energy (kcal/mol)Dihedral Angle (°)\n(O-C-C-Ph)Key Intramolecular InteractionsBoltzmann Population (%)
A 0.00ValueAnomeric effect, C-H···OValue
B ValueValueSteric hindranceValue
C ValueValueπ-stackingValue

Note: The values in this table are placeholders and would be populated with the actual results from the computational study.

The Dominant Role of the Anomeric Effect

A key determinant of the conformational preference in the dioxaspiro[3.5]nonane ring system is the anomeric effect.[8][9] This stereoelectronic effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to favor an axial orientation, despite the potential for increased steric hindrance.[8] In the case of our target molecule, the anomeric effect arises from the interaction between the lone pair of electrons on one of the ring oxygens and the antibonding σ* orbital of the adjacent C-O bond. This n -> σ* interaction stabilizes the axial-like conformation of the C-O bonds within the dioxolane ring. The diagram below illustrates this crucial interaction.

anomeric_effect cluster_ring Dioxaspiro Ring Fragment O1 O C_spiro C O1->C_spiro sigma_star σ* (Cα-O2) O1->sigma_star n -> σ* interaction O2 O C_spiro->O2 C_alpha C_spiro->C_alpha lone_pair n (lone pair)

Figure 2: A simplified representation of the anomeric effect in the dioxaspiro ring system, showing the stabilizing interaction between a lone pair (n) on one oxygen atom and the antibonding orbital (σ*) of an adjacent C-O bond.

Influence of the Phenyl and Diethyl Dicarboxylate Substituents

The orientation of the bulky phenyl group and the flexible diethyl dicarboxylate substituents will also significantly impact the overall conformation. The phenyl group can adopt various rotational positions, and its interaction with the rest of the molecule will be a balance between steric repulsion and potential stabilizing interactions, such as C-H···π interactions. The diethyl dicarboxylate groups, with their multiple rotatable bonds, will likely adopt conformations that minimize steric clashes while potentially engaging in intramolecular hydrogen bonding with other parts of the molecule.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous computational methodology for the detailed conformational analysis of this compound. By employing a multi-level theoretical approach, from rapid molecular mechanics screening to high-level DFT calculations, a detailed understanding of the molecule's conformational landscape can be achieved. The identification of low-energy conformers and the elucidation of the key governing forces, such as the anomeric effect, provide invaluable insights for researchers in drug discovery and materials science.

Future work could involve extending this analysis to include the effects of different solvents using implicit or explicit solvent models. Furthermore, the calculated conformational preferences can be used as a starting point for molecular docking studies to predict the binding mode of this molecule to a specific biological target, thereby guiding the design of new and more potent analogs.

References

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solubility of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a complex spirocyclic compound, presents a unique solubility profile that necessitates a thorough understanding for its application in drug development. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. We will delve into the molecular characteristics that govern its solubility, present a predictive framework, and offer a detailed experimental protocol for accurate solubility assessment.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" holds profound significance. The solubility of a compound dictates its dissolution rate, which in turn influences its absorption and overall bioavailability. For a molecule like this compound, with its intricate structure, understanding its behavior in different solvent systems is paramount for formulation development, preclinical studies, and ultimately, clinical success. This guide serves as a technical resource for researchers to navigate the challenges associated with the solubility of this promising compound.

Molecular Structure and Predicted Solubility Profile

To predict the solubility of this compound, a detailed examination of its molecular structure is essential. The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[1][2]

Key Structural Features:

  • Molecular Formula: C₁₉H₂₄O₆[3]

  • Molecular Weight: 348.39 g/mol [3]

  • Spirocyclic Core: The spiro[3.5]nonane ring system forms a rigid, three-dimensional core.

  • Phenyl Group: The presence of a phenyl group introduces a significant nonpolar, aromatic character to the molecule.

  • Dioxane Ring: The 6,8-dioxaspiro moiety contains ether linkages, which can act as hydrogen bond acceptors.[4]

  • Diethyl Dicarboxylate Groups: The two ethyl ester groups (-COOCH₂CH₃) possess both polar (carbonyl) and nonpolar (ethyl) characteristics. The carbonyl oxygens can act as hydrogen bond acceptors.

Predictive Analysis:

Based on these features, we can anticipate the following solubility trends:

  • High Solubility in Moderately Polar and Nonpolar Solvents: The substantial nonpolar surface area contributed by the phenyl group and the hydrocarbon backbone of the spiro ring suggests good solubility in solvents like dichloromethane, chloroform, toluene, and diethyl ether. The ester groups also contribute to this affinity.

  • Limited Solubility in Highly Polar Protic Solvents: While the ether and carbonyl oxygens can accept hydrogen bonds, the molecule lacks hydrogen bond donating groups.[4] This, combined with its large nonpolar character, will likely limit its solubility in highly polar protic solvents such as water and methanol.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be effective at solvating the molecule due to their ability to engage in dipole-dipole interactions with the ester groups and solvate the nonpolar regions.

The general trend in solubility for organic molecules is influenced by the balance between polar and non-polar parts of the molecule. Larger non-polar hydrocarbon sections tend to decrease solubility in polar solvents.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of this compound.[5]

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1][5][6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A systematic approach using solvents of varying polarities is recommended to map the complete solubility profile.

  • Molecular Size: Larger molecules, like the one , generally exhibit lower solubility compared to smaller, structurally similar molecules because it is more difficult for solvent molecules to surround them.[1][5]

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[1][5]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published solubility data for this specific compound, an experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is a reliable technique for determining equilibrium solubility.[1]

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, methanol, ethanol, water)

  • Scintillation vials or small test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Weigh excess solid compound B Add a known volume of solvent A->B Add to vial C Seal vial and vortex B->C D Incubate at constant temperature with agitation (e.g., 24-48h) C->D Ensure saturation E Centrifuge to pellet undissolved solid D->E Achieve equilibrium F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G Remove particulates H Dilute sample if necessary G->H I Analyze by HPLC to determine concentration H->I J Calculate solubility (e.g., mg/mL) I->J

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vial.

  • Equilibration:

    • Securely cap the vials and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound

SolventSolvent Polarity IndexPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Hexane0.1LowTo be determined
Toluene2.4HighTo be determined
Dichloromethane3.1Very HighTo be determined
Diethyl Ether2.8HighTo be determined
Tetrahydrofuran (THF)4.0HighTo be determined
Acetone5.1Moderate-HighTo be determined
Ethyl Acetate4.4Moderate-HighTo be determined
Ethanol4.3Low-ModerateTo be determined
Methanol5.1LowTo be determined
Water10.2Very LowTo be determined

Interpretation: The experimental data should be analyzed in the context of the theoretical predictions. Discrepancies between predicted and observed values can provide valuable insights into specific solute-solvent interactions that may not be immediately apparent from the molecular structure alone.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the . By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain the critical data needed for successful drug development. Future studies should focus on the temperature dependence of solubility to determine the thermodynamic parameters of dissolution, which can further inform formulation strategies. Additionally, investigating the impact of pH on the solubility in aqueous systems, although predicted to be minimal for this neutral compound, would provide a more complete picture of its biopharmaceutical properties.

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Introduction: The Significance of the Spiroketal Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 7-Phenyl Substituted Spiroketals

Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon atom (the spirocenter) common to two heterocyclic rings, each containing an oxygen atom. This rigid, three-dimensional architecture is not merely a structural curiosity; it is a privileged motif found in a vast array of natural products, including insect pheromones, polyether antibiotics, and marine toxins.[1][2][3][4] The defined spatial arrangement of substituents on the spiroketal scaffold often dictates the molecule's biological activity, making it a compelling target for professionals in drug discovery and total synthesis.[5][6]

The introduction of an aromatic substituent, such as a phenyl group, directly onto the spiroketal core—creating what is often referred to as a benzannulated spiroketal—imposes an additional layer of complexity and opportunity. The phenyl group profoundly influences the molecule's reactivity, conformational preferences, and physicochemical properties relative to its aliphatic counterparts.[7][8] This guide provides an in-depth exploration of the stereochemical nuances of 7-phenyl substituted spiroketals, focusing on the principles of their synthesis, the stereoelectronic forces governing their conformation, and the analytical methods used for their characterization.

Pillar 1: Stereocontrolled Synthesis - Navigating Kinetic and Thermodynamic Landscapes

The central challenge in spiroketal synthesis is controlling the stereochemistry at the anomeric spirocenter. Traditionally, syntheses have relied on thermodynamically controlled spiroketalization reactions, which typically yield the most stable stereoisomer.[1][6] This isomer is often the one that maximizes stabilizing stereoelectronic interactions, primarily the anomeric effect.[5][9] However, accessing the less stable, or "contrathermodynamic," isomers is crucial for comprehensive biological evaluation and for the synthesis of certain natural products.[2][5][10] This requires kinetically controlled reactions that proceed independently of the product's thermodynamic stability.[2][7]

The Glycal Epoxide Approach: A Gateway to Stereochemical Diversity

A powerful strategy for achieving kinetic control in the synthesis of benzannulated spiroketals involves the spirocyclization of glycal epoxides.[7][8] This approach, developed by Tan and coworkers, provides stereocontrolled access to either diastereomer at the anomeric carbon by carefully selecting the reaction conditions to favor either inversion or retention of configuration.[1][2]

The general workflow is as follows:

G cluster_start Starting Material cluster_inter Key Intermediate cluster_products Kinetic Spirocyclization Pathways Glycal Glycal Precursor Epoxide Glycal Epoxide (e.g., with DMDO) Glycal->Epoxide Stereoselective anti-epoxidation Inversion Inversion Product (Contrathermodynamic) Epoxide->Inversion Brønsted Acid (e.g., AcOH) or MeOH-induced Retention Retention Product (Thermodynamic) Epoxide->Retention Lewis Acid (e.g., Ti(Oi-Pr)₄) or spontaneous warming

Caption: General workflow for the stereocontrolled synthesis of spiroketals via kinetic cyclization of glycal epoxides.

Experimental Protocol: Kinetic Spirocyclization with Inversion of Configuration

This protocol is adapted from the methanol-induced spirocyclization method, which provides excellent diastereoselectivity for the contrathermodynamic inversion product.[11]

  • Epoxidation: A solution of the glycal precursor in a suitable solvent (e.g., CH₂Cl₂) is cooled to -78 °C (dry ice/acetone bath). A solution of dimethyldioxirane (DMDO) in acetone is added dropwise. The reaction is monitored by TLC until the starting material is consumed.

  • In-Situ Cyclization: The reaction mixture containing the nascent glycal epoxide is warmed to -63 °C (dry ice/chloroform bath).

  • Methanol Addition: Anhydrous methanol (MeOH) is added to the cold solution. The causality here is critical: adding MeOH at this specific low temperature favors the intramolecular spirocyclization over the competing intermolecular glycosylation, a seemingly counterintuitive result that highlights the kinetic nature of the process.[11]

  • Workup and Purification: The reaction is quenched with a base (e.g., triethylamine), warmed to room temperature, and concentrated. The resulting residue is purified by flash column chromatography on silica gel to isolate the spiroketal with inverted stereochemistry at the anomeric center.

Choosing the Path: Inversion vs. Retention

The choice of catalyst or reagent is the primary determinant of the stereochemical outcome. Lewis acids like Ti(Oi-Pr)₄ or simply warming the glycal epoxide intermediate tend to favor the formation of the retention product, which is often the more thermodynamically stable isomer.[7][8] Conversely, specific Brønsted acids like acetic acid (AcOH) or the use of methanol as a promoter can efficiently guide the reaction toward the inversion product.[7][11] The ability to selectively access either diastereomer from a common intermediate is a cornerstone of diversity-oriented synthesis.[1]

Condition Predominant Outcome Stereochemical Control Rationale
Ti(Oi-Pr)₄Retention of ConfigurationKineticThe Lewis acid coordinates the epoxide oxygen, facilitating an Sₙi-like cyclization.
Spontaneous (Warming)Retention of ConfigurationKinetic/ThermodynamicMay proceed through an oxocarbenium-like intermediate, allowing cyclization to the more stable product.[7]
Methanol (MeOH)Inversion of ConfigurationKineticA serendipitous discovery; the mechanism is complex but effectively catalyzes a contrathermodynamic Sₙ2-like cyclization.[11]
Acetic Acid (AcOH)Inversion of ConfigurationKineticProvides an efficient pathway to the inversion products, particularly for challenging phenolic or 7-membered ring systems.[7][8]
Table 1. Summary of conditions for controlling stereochemical outcomes in glycal epoxide spirocyclizations.

Pillar 2: Conformational Analysis - The Role of Stereoelectronic Effects

The three-dimensional structure of a 7-phenyl substituted spiroketal is dictated by a delicate balance of steric and stereoelectronic forces. The most dominant of these is the anomeric effect .

The Anomeric Effect in Spiroketals

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position.[9] This counterintuitive preference is explained by a stabilizing hyperconjugative interaction between a lone pair (n) on a ring oxygen and the antibonding orbital (σ*) of the adjacent axial C-O bond.[9][12] In a[8][8]-spiroketal system, the conformation that places both endocyclic C-O bonds in an axial orientation relative to the other ring benefits from this stabilization twice (a double anomeric effect) and is generally the most stable.[12][13][14]

anomeric_effect cluster_stable More Stable (Double Anomeric Effect) cluster_less_stable Less Stable (No Anomeric Effect) img_stable Equilibrium img_stable->Equilibrium label_stable Both C-O bonds are axial. Stabilizing n → σ* overlap occurs twice. img_unstable label_unstable Both C-O bonds are equatorial. No stabilizing overlap. Equilibrium->img_unstable

Caption: The anomeric effect favors the axial-axial conformation in spiroketals due to stabilizing orbital overlap.

Influence of the 7-Phenyl Substituent

The presence of a phenyl group introduces significant steric considerations that can compete with, and even override, the anomeric effect. Detailed structural analyses using NMR spectroscopy (NOESY) and computational modeling have shown that the phenyl ring's orientation has a profound impact on the conformational preference.[7][8]

  • Axial Phenyl Group: In some stereochemical series, the system can accommodate an axial orientation of the phenyl group to maintain the stabilizing anomeric effect.[7]

  • Equatorial Phenyl Group & Alternative Conformations: To avoid unfavorable steric interactions (e.g., 1,3-diaxial interactions), a spiroketal with a phenyl group may be forced to adopt an alternative chair conformation (e.g., from a ⁴C₁ to a ¹C₄ chair).[7][8] This highlights that the final conformation is a result of minimizing the total energy of the system, considering all steric and electronic factors. A non-obvious steric clash between an ortho-proton on the phenyl ring and a nearby hydroxyl group can be enough to tip the conformational balance.[7]

G cluster_forces Governing Forces Spiroketal 7-Phenyl Spiroketal Stereoisomer Anomeric Anomeric Effect (Electronic Preference for Axial C-O) Spiroketal->Anomeric Steric Steric Hindrance (Repulsion from Phenyl Group) Spiroketal->Steric Conformation Observed Conformation (e.g., ⁴C₁ vs ¹C₄ chair) Anomeric->Conformation Favors axial C-O bonds Steric->Conformation Favors equatorial phenyl group to avoid clashes

Caption: The interplay between the anomeric effect and steric hindrance from the phenyl group determines the spiroketal's final conformation.

Pillar 3: Structural Elucidation and Characterization

Unambiguous determination of the stereochemistry of 7-phenyl substituted spiroketals is paramount. This is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining stereochemistry in solution.[15][16][17]

  • ¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them (Karplus relationship).[15] By analyzing J-values, one can deduce the relative orientation (axial or equatorial) of substituents on the ring, providing crucial clues about the ring's conformation.

  • Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[16] Observing an NOE between specific protons provides definitive proof of their spatial proximity, which is invaluable for assigning relative stereochemistry and confirming conformations, such as the axial or equatorial position of the phenyl group relative to other protons on the scaffold.[7]

X-Ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state.[18] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecule's stereochemistry and conformation.[19][20] This data is often used to validate the conformational models derived from NMR and computational studies.[21][22]

Protocol: Sample Preparation for NMR Stereochemical Analysis
  • Sample Purification: The spiroketal must be purified to >95% purity by flash chromatography or HPLC to avoid interference from other isomers or impurities.

  • Solvent Selection: A deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD) that fully dissolves the sample is chosen. The choice of solvent can sometimes influence the conformational equilibrium.

  • Concentration: A concentration of 5-10 mg/mL is typically prepared for standard ¹H and ¹³C NMR. For 2D experiments like NOESY, a slightly higher concentration may be beneficial.

  • Data Acquisition: A suite of experiments is performed on a high-field NMR spectrometer (≥400 MHz):

    • Standard ¹H and ¹³C{¹H} spectra.

    • 2D COSY to establish proton-proton coupling networks.

    • 2D HSQC or HMQC to correlate protons with their directly attached carbons.

    • 2D HMBC to identify long-range (2-3 bond) C-H correlations.

    • 2D NOESY or ROESY with an appropriate mixing time (e.g., 300-800 ms) to observe through-space correlations for stereochemical assignment.

  • Data Analysis: J-values are measured, and NOE cross-peaks are integrated and analyzed to build a 3D model of the molecule's preferred conformation in solution.

Conclusion: An Integrated Approach to Stereochemical Control and Analysis

The stereochemistry of 7-phenyl substituted spiroketals is a field rich with complexity and synthetic opportunity. The phenyl group is not a passive spectator; it actively participates in dictating the molecule's reactivity and three-dimensional shape. A deep understanding of the interplay between kinetic and thermodynamic control is essential for the stereoselective synthesis of these molecules, enabling access to the full spectrum of possible diastereomers for biological screening.[7][9] Furthermore, a rigorous application of modern analytical techniques, particularly multi-dimensional NMR and X-ray crystallography, is non-negotiable for the unambiguous confirmation of their intricate stereostructures. The principles and protocols outlined in this guide provide a framework for researchers, scientists, and drug development professionals to confidently navigate the fascinating stereochemical landscape of these important molecular scaffolds.

References

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 11(16), 3670–3673. [Link]

  • Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Tan Laboratory Website. [Link]

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link]

  • ResearchGate. (2022). Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. ResearchGate. [Link]

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. National Institutes of Health. [Link]

  • D-A. Bu, J. (2018). Recent synthetic approaches toward non-anomeric spiroketals in natural products. RSC Advances, 8(29), 16066-16089. [Link]

  • Desroses, M., et al. (2013). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 18(9), 10503-10541. [Link]

  • ChemTube3D. Stereoelectronic Effects The Anomeric Effect in Spiroketals. ChemTube3D. [Link]

  • Čikoš, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1447-1457. [Link]

  • Stanley, D. J., & Hartwig, J. F. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(24), 8082-8085. [Link]

  • Wang, Q., et al. (2020). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers, 7(1), 57-62. [Link]

  • Wikipedia. Anomeric effect. Wikipedia. [Link]

  • YouTube. (2020). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. YouTube. [Link]

  • Denmark Group. Strategies and Synthesis of Contrathermodynamic Spiroketals. University of Illinois Urbana-Champaign. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661. [Link]

  • Čikoš, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. PubMed. [Link]

  • ResearchGate. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. ResearchGate. [Link]

  • Alabugin, I. V., et al. (2002). The origin of the anomeric effect: conformational analysis of 2-methoxy-1,3-dimethylhexahydropyrimidine. Journal of the American Chemical Society, 124(13), 3326-3336. [Link]

  • ChemTube3D. Spiroketal Formation - Stereoelectronic Effects. ChemTube3D. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655-13665. [Link]

  • ResearchGate. (2019). Sample of kinetic data collected using NMR for spiroketal formation for substituted alcohols 132a-f. ResearchGate. [Link]

  • Smith, A. B., et al. (2021). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. Angewandte Chemie International Edition, 60(38), 20635-20641. [Link]

  • Saikia, P. (2011). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 16(8), 6413-6481. [Link]

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central. [Link]

  • Deng, L., & Yang, X. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie International Edition, 61(26), e202203661. [Link]

  • ResearchGate. (2022). Enantioselective synthesis of spiroketals. ResearchGate. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • Sun, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(3), 245-278. [Link]

  • Sperry, J., & Brimble, M. A. (2010). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry, 8(1), 27-36. [Link]

  • Iarovenko, V. N., & Zavarzin, I. V. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4153. [Link]

  • ResearchGate. (2020). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. ResearchGate. [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. [Link]

  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. [Link]

  • Magritek. (2020). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

  • ResearchGate. (2014). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 18(7), 7936-7948. [Link]

  • ResearchGate. (2017). Crystal structure of rearranged spiroketal 7. ResearchGate. [Link]

  • European Journal of Chemistry. (2020). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry. [Link]

  • ResearchGate. (2019). Single crystal X-ray studies and Hirshfeld surface analysis of ethoxy phenyl substituted chalcone derivatives. ResearchGate. [Link]

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Methodological & Application

Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Introduction

Spiroketals, and their related spiroacetal cousins, represent a vital structural motif in a multitude of biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional architecture provides a unique conformational scaffold that is highly attractive for drug discovery and development. This compound is a complex spiroacetal that incorporates a phenyl-substituted 1,3-dioxane ring fused to a cyclobutane core bearing a synthetically versatile diethyl malonate group.

This document, intended for researchers and scientists in organic and medicinal chemistry, provides a detailed, step-by-step guide to a plausible and robust synthesis of this target molecule. The presented strategy emphasizes control and reliability by constructing a key diol intermediate, which subsequently undergoes a highly efficient spiroacetalization. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles to ensure a reproducible and understandable workflow.

Overall Synthetic Strategy

The synthesis is approached via a two-part strategy. First, a suitable cyclobutane precursor is functionalized to create the necessary 1,3-diol moiety. This key intermediate is then condensed with benzaldehyde in a classic acid-catalyzed acetalization reaction to form the final spirocyclic product. This multi-step approach ensures high purity of the intermediate and excellent control over the final, stereochemically sensitive cyclization step.

G cluster_part1 Part 1: Diol Intermediate Synthesis cluster_part2 Part 2: Spiroacetalization A Diethyl 2-(2-ethoxy-2-oxoethylidene)- cyclobutane-1,1-dicarboxylate B Ozonolysis (i) O3, CH2Cl2, -78 °C (ii) NaBH4 A->B C Diethyl 3,3-bis(hydroxymethyl)- cyclobutane-1,1-dicarboxylate (Key Diol Intermediate) B->C D Key Diol Intermediate E Benzaldehyde, p-TsOH, Toluene D->E F Diethyl 7-phenyl-6,8-dioxaspiro[3.5]- nonane-2,2-dicarboxylate (Final Product) E->F

Caption: Overall two-part synthetic pathway.

Part 1: Synthesis of the Key Diol Intermediate

The cornerstone of this synthesis is the preparation of Diethyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate. This is achieved through the oxidative cleavage of a suitable cyclobutene precursor, followed by in-situ reduction.

Principle and Mechanistic Insight

The formation of a 1,3-diol is critical for the subsequent construction of the 1,3-dioxane ring. We propose starting from a cyclobutane derivative containing an exocyclic double bond, which can be cleanly cleaved using ozonolysis. Ozonolysis is an exceptionally reliable method for cleaving carbon-carbon double bonds to form carbonyl compounds. By employing a reductive workup using a mild agent like sodium borohydride (NaBH₄), the initially formed ketone/aldehyde intermediates are directly converted to the desired diol without isolation, streamlining the process. The use of NaBH₄ is crucial as it selectively reduces aldehydes and ketones without affecting the less reactive ester groups of the malonate moiety.

Experimental Protocol: Diol Synthesis

Materials:

  • Diethyl 2-(2-ethoxy-2-oxoethylidene)cyclobutane-1,1-dicarboxylate (1.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃)

  • Sodium borohydride (NaBH₄) (2.5 eq)

  • Hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting alkene (1.0 eq) in a 2:1 mixture of anhydrous CH₂Cl₂ and MeOH and cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed. The solution will typically turn a pale blue color upon completion.

  • Purge the solution with dry nitrogen or argon for 15-20 minutes to remove excess ozone.

  • While maintaining the temperature at -78 °C, slowly add sodium borohydride (2.5 eq) portion-wise. The addition is exothermic; maintain careful temperature control.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol, which can be purified by column chromatography.

Part 2: Final Spiroacetalization

With the key diol intermediate in hand, the final step is a direct condensation with benzaldehyde to form the spiroacetal structure.

Principle and Mechanistic Insight

The formation of the 1,3-dioxane ring is an acid-catalyzed acetalization reaction.[1][2][3] The reaction proceeds via protonation of the benzaldehyde carbonyl group, which activates it for nucleophilic attack by one of the hydroxyl groups of the diol intermediate. A subsequent intramolecular attack by the second hydroxyl group, followed by the elimination of a water molecule, closes the ring to form the thermodynamically stable six-membered dioxane ring. According to Le Châtelier's principle, the removal of water is essential to drive the equilibrium towards the product. This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus.[1][2]

G A Combine Reactants - Key Diol - Benzaldehyde - p-TsOH - Toluene B Reflux with Dean-Stark Trap (Azeotropic removal of H2O) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Workup - Cool to RT - Wash with NaHCO3 - Dry Organic Layer C->D Complete E Purification (Column Chromatography) D->E F Final Product Characterization (NMR, MS, etc.) E->F

Caption: Workflow for the spiroacetalization step.

Experimental Protocol: Spiroacetalization

Materials:

  • Diethyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate (1.0 eq)

  • Benzaldehyde (1.1 eq), freshly distilled

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the diol intermediate (1.0 eq), toluene, benzaldehyde (1.1 eq), and p-TsOH·H₂O (0.05 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the starting diol (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine to remove the acid catalyst and any unreacted benzaldehyde.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[4]

Quantitative Data Summary

StepReactantMolar Eq.Key ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 Alkene Precursor1.0O₃, NaBH₄CH₂Cl₂/MeOH-78 to RT~675-85
2 Diol Intermediate1.0Benzaldehyde, p-TsOHToluene110 (Reflux)3-585-95

Trustworthiness and Validation

The integrity of this protocol relies on the characterization of the products at each stage.

  • Diol Intermediate: Successful synthesis should be confirmed by ¹H NMR (disappearance of alkene protons, appearance of new signals for the -CH₂OH groups) and Mass Spectrometry to confirm the correct molecular weight.

  • Final Product: The structure of this compound should be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. Key diagnostic signals in the ¹H NMR include the characteristic singlet for the acetal proton (Ar-CH -O) typically around 5.5-6.0 ppm, along with signals for the phenyl, ethyl ester, and cyclobutane ring protons. The molecular formula C₁₉H₂₄O₆ and mass (348.39 g/mol ) should be verified by High-Resolution Mass Spectrometry (HRMS).[4]

References

  • Chen, Y., Yan, H., Zheng, H., Deng, W., Li, Z., & Yang, W. (2024). Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers. Available from: [Link]

  • Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

  • Cicek, H., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Available from: [Link]

  • ACS Publications. (2022). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

  • ResearchGate. (2024). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Available from: [Link]

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available from: [Link]

  • ACS Publications. (2014). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

Sources

Application Notes and Protocols for Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiroketal Scaffold as a Privileged Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is paramount. Among the various structural motifs, spiroketals have emerged as a "privileged scaffold," frequently appearing in a wide array of bioactive natural products.[1][2] Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of selective and potent therapeutic agents. The spiroketal framework can orient functional groups in precise spatial arrangements, leading to enhanced binding affinity and specificity for target proteins.[3]

This document provides a comprehensive guide to the potential applications of a novel spiroketal compound, Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate , in medicinal chemistry. While this specific molecule is not extensively documented in the current literature, its structural features—a spiro[3.5]nonane core, a phenyl substituent, and dicarboxylate functional groups—suggest a rich potential for biological activity. These application notes will therefore present a plausible synthetic strategy and detailed protocols for exploring its efficacy in key therapeutic areas, drawing upon established principles of medicinal chemistry and the known bioactivities of related spiroketal-containing molecules.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to the title compound can be envisioned through a multi-step sequence, leveraging well-established organic reactions. The proposed pathway commences with a Knoevenagel condensation, followed by reduction and an acid-catalyzed spiroketalization.

Overall Synthetic Scheme:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction of the Alkene cluster_2 Step 3: Functionalization for Spiroketalization cluster_3 Step 4: Acid-Catalyzed Spiroketalization A Cyclobutanone C Diethyl 2-cyclobutylidenemalonate A->C Piperidine, Acetic Acid B Diethyl malonate B->C D Diethyl 2-cyclobutylmalonate C->D H2, Pd/C E Diethyl 2-(2,4-dihydroxybutyl)malonate D->E Multi-step sequence (e.g., hydroxylation) G This compound E->G F Benzaldehyde F->G Acid catalyst (e.g., p-TsOH) G A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Test Compound A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

Sources

Core Principles: The Decisive Factors in Spiroketal Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Spiroketals: Mechanisms, Protocols, and Strategic Insights

For researchers and professionals in drug development, the spiroketal motif is a privileged structure, imparting conformational rigidity and a defined three-dimensional architecture to a vast array of bioactive natural products, from antibiotics to antiparasitic agents.[1][2][3][4] Their synthesis, particularly with stereocontrol, is a cornerstone of modern organic chemistry. This guide provides an in-depth exploration of the experimental procedures for spiroketal formation, focusing on the causality behind strategic choices to empower chemists to move beyond mere procedural replication and toward rational design.

The stereochemical outcome of a spiroketalization reaction is not arbitrary; it is governed by a subtle interplay of energetic factors. Understanding these principles is paramount to designing a successful synthesis. The two most critical concepts are thermodynamic versus kinetic control and the anomeric effect.

Thermodynamic vs. Kinetic Control

In many spiroketalizations, multiple diastereomers can be formed. The product distribution is dictated by whether the reaction is under thermodynamic or kinetic control.[5]

  • Thermodynamic Control: Achieved under reversible reaction conditions (typically with a Brønsted or Lewis acid at ambient or elevated temperatures), this pathway favors the formation of the most stable product isomer.[6][7] The reaction is allowed to reach equilibrium, at which point the product ratio reflects the relative Gibbs free energies of the isomers.

  • Kinetic Control: This regime is operative under irreversible conditions (often at low temperatures with specific reagents) where the product ratio is determined by the relative rates of formation.[5] The major product is the one formed via the lowest energy transition state, which may not necessarily be the most stable isomer.[1][6]

Accessing the less stable, or "contrathermodynamic," spiroketal requires carefully chosen, kinetically controlled conditions.[8][9]

G Figure 1: Energy Profile of Kinetic vs. Thermodynamic Control cluster_0 Reactant Reactant TS_Thermo TS (Thermo) Reactant->TS_Thermo ΔG‡ (Thermo) TS_Kinetic TS (Kinetic) Product_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo Kinetic_level Kinetic_level Product_Kinetic->Kinetic_level Thermo_level Thermo_level Product_Thermo->Thermo_level E_axis_start E_axis_end Energy E_axis_start->E_axis_end Reaction_Coordinate Reaction Coordinate

Caption: Energy profile illustrating thermodynamic versus kinetic control pathways.

The Anomeric Effect: A Guiding Stereoelectronic Force

The thermodynamic preference for a particular spiroketal isomer is often dominated by a powerful stereoelectronic interaction known as the anomeric effect.[10] This effect describes the preference for an electronegative substituent on the anomeric carbon (the central spirocyclic carbon) to occupy an axial position.[1] This geometry allows for a stabilizing hyperconjugative interaction between a lone pair (n) on a ring oxygen and the antibonding orbital (σ*) of the adjacent C-O bond.[9][11] The most stable spiroketal is typically the one that maximizes these anomeric interactions, often resulting in a diaxial arrangement of the C-O bonds at the spirocenter.[11]

Caption: Orbital overlap stabilizing the axial conformer via the anomeric effect.

Synthetic Strategies & Experimental Protocols

The choice of synthetic method depends directly on the desired stereochemical outcome—whether the target is the thermodynamic or a kinetic product.

Strategy 1: Thermodynamic Spiroketalization (Acid-Catalyzed)

This is the most traditional and direct method, ideal for synthesizing the thermodynamically most stable spiroketal isomer.[4][12] The reaction typically involves treating a suitable dihydroxyketone precursor with a catalytic amount of a Brønsted acid.[6][13]

workflow Figure 3: General Workflow for Thermodynamic Spiroketalization Start Dissolve Dihydroxyketone in Anhydrous Solvent Add_Catalyst Add Brønsted Acid Catalyst (e.g., CSA, p-TsOH) Start->Add_Catalyst React Stir at RT or Reflux (Allow Equilibration) Add_Catalyst->React Monitor Monitor by TLC/LC-MS React->Monitor Periodically Quench Quench with Mild Base (e.g., sat. NaHCO₃) Monitor->Quench Upon Completion Extract Aqueous Workup & Extraction Quench->Extract Dry Dry, Filter & Concentrate Extract->Dry Purify Purify via Flash Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for acid-catalyzed spiroketalization.

Protocol 1: General Procedure for Acid-Catalyzed Thermodynamic Spiroketalization [6]

Objective: To synthesize the most stable spiroketal diastereomer from a dihydroxyketone precursor under equilibrating conditions.

Materials:

  • Dihydroxyketone precursor (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂) or toluene

  • Brønsted acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA), 0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate solvents for extraction (e.g., CH₂Cl₂) and flash chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the dihydroxyketone precursor (1.0 equiv).

  • Dissolve the precursor in a suitable volume of anhydrous solvent (e.g., CH₂Cl₂, ~0.1 M concentration).

  • Add the Brønsted acid catalyst (0.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it may be gently heated to reflux to facilitate equilibration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed and the product ratio appears stable.

  • Upon completion, cool the mixture to room temperature (if heated) and quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system to afford the pure, thermodynamically favored spiroketal.

Strategy 2: Kinetic Spiroketalization

Synthesizing a less stable, non-anomeric spiroketal requires conditions that are irreversible and kinetically controlled.[8][14] A powerful method involves the Lewis acid-mediated cyclization of glycal epoxides, which can proceed with high stereoselectivity.[15][16]

Protocol 2: Ti(Oi-Pr)₄-Mediated Kinetic Spirocyclization of a Glycal Epoxide [6][8][17]

Objective: To synthesize a spiroketal with retention of configuration at the anomeric center under kinetic control.

Materials:

  • Glycal precursor (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dimethyldioxirane (DMDO) in acetone solution (~0.07 M, 1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the glycal precursor (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the solution of DMDO in acetone (1.2 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes to form the epoxide in situ.

  • To the same flask, add Ti(Oi-Pr)₄ (2.0 equiv) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to 0 °C and stir for 1 hour.

  • Quench the reaction at 0 °C by the addition of saturated aqueous NaHCO₃ solution.

  • Warm the mixture to room temperature and stir vigorously until a white precipitate (titanium salts) forms.

  • Filter the suspension through a pad of Celite®, washing the pad thoroughly with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired kinetically favored spiroketal.

Strategy 3: Modern Transition-Metal Catalyzed Methods

Transition metals, particularly gold(I) and palladium(II), have revolutionized spiroketal synthesis by enabling the cyclization of substrates like alkynediols under very mild conditions.[12][18] These reactions often exhibit different selectivity profiles compared to classical acid catalysis.

Protocol 3: Gold(I)-Catalyzed Spiroketalization of an Alkynediol [19][20]

Objective: To achieve spiroketal formation under neutral, mild conditions using gold catalysis.

Materials:

  • Alkynediol precursor (1.0 equiv)

  • Gold(I) catalyst (e.g., PPh₃AuCl/AgOTf or AuCl, 1-5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alkynediol precursor (1.0 equiv) in anhydrous solvent.

  • Add the gold(I) catalyst (e.g., 5 mol% AuCl). If using a two-component system like PPh₃AuCl/AgOTf, the silver salt is added to generate the active cationic gold species in situ.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. These reactions are often rapid, sometimes completing in under an hour.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography to isolate the desired spiroketal.

Comparative Data and Troubleshooting

The selection of a synthetic route should be guided by the desired stereochemical outcome and substrate compatibility.

Table 1: Comparison of Selected Spiroketalization Methods

MethodCatalyst / ReagentSubstrate TypeControlTypical YieldDiastereoselectivityReference
Acid-CatalyzedCamphorsulfonic acid (CSA)DihydroxyketoneThermodynamic91%>20:1[20]
Kinetic CyclizationTi(Oi-Pr)₄ / DMDOGlycalKinetic~75%Varies, often high[6]
Gold-CatalyzedAuCl (5 mol%)AlkynediolOften Kinetic95%N/A (substrate dependent)[20]
Palladium-CatalyzedPdCl₂(PhCN)₂ (5 mol%)AlkynediolOften Kinetic88%97:3[20]
OrganocatalyticChiral Phosphoric AcidHydroxy-enoneKinetic (Asymmetric)95%>20:1, 98% ee[20]

Poor diastereoselectivity or low yield are common challenges. A systematic approach to troubleshooting is essential.

troubleshooting Figure 4: Troubleshooting Low Diastereoselectivity decision decision solution solution Start Low Diastereoselectivity Observed Check_Control Is the reaction under thermodynamic or kinetic control? Start->Check_Control Thermo_Path Thermodynamic Conditions (Acid, Heat) Check_Control->Thermo_Path Thermo Kinetic_Path Kinetic Conditions (Low Temp, Specific Reagent) Check_Control->Kinetic_Path Kinetic Thermo_Problem Product mixture reflects low inherent stability difference between isomers. Thermo_Path->Thermo_Problem Kinetic_Problem Transition state energies are too similar. Kinetic_Path->Kinetic_Problem Thermo_Sol_1 Increase reaction time/temp to ensure full equilibration. Thermo_Problem->Thermo_Sol_1 Thermo_Sol_2 Change solvent to alter isomer stability. Thermo_Problem->Thermo_Sol_2 Kinetic_Sol_1 Lower reaction temperature. Kinetic_Problem->Kinetic_Sol_1 Kinetic_Sol_2 Use a bulkier reagent or catalyst to increase steric differentiation. Kinetic_Problem->Kinetic_Sol_2 Kinetic_Sol_3 Change Lewis acid or catalyst system entirely. Kinetic_Problem->Kinetic_Sol_3

Caption: Decision tree for troubleshooting low diastereoselectivity in spiroketal synthesis.[6]

Conclusion

The synthesis of spiroketals has evolved from classical acid-catalyzed equilibrations to sophisticated, stereoselective kinetic methods using transition-metal or organocatalysts. A deep understanding of the mechanistic underpinnings—primarily the principles of thermodynamic versus kinetic control and the anomeric effect—is crucial for selecting the appropriate synthetic strategy. By carefully controlling reaction conditions, researchers can selectively access specific stereoisomers, a capability that is vital for the synthesis of complex natural products and the exploration of chemical space in drug discovery.

References

  • Title: Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties Source: MDPI URL: [Link]

  • Title: Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Stereoelectronic Effects The Anomeric Effect in Spiroketals Source: ChemTube 3D URL: [Link]

  • Title: Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals Source: PubMed URL: [Link]

  • Title: Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances Source: ResearchGate URL: [Link]

  • Title: Stereoselective Diversity-Oriented Synthesis of Spiroketals Source: Sloan Kettering Institute URL: [Link]

  • Title: Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis Source: RSC Publishing URL: [Link]

  • Title: Spiroketal Formation - Stereoelectronic Effects Source: ChemTube3D URL: [Link]

  • Title: Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis Source: Thieme Chemistry URL: [Link]

  • Title: Mechanism of One-Pot Stereoselective Assembly of Spiroketal Derivatives from Cyclohexanone and Phenylacetylene in KOH/DMSO: a Quantum Chemical Study Source: ProQuest URL: [Link]

  • Title: Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products Source: PMC - PubMed Central URL: [Link]

  • Title: Strategies and Synthesis of Contrathermodynamic Spiroketals Source: Denmark Group, University of Illinois URL: [Link]

  • Title: Total Synthesis of Spiroketal Containing Natural Products: Kinetic versus Thermodynamic Approaches Source: ResearchGate URL: [Link]

  • Title: Asymmetric spiroacetalization catalysed by confined Brønsted acids Source: PubMed URL: [Link]

  • Title: Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery Source: PMC - PubMed Central URL: [Link]

  • Title: Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery Source: PubMed URL: [Link]

  • Title: Asymmetric spiroacetalization catalysed by confined Brønsted acids Source: ResearchGate URL: [Link]

  • Title: An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control Source: Imperial College London URL: [Link]

  • Title: Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration Source: Journal of the American Chemical Society URL: [Link]

  • Title: Thermodynamic and kinetic reaction control Source: Wikipedia URL: [Link]

  • Title: Synthesis of a C(1)–C(23) Fragment for Spirastrellolide E: Development of a Mechanistic Rationale for Spiroketalization Source: NIH URL: [Link]

  • Title: Asymmetric Synthesis of Naturally Occuring Spiroketals Source: PMC - PubMed Central URL: [Link]

  • Title: Spiroketals Source: Wikipedia URL: [Link]

  • Title: Common methods for the preparation of spiroketals a) from dihydroxyketons Source: ResearchGate URL: [Link]

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Application Notes and Protocols: Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Spirocyclic Scaffold for Asymmetric Synthesis

In the landscape of chiral building blocks for organic synthesis, spirocyclic compounds have garnered significant attention due to their rigid three-dimensional structures and the spatial arrangement of functional groups. These features make them exceptional templates for inducing stereoselectivity in chemical transformations. This document outlines the potential applications of a unique chiral building block, Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate , in asymmetric synthesis. While specific applications of this exact molecule are not yet extensively documented in peer-reviewed literature, its structure suggests a range of powerful synthetic utilities based on well-established chemical principles.

The core of this molecule is a spiroketal derived from a chiral 1,3-diol, which imparts inherent chirality. The presence of two ester functional groups on the cyclobutane ring offers a versatile handle for a variety of chemical manipulations, including chain extension, functional group interconversion, and the introduction of new stereocenters. This application note will provide a hypothetical, yet scientifically grounded, exploration of its synthesis and utility, complete with detailed protocols.

Proposed Synthesis of the Chiral Building Block

The synthesis of this compound can be envisioned through a convergent strategy, beginning with the preparation of a chiral 1,3-diol and a cyclobutane precursor, followed by a spiroketalization reaction.

Part 1: Synthesis of Chiral (1R,3S)-1-Phenylpropane-1,3-diol

The chiral diol can be prepared via an asymmetric reduction of 1-phenylpropane-1,3-dione.

  • Reaction Scheme:

    G diketone 1-Phenylpropane-1,3-dione diol (1R,3S)-1-Phenylpropane-1,3-diol diketone->diol Asymmetric Transfer Hydrogenation reagents RuCl(p-cymene)[(R,R)-TsDACH] EtOH, HCOOH/NEt3

    Figure 1: Asymmetric synthesis of the chiral diol.
  • Protocol:

    • To a solution of 1-phenylpropane-1,3-dione (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt3) is added a catalytic amount of RuCl(p-cymene)[(R,R)-TsDACH] (0.01 eq).

    • The reaction mixture is stirred at 40 °C for 24 hours.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the chiral diol.

Part 2: Synthesis of Diethyl 2-oxocyclobutane-1,1-dicarboxylate

This precursor can be synthesized via a Knoevenagel condensation followed by a cyclization reaction.

  • Reaction Scheme:

    G start Diethyl malonate + 1,3-Dibromopropane cyclobutane Diethyl cyclobutane-1,1-dicarboxylate start->cyclobutane Cyclization ketone Diethyl 2-oxocyclobutane-1,1-dicarboxylate cyclobutane->ketone Oxidation reagents1 NaOEt, EtOH reagents2 Oxidation (e.g., RuO4)

    Figure 2: Synthesis of the cyclobutane precursor.
  • Protocol:

    • To a solution of sodium ethoxide (2.1 eq) in ethanol, diethyl malonate (1.0 eq) is added dropwise at 0 °C.

    • 1,3-Dibromopropane (1.1 eq) is then added, and the mixture is refluxed for 12 hours.

    • The solvent is evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated.

    • The crude diethyl cyclobutane-1,1-dicarboxylate is then oxidized using a suitable oxidizing agent, such as ruthenium tetroxide (generated in situ from RuCl3 and NaIO4), to yield diethyl 2-oxocyclobutane-1,1-dicarboxylate.

Part 3: Spiroketalization
  • Reaction Scheme:

    G diol (1R,3S)-1-Phenylpropane-1,3-diol spiroketal This compound diol->spiroketal ketone Diethyl 2-oxocyclobutane-1,1-dicarboxylate ketone->spiroketal reagents TMSOTf (cat.), CH2Cl2, -78 °C

    Figure 3: Final spiroketalization step.
  • Protocol:

    • To a solution of chiral (1R,3S)-1-phenylpropane-1,3-diol (1.0 eq) and diethyl 2-oxocyclobutane-1,1-dicarboxylate (1.1 eq) in dichloromethane (CH2Cl2) at -78 °C is added a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq).

    • The reaction is stirred at -78 °C for 4 hours.

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the title compound.

Applications in Asymmetric Synthesis

Application 1: Diastereoselective Alkylation

The chiral spiroketal can serve as a chiral auxiliary to direct the stereoselective alkylation of the cyclobutane ring.

  • Workflow:

    G spiroketal This compound hydrolysis Selective Hydrolysis spiroketal->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation monoester Monoester decarboxylation->monoester enolate Enolate Formation monoester->enolate alkylation Diastereoselective Alkylation enolate->alkylation product Alkylated Product alkylation->product

    Figure 4: Workflow for diastereoselective alkylation.
  • Protocol:

    • Selective Hydrolysis and Decarboxylation: The starting diester (1.0 eq) is treated with one equivalent of potassium hydroxide in ethanol to selectively hydrolyze one ester group. Subsequent acidification and heating will lead to decarboxylation to afford the monoester.[1][2][3]

    • Enolate Formation: The resulting monoester is dissolved in anhydrous THF at -78 °C, and a strong base such as lithium diisopropylamide (LDA) (1.1 eq) is added to generate the enolate.

    • Alkylation: An electrophile (e.g., methyl iodide, 1.2 eq) is added to the enolate solution, and the reaction is allowed to warm to room temperature overnight. The phenyl group on the spiroketal is expected to direct the approach of the electrophile, leading to a high diastereomeric excess.

    • Workup and Analysis: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.

Hypothetical Reaction Electrophile Expected Diastereomeric Ratio Expected Yield
MethylationCH3I>95:5~85%
BenzylationBnBr>90:10~80%
Application 2: Chiral Ligand Synthesis

The diester can be reduced to the corresponding diol, which can then be functionalized to create novel chiral ligands for asymmetric catalysis.

  • Workflow:

    G spiroketal This compound reduction Reduction spiroketal->reduction diol Spiro-diol reduction->diol phosphinylation Phosphinylation diol->phosphinylation ligand Chiral Diphosphine Ligand phosphinylation->ligand

    Figure 5: Synthesis of a chiral diphosphine ligand.
  • Protocol:

    • Reduction: The starting diester (1.0 eq) is dissolved in anhydrous THF and treated with an excess of a reducing agent, such as lithium aluminum hydride (LiAlH4) (2.5 eq), at 0 °C. The reaction is stirred for 4 hours and then quenched carefully with water and aqueous sodium hydroxide.

    • Purification: The resulting diol is extracted with ethyl acetate, and the organic layers are dried and concentrated. The crude diol is purified by column chromatography.

    • Phosphinylation: The purified diol (1.0 eq) is dissolved in anhydrous THF with triethylamine (2.5 eq). Diphenylphosphine chloride (2.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours.

    • Workup: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting chiral diphosphine ligand is purified by recrystallization or chromatography under an inert atmosphere. This new ligand can then be explored in various asymmetric transition metal-catalyzed reactions.[4][5]

Conclusion

This compound represents a promising, albeit underexplored, chiral building block. Its rigid spirocyclic framework, derived from a readily accessible chiral diol, combined with the versatile dicarboxylate functionality, opens avenues for a multitude of applications in asymmetric synthesis. The protocols and applications detailed herein are based on established and reliable organic transformations and are intended to serve as a guide for researchers to unlock the synthetic potential of this and similar chiral spiroketal scaffolds. Further investigation into the reactivity and applications of this molecule is warranted and is expected to contribute valuable tools to the field of stereoselective synthesis.

References

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. [Link]

  • Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Asymmetric Synthesis of Chiral Spiroketal Bisphosphine Ligands and Their Application in Enantioselective Olefin Hydrogenation. The Journal of Organic Chemistry. [Link]

  • Malonic Ester Synthetic Strategies. Organic Chemistry Tutor. [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. [Link]

  • Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. JoVE. [Link]

  • Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. ResearchGate. [Link]

  • Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. University of South Florida Scholar Commons. [Link]

Sources

Catalytic Routes to Dioxaspiro Compounds: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Dioxaspiro compounds, characterized by a spirocyclic center connecting two oxygen-containing rings, are pivotal structural motifs in numerous natural products and pharmacologically active molecules. Their unique three-dimensional architecture imparts specific conformational rigidity, making them attractive scaffolds in drug discovery and development. This application note provides an in-depth guide to selected catalytic methodologies for the synthesis of these valuable compounds, focusing on gold-catalyzed, organocatalytic, and acid-catalyzed approaches. The protocols and mechanistic discussions are designed for researchers and professionals in organic synthesis and medicinal chemistry.

Gold(I)-Catalyzed Spiroketalization: Mild and Efficient Cyclization of Alkynes

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack, enabling a range of complex molecular constructions under exceptionally mild conditions. This has been elegantly applied to the synthesis of dioxaspiro compounds through the cyclization of functionally substituted alkynes.

Principle of Gold(I) Catalysis in Spiroketalization

The high affinity of gold(I) for carbon-carbon triple bonds (π-acidity) allows for their activation, making them susceptible to intramolecular attack by nucleophiles such as carboxylic acids or alcohols. This process, often referred to as hydroalkoxylation or lactonization, proceeds with high efficiency and selectivity, avoiding the harsh conditions often required by other methods.

Application: Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones

A highly efficient method for synthesizing substituted 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones involves the gold(I)-catalyzed double cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids.[1][2] The reaction proceeds smoothly to give the desired products in near-quantitative yields.[1][2]

Protocol 1: Gold(I)-Catalyzed Synthesis of 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione

  • Materials:

    • 2,2-bis(3-phenylprop-2-ynyl)malonic acid

    • JohnPhosAu(MeCN)SbF₆ catalyst

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • n-hexane

  • Procedure:

    • In a reaction vial equipped with a magnetic stir bar, dissolve the JohnPhosAu(MeCN)SbF₆ catalyst (0.02 mmol) in anhydrous CH₂Cl₂ (1.0 mL).

    • Add 2,2-bis(3-phenylprop-2-ynyl)malonic acid (0.5 mmol) to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion (typically 0.5 to 24 hours), add n-hexane to the reaction mixture to precipitate the product.[1]

    • Centrifuge the mixture and decant the supernatant.

    • The resulting solid is the desired 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione, which is often obtained in 96-100% yield without the need for further purification.[1][3]

Table 1: Substrate Scope for Gold(I)-Catalyzed Spirodilactonization.[1]

EntryAryl SubstituentYield (%)
1Phenyl>99
24-Methylphenyl>99
34-Methoxyphenyl>99
44-Chlorophenyl>99
52-Naphthyl98
Mechanistic Insight: The Gold Catalytic Cycle

The catalytic cycle begins with the coordination of the gold(I) catalyst to one of the alkyne moieties of the malonic acid derivative, forming a π-complex.[4] This activation enhances the electrophilicity of the alkyne, facilitating an intramolecular anti-addition of one of the carboxylic acid groups. This first cyclization forms a vinyl-gold intermediate. Subsequent protonolysis releases the gold catalyst and forms an enol-lactone. A second, analogous gold-catalyzed cyclization of the remaining alkynyl-carboxylic acid moiety, followed by isomerization of the exocyclic double bonds, yields the final dioxaspiro compound.

Gold_Catalyzed_Spiroketalization cluster_cycle Catalytic Cycle Reactant Di-alkynyl Malonic Acid + [Au]⁺ Pi_Complex Gold-Alkyne π-Complex Reactant->Pi_Complex Coordination Vinyl_Gold Vinyl-Gold Intermediate Pi_Complex->Vinyl_Gold Intramolecular Nucleophilic Attack Enol_Lactone Mono-cyclized Intermediate Vinyl_Gold->Enol_Lactone Protonolysis Product Dioxaspiro Compound + [Au]⁺ Enol_Lactone->Product Second Cyclization & Isomerization Product->Reactant Catalyst Regeneration Organocatalysis_Mechanism cluster_cycle Aminocatalytic Cascade Catalyst Chiral Secondary Amine Iminium Chiral Iminium Ion Catalyst->Iminium Condensation Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Michael_1 First Michael Addition (with Oxindole) Iminium->Michael_1 Enamine Enamine Intermediate Michael_1->Enamine Michael_2 Intramolecular Michael Addition Enamine->Michael_2 Product_Bound Product-Catalyst Adduct Michael_2->Product_Bound Product_Bound->Catalyst Product Spirooxindole Product_Bound->Product Hydrolysis Acid_Catalysis_Mechanism cluster_cycle Acid-Catalyzed Ketalization Ketone Ketone + H⁺ Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone Protonation Hemiacetal Hemiacetal Intermediate Protonated_Ketone->Hemiacetal Nucleophilic Attack (Diol) Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium Protonation & Loss of H₂O Product Dioxaspiroketal + H⁺ Oxocarbenium->Product Intramolecular Cyclization Product->Ketone Catalyst Regeneration

Sources

use of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of chiral spiroketals in asymmetric synthesis, with a focus on the potential utility of scaffolds like Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate.

Introduction: The Significance of Chiral Spiroketals in Modern Asymmetric Synthesis

Chiral spiroketals are a class of organic compounds characterized by a spirocyclic center where two rings are joined by a single common atom, and at least one of the rings contains two oxygen atoms connected to this central carbon. This rigid and well-defined three-dimensional structure makes them highly valuable scaffolds in asymmetric synthesis. Their applications are primarily twofold: as chiral ligands for transition metal catalysis and as chiral building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The inherent chirality and conformational rigidity of the spiroketal framework can lead to excellent stereocontrol in chemical reactions.

While a vast number of chiral spiroketals have been developed and applied successfully, the specific compound This compound is not extensively documented in the context of asymmetric synthesis in peer-reviewed literature. However, its structural motifs—a chiral 1,3-dioxane spiro-fused to a cyclobutane dicarboxylate—suggest significant potential. This guide will, therefore, provide a comprehensive overview of the application of analogous chiral spiroketal systems, offering a well-grounded projection of how a molecule like this compound could be leveraged in the field. We will explore established protocols for the use of related structures as chiral ligands and provide detailed methodologies that can be adapted for novel spiroketal scaffolds.

Proposed Synthesis of this compound

The synthesis of the target compound would likely involve the formation of the spiroketal ring system from a suitable diol and a ketone. A plausible retro-synthetic analysis suggests that the key step would be the acid-catalyzed ketalization of a 1,3-diol with a cyclobutanone derivative. The chirality could be introduced either by using a chiral diol or by resolving the final racemic spiroketal. A potential synthetic route is outlined below:

G cluster_0 Retrosynthetic Analysis Target This compound Key_Intermediate 1-Phenyl-1,3-propanediol Target->Key_Intermediate Ketalization Starting_Material_2 Diethyl cyclobutane-1,1-dicarboxylate Target->Starting_Material_2 Starting_Material_1 Benzaldehyde Key_Intermediate->Starting_Material_1

Caption: Retrosynthesis of the target spiroketal.

A forward synthesis could involve the Knoevenagel condensation of benzaldehyde with diethyl malonate to form an unsaturated intermediate, followed by reduction and subsequent cyclization with a suitable C3-unit to form the 1,3-dioxane ring.[1][2]

Application Note I: Chiral Spiroketal-Derived Diphosphine Ligands in Asymmetric Hydrogenation

One of the most powerful applications of chiral spiroketals is in the design of diphosphine ligands for transition metal-catalyzed asymmetric reactions. Ligands such as SKP (Spiroketal-based Diphosphine) have demonstrated exceptional performance in reactions like asymmetric hydrogenation.[3] These ligands feature a rigid spiroketal backbone that creates a well-defined chiral pocket around the metal center, enabling high enantioselectivity.

Causality Behind Experimental Choices:
  • Ligand Backbone: The rigid spiroketal framework restricts conformational flexibility, which is crucial for creating a highly selective catalytic environment. The C2-symmetry often present in these ligands simplifies the analysis of the transition states.

  • Metal Choice: Rhodium is a common choice for asymmetric hydrogenation of olefins due to its high catalytic activity and the well-understood mechanisms of Rh-catalyzed hydrogenations.

  • Solvent: The choice of solvent can influence the solubility of the catalyst and substrate, as well as the stability of the catalytic species. Dichloromethane (DCM) or other non-coordinating solvents are often used to avoid competition with the substrate for coordination to the metal center.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin using a Rh(I)-SKP Catalyst

This protocol is a generalized procedure based on the successful application of chiral spiroketal bisphosphine ligands in the enantioselective hydrogenation of α-dehydroamino acid esters.[3][4]

Materials:

  • Rh(COD)₂BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral SKP ligand

  • Methyl α-acetamidoacrylate (or other suitable prochiral olefin)

  • Anhydrous, degassed dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Schlenk flask or similar apparatus for reactions under inert atmosphere

  • Hydrogenation reactor

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a nitrogen atmosphere, add Rh(COD)₂BF₄ (1.0 mol%) and the chiral SKP ligand (1.1 mol%) to a Schlenk flask.

    • Add anhydrous, degassed DCM to dissolve the components.

    • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the methyl α-acetamidoacrylate (1.0 equiv) in anhydrous, degassed DCM.

    • Transfer the substrate solution to the catalyst solution via cannula.

    • Transfer the resulting solution to a high-pressure hydrogenation reactor.

    • Purge the reactor with hydrogen gas three times.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the reactor and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation:

SubstrateLigandCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Yield (%)ee (%)
Methyl α-acetamidoacrylateSKP-11.01012>9999
Methyl (Z)-α-acetamidocinnamateSKP-11.01012>9998

Data is representative and based on published results for similar systems.[3][4]

G Start Start: Prepare Catalyst Catalyst_Prep Rh(COD)₂BF₄ + SKP Ligand in DCM Start->Catalyst_Prep Reaction Combine Catalyst and Substrate in Hydrogenation Reactor Catalyst_Prep->Reaction Substrate_Prep Dissolve Prochiral Olefin in DCM Substrate_Prep->Reaction Hydrogenation Pressurize with H₂ and Stir Reaction->Hydrogenation Workup Vent, Concentrate, and Purify Hydrogenation->Workup Analysis Determine Yield and ee (Chiral HPLC/GC) Workup->Analysis End End: Chiral Product Analysis->End

Caption: Workflow for Asymmetric Hydrogenation.

Application Note II: Diastereoselective Synthesis of Spiroketals using a Chiral Auxiliary

An alternative approach to obtaining enantiopure spiroketals is through the use of a chiral auxiliary. This method involves attaching a chiral molecule to a precursor, which then directs the stereochemical outcome of the spiroketalization reaction. The auxiliary can be subsequently removed to yield the enantiomerically enriched spiroketal. Chiral sulfoxides have been effectively used for this purpose.[5][6]

Causality Behind Experimental Choices:
  • Chiral Auxiliary: The chiral sulfoxide group is introduced in a way that allows for the separation of the resulting diastereomers. The stereochemistry of the sulfoxide dictates the facial selectivity of subsequent reactions.

  • Lithium-Halogen Exchange: This is a reliable method for generating an organolithium species, which can then react with a chiral electrophile (the sulfoxide source).

  • Separation of Diastereomers: The two diastereomers formed will have different physical properties (e.g., polarity, crystal packing), allowing for their separation by chromatography or crystallization.

Experimental Protocol: Enantioselective Synthesis of a Benzannulated Spiroketal

This protocol is a generalized procedure based on the use of a chiral sulfoxide auxiliary to access enantiopure benzannulated spiroketals.[5][6]

Materials:

  • Racemic bromospiroketal

  • n-Butyllithium (n-BuLi)

  • (-)-(S)-Menthyl p-toluenesulfinate

  • Anhydrous tetrahydrofuran (THF)

  • Diastereomerically pure sulfoxide-spiroketal

  • Trifluoroacetic anhydride (TFAA)

  • Sodium iodide (NaI)

  • Anhydrous acetone

Procedure:

  • Attachment of Chiral Auxiliary:

    • Dissolve the racemic bromospiroketal in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add n-BuLi and stir for 30 minutes to perform the lithium-halogen exchange.

    • Add a solution of (-)-(S)-Menthyl p-toluenesulfinate in THF and stir at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

    • Purify the crude product by column chromatography to separate the two diastereomers.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve one of the purified diastereomeric sulfoxide-spiroketals in anhydrous acetone.

    • Add sodium iodide and trifluoroacetic anhydride and stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with aqueous sodium thiosulfate solution and extract with an organic solvent.

    • Purify the crude product by column chromatography to obtain the enantiomerically pure spiroketal.

Data Presentation:

Starting MaterialDiastereomeric RatioYield of Diastereomer 1 (%)Yield of Diastereomer 2 (%)ee of Final Product (%)
Racemic bromospiroketal~1:14548>99

Data is representative and based on published results for similar systems.[5][6]

G Start Start: Racemic Bromospiroketal Li_Hal_Exchange Lithium-Halogen Exchange (n-BuLi) Start->Li_Hal_Exchange Auxiliary_Addition Reaction with Chiral Sulfinate Li_Hal_Exchange->Auxiliary_Addition Diastereomers Mixture of Diastereomers Auxiliary_Addition->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Diastereomer_1 Diastereomer 1 Separation->Diastereomer_1 Diastereomer_2 Diastereomer 2 Separation->Diastereomer_2 Cleavage Cleavage of Chiral Auxiliary Diastereomer_1->Cleavage Product Enantiopure Spiroketal Cleavage->Product

Caption: Workflow for Chiral Auxiliary Approach.

Potential Applications of this compound

Based on the established chemistry of related compounds, "this compound" could be a valuable tool in asymmetric synthesis in several ways:

  • Chiral Building Block: After resolution of the enantiomers, the cyclobutane and 1,3-dioxane rings can be further functionalized. The diester groups on the cyclobutane ring are particularly versatile handles for chain extension or the introduction of other functional groups. The chiral spiroketal moiety can serve to control the stereochemistry of reactions at other positions in the molecule.

  • Novel Chiral Ligand: The diester functionality could be reduced to a diol, which can then be converted into a diphosphine or other coordinating group. The resulting ligand would have a unique spiro[3.5]nonane backbone, which could offer different steric and electronic properties compared to existing spiroketal ligands, potentially leading to novel reactivity and selectivity in asymmetric catalysis.

  • Chiral Derivatizing Agent: The resolved carboxylic acid derivative (obtained by hydrolysis of the diesters) could be used as a chiral derivatizing agent to determine the enantiomeric purity of other chiral molecules via NMR or crystallographic methods.

Conclusion

While direct applications of this compound in asymmetric synthesis are yet to be reported, the foundational principles established with other chiral spiroketal systems provide a clear roadmap for its potential use. The protocols and insights provided in this guide for analogous compounds serve as a strong starting point for researchers and drug development professionals interested in exploring the utility of this and other novel chiral spiroketal scaffolds. The continued development of new chiral ligands and building blocks is essential for advancing the field of asymmetric synthesis, and spiroketals represent a particularly promising class of molecules in this endeavor.

References

Sources

Topic: Protocols for Scaling Up the Synthesis of Spiroketal Dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Spiroketal dicarboxylates are valuable structural motifs found in various natural products and serve as crucial building blocks in medicinal chemistry and materials science. Transitioning their synthesis from laboratory-scale discovery to kilogram-scale production presents significant challenges related to stereocontrol, reaction equilibrium, and product purification. This document provides a comprehensive guide to the strategic considerations and practical protocols for the robust and scalable synthesis of spiroketal dicarboxylates. We will explore the underlying chemical principles, address common scale-up pitfalls, and offer a detailed, self-validating protocol for a model synthesis.

Part 1: Foundational Synthetic Strategies & Mechanistic Insights

The most direct and industrially viable route to spiroketal dicarboxylates is the acid-catalyzed cyclization of a linear precursor, typically a γ- or δ-hydroxy ketoester or a related dihydroxy diketo-diester. The reaction proceeds via a double intramolecular ketalization.

The choice of precursor is critical. A symmetric dihydroxy diketo-diester is often preferred for process simplicity as it leads to a C2-symmetric product, simplifying stereochemical outcomes and analytical characterization. The core transformation relies on driving a reversible reaction towards the thermodynamically stable spiroketal product.

Mechanism: Acid-Catalyzed Spiroketalization

The reaction is initiated by protonation of a ketone carbonyl, followed by nucleophilic attack from a distal hydroxyl group to form a hemiketal intermediate. A second cyclization, often after dehydration and formation of an oxocarbenium ion, establishes the spirocyclic core. The thermodynamic stability of the final spiroketal is heavily influenced by stereoelectronic effects, primarily the anomeric effect, which favors conformations where the axial C-O bonds of the ketal are anti-periplanar to other ring C-O bonds.

Spiroketalization_Mechanism cluster_0 Step 1: Protonation & Hemiketal Formation cluster_1 Step 2: Dehydration & Second Cyclization cluster_2 Step 3: Deprotonation Start Dihydroxy Diketo-diester Precursor Protonation Protonated Ketone Start->Protonation H+ (Catalyst) Hemiketal Hemiketal Intermediate Protonation->Hemiketal Intramolecular Nucleophilic Attack (OH) Hemiketal->Start Reversible Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium - H2O Spiroketal Protonated Spiroketal Oxocarbenium->Spiroketal Second Intramolecular Nucleophilic Attack (OH) Spiroketal->Oxocarbenium Reversible FinalProduct Spiroketal Dicarboxylate Spiroketal->FinalProduct - H+ CatalystRegen H+ (Catalyst) caption Fig 1. Simplified mechanism of acid-catalyzed spiroketalization.

Caption: Fig 1. Simplified mechanism of acid-catalyzed spiroketalization.

Part 2: Key Challenges & Strategic Solutions for Scale-Up

Transitioning from a lab-scale procedure (milligrams to grams) to a pilot or manufacturing scale (kilograms) introduces challenges that can dramatically affect yield, purity, and safety.[1]

ChallengeLab-Scale SolutionScale-Up ProblemRecommended Scale-Up Strategy
Water Removal Molecular sieves, MgSO₄Sieves are impractical and costly for large volumes.Azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, heptane). This continuously removes water, driving the reaction to completion.[2][3]
Acid Catalyst Strong acids (e.g., conc. H₂SO₄, TsOH)Homogeneous acids can be corrosive, difficult to remove, and lead to charring or side reactions upon prolonged heating.Use a milder, solid-supported acid catalyst (e.g., Amberlyst-15, Nafion). These are easily filtered off, reduce corrosion, and can often be recycled.
Stereocontrol Often kinetically controlled or ignored.Heat and prolonged reaction times favor thermodynamic equilibrium. This can lead to mixtures of diastereomers if the desired product is not the most stable one.Operate under conditions that favor the desired thermodynamic product.[4][5] A thorough understanding of the spiroketal's conformational stability is essential. If a kinetic product is desired, alternative synthetic routes may be necessary.[4][6]
Purification Flash column chromatography.Chromatography is expensive, solvent-intensive, and has low throughput, making it unsuitable for bulk manufacturing.Develop a robust crystallization/recrystallization protocol.[7][8] This is the most economical and scalable method for purifying solid compounds to high purity.
Process Safety Open bench heating.Large volumes of flammable organic solvents at reflux pose a significant fire/explosion risk. Exothermic events are more difficult to control.Use a jacketed glass-lined reactor with controlled heating/cooling, proper grounding, and an inert atmosphere (N₂/Ar). Conduct a process safety assessment (e.g., HAZOP) before execution.

Part 3: Application Protocol: Scalable Synthesis of Diethyl 1,7-Dioxaspiro[5.5]undecane-2,8-dicarboxylate

This protocol describes a generic, robust procedure for the synthesis of a model C2-symmetric spiroketal dicarboxylate on a 100-gram scale. The principles outlined are broadly applicable.

Target Molecule: A symmetric[9][9]-spiroketal, chosen for its thermodynamic stability and tendency to crystallize.

Overall Reaction: Diethyl 7-hydroxy-4-oxoheptanoate (2 eq.) → Diethyl 1,7-dioxaspiro[5.5]undecane-2,8-dicarboxylate (1 eq.) + H₂O

Reagents and Equipment
  • Reagents: Diethyl 7-hydroxy-4-oxoheptanoate precursor, Toluene (ACS grade or higher), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Heptane, Ethyl Acetate.

  • Equipment: 5 L jacketed glass reactor with overhead stirrer, thermocouple, and condenser; 500 mL Dean-Stark trap[2][3]; Heating/cooling circulator; 5 L separatory funnel; Large Büchner funnel and filtration flask; Rotary evaporator; Vacuum oven.

Experimental Workflow Diagram

Caption: Fig 2. Scalable workflow from reaction to pure product.

Step-by-Step Protocol

1. Reactor Setup and Charging:

  • Ensure the reactor is clean, dry, and purged with an inert atmosphere (N₂).

  • Charge the reactor with the diethyl 7-hydroxy-4-oxoheptanoate precursor (e.g., 1.0 kg, X moles).

  • Add toluene (2 L). The volume should be sufficient to allow for efficient stirring and azeotropic removal of water.

  • Add p-TsOH·H₂O (0.02 eq.). Causality: A catalytic amount is sufficient. Using a minimal amount simplifies removal during work-up.

2. Spiroketalization Reaction:

  • Begin stirring and start the heating circulator to bring the mixture to reflux (approx. 110-111 °C for toluene).

  • Water will begin to co-distill with toluene and collect in the Dean-Stark trap.[2][3]

  • In-Process Control (IPC) 1: Monitor the volume of water collected. The theoretical amount can be calculated based on the limiting reagent. The reaction is nearing completion when water collection ceases.

  • IPC 2: After ~80-90% of the theoretical water has been collected, begin monitoring the reaction by a suitable analytical method (e.g., TLC, GC-MS) to confirm the consumption of the starting material.

  • Once the reaction is complete (typically 4-8 hours), turn off the heat and allow the reactor to cool to ambient temperature (< 30 °C).

3. Aqueous Work-up:

  • Slowly add saturated NaHCO₃ solution (~1 L) to the reactor with stirring to quench the acid catalyst. Causality: This neutralizes the acid, preventing potential product degradation during solvent removal. A slow addition is crucial to control CO₂ evolution.

  • Stir for 30 minutes, then stop the stirrer and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Add brine (~1 L), stir for 15 minutes, and again drain the lower aqueous layer. Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

4. Isolation of Crude Product:

  • Transfer the organic (toluene) layer to a suitable vessel containing anhydrous MgSO₄. Stir for 30 minutes to dry the solution.

  • Filter off the MgSO₄ and wash the filter cake with a small amount of fresh toluene.

  • Concentrate the combined filtrate using a rotary evaporator to remove the toluene. This will yield the crude spiroketal dicarboxylate, which may be an oil or a semi-solid.

5. Purification by Recrystallization:

  • Solvent Selection is Key: The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many spiroketal esters, a heptane/ethyl acetate mixture works well.[10][8]

  • Transfer the crude product to a clean vessel. Add a minimal amount of hot ethyl acetate to dissolve the material completely.

  • Slowly add hot heptane until the solution becomes slightly turbid (cloudy). Add a few more drops of hot ethyl acetate to redissolve the solid.

  • Allow the solution to cool slowly to room temperature, without disturbance. Crystal formation should begin. Causality: Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[7]

  • Once the solution has reached room temperature, it can be further cooled in an ice bath or refrigerator to maximize the yield of the crystalline product.

  • Isolate the pure crystals by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold heptane to remove any residual soluble impurities.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

6. Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, MS, and melting point. The purity should be >98% by HPLC or GC.

References

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291.

  • Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11258–11260.

  • Wikipedia contributors. (2023). Dean–Stark apparatus. Wikipedia, The Free Encyclopedia.

  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3: Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. (Note: Direct link to PDF may vary, linking to professor's page)

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization.

  • SpiroChem. Scale-Up And Demo Batches.

  • Wikipedia contributors. (2023). Thermodynamic versus kinetic reaction control. Wikipedia, The Free Encyclopedia.

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology.

  • MeitY OLabs. (2017). Purification of Impure Samples by Crystallization. YouTube.

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical reviews, 89(8), 1617-1661. (Note: A general authoritative review on spiroketal chemistry, URL not available for direct free access but widely cited and available through academic libraries).

Sources

Strategic Functionalization of the Phenyl Group in Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Materials Chemists

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and materials scientists on the chemical modification of the phenyl moiety within the Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate scaffold. The spiroketal core imparts significant steric hindrance and unique electronic properties, presenting distinct challenges and opportunities for synthetic diversification. We present validated protocols and expert insights for key transformations including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the generation of novel analogues for downstream applications in drug discovery and materials science.

Introduction and Strategic Overview

This compound is a complex molecular scaffold featuring a phenyl group appended to a rigid spiro[3.5]nonane ketal system.[1] The three-dimensional architecture of spirocycles is of high interest in medicinal chemistry for its ability to explore novel chemical space, while the phenyl group serves as a critical, modifiable anchor for tuning physicochemical and biological properties. Functionalization of this phenyl ring allows for the systematic exploration of structure-activity relationships (SAR), the introduction of pharmacophoric elements, or the attachment of probes and polymerizable units.

However, the steric bulk imposed by the adjacent spiroketal framework significantly influences the reactivity of the phenyl ring. Standard aromatic substitution protocols may yield unexpected regioselectivity or fail entirely. This guide is structured to address these challenges directly, providing a logical progression from classical to modern synthetic methodologies. Our approach is divided into two primary strategic pathways:

  • Direct Functionalization: Employing electrophilic aromatic substitution (EAS) to install initial functional handles onto the phenyl ring.

  • Sequential Functionalization: Utilizing modern palladium-catalyzed cross-coupling reactions on a pre-functionalized (e.g., halogenated) scaffold to achieve a broad diversity of C-C and C-N linkages.

This document will detail the causality behind protocol design, ensuring that each experimental choice is rationalized for maximal success with this specific, sterically demanding substrate.

G cluster_0 Strategic Workflow cluster_1 Pathway 1: Direct Functionalization cluster_2 Pathway 2: Cross-Coupling Start Target Scaffold: This compound EAS Electrophilic Aromatic Substitution (EAS) Start->EAS PreFunc Halogenation (e.g., Bromination) Start->PreFunc Nitration Nitration (-NO2) EAS->Nitration Halogenation Halogenation (-Br, -Cl) EAS->Halogenation End Diverse Library of Functionalized Analogues Nitration->End Halogenation->End Coupling Pd-Catalyzed Cross-Coupling PreFunc->Coupling Suzuki Suzuki-Miyaura (C-C) Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N) Coupling->Buchwald Suzuki->End Buchwald->End

Figure 1: High-level strategic workflow for the functionalization of the target spirocycle.

Core Challenge: Steric Hindrance and Regioselectivity

The primary obstacle in modifying the phenyl ring is the steric congestion imposed by the spiro[3.5]nonane core. The cyclobutane and dioxane rings flanking the phenyl substituent create a crowded environment that can hinder the approach of bulky reagents.

  • Electrophilic Aromatic Substitution (EAS): In EAS reactions, the formation of the cationic Wheland intermediate is sensitive to steric effects.[2] We anticipate that substitution at the ortho-positions will be significantly disfavored compared to the para-position. The phenyl group itself is a weak activating group, directing incoming electrophiles to the ortho and para positions.[3] Given the steric hindrance, the para-substituted product is expected to be the major isomer in most cases.

  • Cross-Coupling Reactions: The efficiency of palladium-catalyzed reactions, particularly the initial oxidative addition step, can be diminished by sterically demanding substrates.[4][5] Therefore, the selection of appropriate ligands that are both bulky and electron-rich is critical to promote the desired catalytic cycle and prevent side reactions like β-hydride elimination.[5]

Pathway 1: Direct Functionalization via Electrophilic Aromatic Substitution

EAS provides the most direct route to introduce foundational functional groups like nitro (-NO₂) and bromo (-Br) moieties, which can serve as versatile handles for further derivatization.

Protocol: Para-Selective Nitration

Nitration introduces a nitro group, which can be readily reduced to an amine for subsequent reactions like amide coupling or serve as a meta-director for further EAS.[6] To avoid the harsh conditions of traditional mixed-acid nitration (HNO₃/H₂SO₄) that could potentially hydrolyze the spiroketal, a milder, regioselective protocol is required.

Rationale: Using a supported reagent like silica-supported aluminum nitrate provides a heterogeneous system that often enhances para-selectivity and proceeds under milder conditions compared to strong acid mixtures.[7] This minimizes substrate degradation and simplifies workup.

Experimental Protocol: Nitration with Al(NO₃)₃ on Silica

  • Reagent Preparation: Prepare silica-supported Al(NO₃)₃·9H₂O by dissolving aluminum nitrate nonahydrate (1.0 mmol) in acetone (5 mL) and adding silica gel (2 g). Stir for 15 minutes and remove the solvent under reduced pressure.

  • Reaction Setup: To a solution of this compound (1.0 mmol, 348.4 mg) in dichloromethane (10 mL), add the prepared silica-supported Al(NO₃)₃ (1.2 mmol).

  • Reaction Execution: Stir the suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite®, washing the solid residue with dichloromethane (3 x 10 mL). Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to isolate the para-nitro product.

ParameterConditionRationale / Expected Outcome
Nitrating Agent Al(NO₃)₃·9H₂O on SilicaMild conditions, favors para-substitution, minimizes ketal cleavage.
Solvent DichloromethaneInert solvent, good solubility for the starting material.
Temperature Room TemperatureSufficient for reaction while preserving sensitive functional groups.
Expected Major Product Diethyl 7-(4-nitrophenyl)-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylateSteric hindrance strongly disfavors ortho-substitution.
Typical Yield 75-85%Based on similar regioselective nitrations of substituted phenols.
Protocol: Para-Selective Bromination

Introducing a bromine atom is a crucial step for enabling subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) with a catalytic amount of a Lewis acid or protic acid provides a controlled source of electrophilic bromine.

Rationale: Bromination with Br₂ and a strong Lewis acid like FeBr₃ can be aggressive.[8] Using NBS provides a milder alternative. A silica gel-supported acid catalyst can enhance the reaction rate and selectivity while allowing for easy removal post-reaction.

Experimental Protocol: Bromination with NBS

  • Reaction Setup: In a flask protected from light, dissolve this compound (1.0 mmol, 348.4 mg) in acetonitrile (15 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol, 195.8 mg) and a catalytic amount of silica sulfuric acid (H₂SO₄·SiO₂) (50 mg).

  • Reaction Execution: Stir the mixture at 50 °C. Monitor the reaction by TLC. The reaction is generally complete in 3-6 hours.

  • Workup and Purification: Cool the reaction to room temperature and filter to remove the catalyst. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography (Hexane/Ethyl Acetate) to yield the desired aryl bromide.

ParameterConditionRationale / Expected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Milder and easier to handle than liquid bromine.
Catalyst Silica Sulfuric AcidSolid acid catalyst, easily filtered, promotes electrophilicity of bromine.
Solvent AcetonitrilePolar aprotic solvent suitable for this type of halogenation.
Expected Major Product Diethyl 7-(4-bromophenyl)-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylatePara-substitution is highly favored due to sterics.
Typical Yield 80-90%

Pathway 2: Diversification via Palladium-Catalyzed Cross-Coupling

With the para-bromo derivative in hand, a vast array of functionalities can be introduced using powerful palladium-catalyzed cross-coupling reactions. These methods are foundational in modern synthetic chemistry for their reliability and broad functional group tolerance.[9][10]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start Diethyl 7-(4-bromophenyl)-6,8-dioxaspiro[3.5]nonane- 2,2-dicarboxylate Suzuki_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Start->Suzuki_Catalyst Buchwald_Catalyst Pd Precatalyst + Ligand (e.g., XPhos, RuPhos) + Base (e.g., NaOtBu) Start->Buchwald_Catalyst Suzuki_Product C-C Coupled Product (Spiro-Aryl-R) Suzuki_Catalyst->Suzuki_Product Boronic_Acid Aryl/Alkyl Boronic Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product Buchwald_Product C-N Coupled Product (Spiro-Aryl-NR¹R²) Buchwald_Catalyst->Buchwald_Product Amine Primary/Secondary Amine R¹R²NH Amine->Buchwald_Product

Figure 2: Cross-coupling strategies from the brominated spirocycle intermediate.

Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is an exceptionally robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[11][12] For sterically hindered substrates, the choice of catalyst and ligand is paramount to achieving high yields.[4][13]

Rationale: A catalyst system like Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings.[4] The use of a phosphine ligand helps to stabilize the palladium(0) active species and facilitate the catalytic cycle. A mixed solvent system of toluene and water with a base like K₂CO₃ is standard.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add Diethyl 7-(4-bromophenyl)-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate (1.0 mmol, 427.3 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg).

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the biaryl product.

ParameterConditionRationale / For Hindered Substrates
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandPd(PPh₃)₄ is a good starting point. For challenging couplings, a more active system like Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos) may be required.[5]
Boron Source Aryl-B(OH)₂, Aryl-B(pin)Boronic acids are common; pinacol esters offer greater stability.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is standard. Stronger bases like Cs₂CO₃ can accelerate the reaction.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system is typical for Suzuki reactions.[12]
Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines. This reaction is critical for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. Success with hindered substrates relies heavily on specialized ligand systems.[14]

Rationale: Modern Buchwald-Hartwig reactions utilize well-defined palladium precatalysts paired with sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands promote the crucial reductive elimination step, even with bulky coupling partners. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add Diethyl 7-(4-bromophenyl)-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate (1.0 mmol, 427.3 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg) to a vial.

  • Catalyst Addition: Add the chosen palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the vial and heat to 100 °C with stirring for 12-24 hours. Monitor by LC-MS.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate and purify by column chromatography to yield the desired arylamine product.

ParameterConditionRationale / Key Considerations
Catalyst System Pd Precatalyst + LigandG3 precatalysts are air-stable and highly active. Ligands like XPhos or RuPhos are essential for coupling hindered substrates.[14]
Amine Primary/Secondary Alkyl/ArylA wide scope is possible, but sterically demanding amines may require more forcing conditions or specialized ligands.[15]
Base NaOtBu, K₃PO₄, LHMDSNaOtBu is a strong, common base. K₃PO₄ is a milder option for base-sensitive substrates.
Solvent Toluene, DioxaneAnhydrous, degassed solvents are critical for reaction success.

Conclusion

The functionalization of the phenyl ring on the this compound scaffold is a synthetically tractable endeavor, provided that strategic considerations are made for the inherent steric hindrance. This guide outlines two robust pathways: direct electrophilic aromatic substitution to install key handles with high para-selectivity, and subsequent palladium-catalyzed cross-coupling reactions to achieve broad molecular diversity. The protocols provided herein are based on established, reliable methodologies adapted for this specific substrate class. By employing these techniques, researchers can efficiently generate libraries of novel spirocyclic compounds for evaluation in drug discovery programs and for the development of advanced materials.

References

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Chemistry LibreTexts. (2023).
  • Taylor, R. (n.d.).
  • Making Molecules. (2025).
  • Patil, S., et al. (2015). Regioselective Nitration of Phenols and Phenyl Ethers Using Aluminium Nitrate on Silica as a Nitrating System. Letters in Organic Chemistry.
  • Wikipedia. (n.d.).
  • King, S. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. Chem 51B Lecture Notes.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube.
  • Master Organic Chemistry. (2014, August 14). Naming Bicyclic Compounds - Fused, Bridged, and Spiro.

Sources

Application Notes and Protocols: The Strategic Role of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate in the Architectural Design of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spiroketal motif is a privileged structural element found in a vast array of biologically active natural products.[1][2] These unique three-dimensional structures often play a crucial role in the interaction of these molecules with their biological targets.[3] The synthesis of spiroketal-containing natural products, therefore, represents a significant challenge and an area of intense research in organic chemistry.[4] This document provides a detailed guide on the potential applications of a versatile building block, Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate , in the strategic construction of complex natural product scaffolds. While direct utilization of this specific molecule in a completed total synthesis is not extensively documented in current literature, its inherent functionalities present a powerful platform for the elaboration of diverse molecular architectures.

Synthesis of the Spiroketal Core: A Plausible Approach

The preparation of this compound can be envisioned through a convergent strategy, combining the formation of a substituted cyclobutane with a subsequent ketalization reaction. A plausible synthetic route is outlined below.

Protocol 1: Synthesis of this compound

Step 1: Preparation of 3-phenyl-2-oxabicyclo[2.2.1]hept-5-ene

This step involves a Diels-Alder reaction between cyclopentadiene and benzaldehyde.

  • To a solution of freshly cracked cyclopentadiene (1.2 eq) in dichloromethane (DCM) at 0 °C, add benzaldehyde (1.0 eq).

  • Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, 0.1 eq).

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic ether.

Step 2: Oxidative Cleavage and Reduction

Ozonolysis of the double bond followed by reductive workup will yield the necessary diol.

  • Dissolve the product from Step 1 in a 1:1 mixture of DCM and methanol at -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with acetone, followed by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol.

Step 3: Spiroketalization with Diethyl Ketomalonate

The final step involves the acid-catalyzed reaction of the diol with diethyl ketomalonate.

  • Dissolve the crude diol from Step 2 and diethyl ketomalonate (1.1 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield this compound.

Physicochemical Properties and Spectroscopic Data

PropertyValueSource
Molecular FormulaC₁₉H₂₄O₆[5]
Molecular Weight348.39 g/mol [5]
AppearanceColorless oil or low-melting solidInferred
SolubilitySoluble in common organic solvents (DCM, EtOAc, THF)Inferred

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 5.10 (s, 1H, O-CH-O), 4.20 (q, J = 7.1 Hz, 4H, 2 x OCH₂CH₃), 1.25 (t, J = 7.1 Hz, 6H, 2 x OCH₂CH₃), other aliphatic protons in the 1.5-2.5 ppm range.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O), 138.0 (Ar-C), 129.0, 128.5, 126.0 (Ar-CH), 105.0 (O-C-O), 62.0 (OCH₂CH₃), other aliphatic carbons.

  • IR (thin film, cm⁻¹): ~2980 (C-H), 1740 (C=O, ester), 1100 (C-O, ketal).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₉H₂₅O₆ [M+H]⁺, observed value should be within 5 ppm.

Hypothetical Applications in Natural Product Synthesis

The true synthetic utility of this spiroketal building block lies in the diverse transformations of its diethyl malonate moiety.

A. Synthesis of Substituted Spiroketal Carboxylic Acids

Hydrolysis of one or both ester groups, followed by decarboxylation, provides a route to mono- or unsubstituted spiroketal cores, which can be further functionalized. A patent describing the hydrolysis of the title compound to the corresponding diacid supports this transformation.[6]

Protocol 2: Selective Monodecarboxylation

  • To a solution of this compound in a 3:1 mixture of ethanol and water, add one equivalent of potassium hydroxide.

  • Heat the mixture at 60 °C and monitor the reaction by TLC.

  • Once the mono-acid is formed, acidify the solution to pH 2 with 1 M HCl.

  • Heat the mixture to reflux to effect decarboxylation.

  • Cool the reaction and extract with ethyl acetate.

  • Purify by column chromatography to yield the mono-ester spiroketal.

B. Elaboration to Spiroketal Diols and Derivatives

Reduction of the diethyl ester groups furnishes a diol, which can be a precursor for the synthesis of more complex side chains or for the formation of larger ring systems.

Protocol 3: Reduction to 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dimethanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting white precipitate and wash with THF.

  • Concentrate the filtrate and purify by column chromatography to yield the diol.[7]

C. Asymmetric Transformations

The prochiral nature of the diethyl malonate moiety allows for potential enantioselective transformations, such as enzymatic hydrolysis or asymmetric alkylation, to introduce chirality at the C2 position of the spiro[3.5]nonane system.

Hypothetical Workflow for Asymmetric Synthesis

G A This compound B Enantioselective Hydrolysis (e.g., Lipase) A->B C Chiral Monoacid B->C D Alkylation C->D E Diastereomerically Enriched Substituted Spiroketal D->E

Caption: Asymmetric synthesis workflow.

Logical Framework for Synthetic Design

The strategic incorporation of this compound into a synthetic plan is depicted in the following logical diagram.

G cluster_0 Core Building Block cluster_1 Primary Transformations cluster_2 Key Intermediates cluster_3 Target Natural Product Scaffolds A This compound Spiroketal Core Diethyl Malonate Handle B Hydrolysis & Decarboxylation A:f1->B C Reduction A:f1->C D Asymmetric Functionalization A:f1->D E Substituted Spiroketal Carboxylic Acid/Ester B->E F Spiroketal Diol C->F G Chiral Spiroketal D->G H Polyketides, Pheromones, Ionophore Antibiotics E->H F->H G->H

Caption: Synthetic design logic.

Conclusion

This compound represents a highly functionalized and strategically valuable building block for the synthesis of complex molecules, particularly those containing the spiroketal motif. Although its direct application in the total synthesis of natural products is not yet a prominent feature in the scientific literature, the principles of synthetic chemistry suggest its significant potential. The protocols and strategies outlined in this document provide a foundational guide for researchers to explore the utility of this compound in the design and execution of novel and efficient synthetic routes to a wide range of biologically important natural products.

References

  • WO2008119720A1 - 1-(1-cyclobutyl-4-piperidinyl)
  • Total syntheses of natural products containing spirocarbocycles. - Semantic Scholar. [Link]

  • Total Syntheses of Natural Products Containing Spirocarbocycles | Request PDF. [Link]

  • The Synthesis of Natural Products Containing Spirocycles | Request PDF. [Link]

  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - RSC Publishing. [Link]

  • Total syntheses of natural products containing spirocarbocycles - RSC Publishing. [Link]

  • 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dimethanol - PubChem - NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers engaged in the synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to navigate the common challenges associated with this specific spiroketal synthesis. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring a foundation of scientific integrity and practical, field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this spiroketal? The primary challenge is controlling the stereochemistry at the spirocyclic center (C-5). The formation of spiroketals can be under either thermodynamic or kinetic control, and the relative stability of the possible diastereomers is influenced by subtle steric and electronic factors, such as the anomeric effect.[1][2] Achieving a high diastereomeric ratio is often the main hurdle.

Q2: My reaction yields a mixture of diastereomers. How can I favor the thermodynamically more stable product? To favor the thermodynamic product, the reaction must be run under conditions that allow for equilibration between the isomers. This is typically achieved by using a Brønsted or Lewis acid catalyst (e.g., CSA, PPTS, H₂SO₄) at ambient or slightly elevated temperatures with sufficient reaction time to ensure the equilibrium is reached.[1] The most stable isomer, often stabilized by the anomeric effect, will predominate.[2]

Q3: What is the anomeric effect and how does it apply to this spiroketal? The anomeric effect is a stereoelectronic effect that describes the thermodynamic preference for an electronegative substituent on the anomeric carbon (the central spiro atom) to be in the axial position. This orientation allows for a stabilizing hyperconjugation between an oxygen lone pair and the antibonding orbital (σ*) of the adjacent C-O bond.[2] In the case of this compound, the conformation that maximizes these anomeric interactions will be the most thermodynamically stable product.

Q4: Can I synthesize the kinetically favored, less stable isomer instead? Yes, but it requires carefully controlled conditions that favor the faster-forming product and prevent subsequent equilibration to the more stable isomer.[1] This typically involves using specific reagents at low temperatures for a short duration to ensure the reaction is irreversible.[3] For example, certain titanium-based reagents have been used for kinetic spirocyclizations.[1]

Q5: What is the likely precursor for this molecule? The synthesis of a spiroketal almost invariably proceeds via the intramolecular cyclization of a dihydroxy-ketone precursor.[4] For the target molecule, the precursor would be a linear keto-diol containing the cyclobutane-dicarboxylate moiety and the phenyl-substituted diol portion.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low to No Product Yield

Possible Cause 1: Precursor Instability The dihydroxy-ketone precursor required for the final spiroketalization step can be prone to degradation, side reactions (e.g., intermolecular reactions), or retro-aldol reactions, especially under harsh conditions.

Solution:

  • Handle with Care: Purify the precursor carefully, avoiding excessive heat or exposure to strong acids/bases.

  • Telescope Reactions: If possible, generate the precursor and use it immediately in the subsequent cyclization step without isolation (a "one-pot" or "telescoped" procedure).

  • Protecting Groups: Consider using protecting groups for the hydroxyl moieties that can be removed in situ to trigger the cyclization.

Possible Cause 2: Ineffective Cyclization Conditions The chosen acid catalyst may not be strong enough, or the reaction temperature and time may be insufficient to promote the intramolecular cyclization.

Solution:

  • Catalyst Screening: Test a range of Brønsted acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid) and Lewis acids (e.g., Sc(OTf)₃, TMSOTf).

  • Optimize Conditions: Systematically vary the temperature and reaction time. Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product.

  • Water Removal: The formation of a ketal is a condensation reaction that releases water. Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to drive the equilibrium toward the product.

Problem 2: Low Diastereoselectivity (Product is a Mixture of Isomers)

Possible Cause: Lack of Sufficient Thermodynamic or Kinetic Control The reaction conditions may be in a regime where both the kinetic and thermodynamic pathways are competing, leading to a mixture of products.[2]

Solution:

  • Force Thermodynamic Control: To isolate the most stable isomer, ensure full equilibration. Increase the reaction time significantly (e.g., 12-24 hours) and/or use a slightly higher temperature. The use of a protic acid in a coordinating solvent often facilitates this.[1]

  • Attempt Kinetic Control: To isolate the kinetic product, lower the reaction temperature drastically (e.g., -78 °C). Use a strong Lewis acid that coordinates irreversibly or a reagent system known to favor kinetic pathways.[1] The key is to prevent the reverse reaction or isomerization of the initial product.

Troubleshooting Workflow: Low Diastereoselectivity

This diagram outlines a logical workflow for addressing poor stereochemical control in the spiroketalization step.

G cluster_thermo Thermodynamic Control Path cluster_kinetic Kinetic Control Path start Low Diastereoselectivity Observed control_check Goal: Isolate Thermodynamic or Kinetic Product? start->control_check thermo_goal Goal: Isolate Most Stable Isomer control_check->thermo_goal Thermodynamic kinetic_goal Goal: Isolate Fastest-Forming Isomer control_check->kinetic_goal Kinetic thermo_action1 Increase Reaction Time (e.g., 24h) thermo_goal->thermo_action1 thermo_action2 Increase Temperature Moderately thermo_action1->thermo_action2 thermo_action3 Use Protic Acid (e.g., CSA, H2SO4) thermo_action2->thermo_action3 thermo_result Analyze d.r. - Expect Improvement thermo_action3->thermo_result kinetic_action1 Drastically Lower Temperature (-78°C) kinetic_goal->kinetic_action1 kinetic_action2 Use Strong, Bulky Lewis Acid kinetic_action1->kinetic_action2 kinetic_action3 Shorten Reaction Time kinetic_action2->kinetic_action3 kinetic_result Analyze d.r. - Isolate New Major Isomer kinetic_action3->kinetic_result

Caption: Troubleshooting workflow for low diastereoselectivity.

III. Plausible Experimental Protocol: Acid-Catalyzed Spiroketalization

The following is a generalized, plausible protocol for the key spiroketalization step, assuming the successful synthesis of the requisite dihydroxy-ketone precursor. This protocol aims for the thermodynamically controlled product.

Step 1: Preparation of the Reaction Assembly

  • A two-necked round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.

  • The flask is charged with the dihydroxy-ketone precursor (1.0 equiv) and a suitable solvent (e.g., toluene or dichloromethane, ~0.1 M concentration).

  • Add 4Å molecular sieves to the flask to absorb the water produced during the reaction.

Step 2: Reaction Initiation and Monitoring

  • Begin stirring the solution under a nitrogen atmosphere.

  • Add a catalytic amount of camphorsulfonic acid (CSA, 0.1 equiv).

  • Heat the reaction mixture to a gentle reflux (for toluene) or let it stir at room temperature (for dichloromethane).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 2 hours until the starting material is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Summary: Typical Conditions for Spiroketalization

The choice of conditions can significantly impact the outcome. The table below summarizes common starting points for achieving thermodynamic control.[5]

CatalystSolventTemperature (°C)Typical Time (h)Notes
CSADichloromethane25 (RT)2-6Mild conditions, good for sensitive substrates.
PPTSBenzene/Toluene80-1104-12Allows for azeotropic removal of water with a Dean-Stark trap.
H₂SO₄ (cat.)Methanol25-601-4Stronger acid, faster reaction but may cause degradation.
Sc(OTf)₃Dichloromethane0 - 252-8Lewis acid catalysis, can offer different selectivity.
Visualizing the Key Reaction Mechanism

The core of the synthesis is the acid-catalyzed intramolecular cyclization. The following diagram illustrates this process, highlighting the formation of the critical oxocarbenium ion intermediate which is central to the formation of the ketal.

G precursor Dihydroxy-Ketone Precursor protonation Protonation of Ketone precursor->protonation + H⁺ cyclization1 Nucleophilic Attack (1st OH) protonation->cyclization1 oxocarbenium Oxocarbenium Ion Intermediate cyclization2 Nucleophilic Attack (Hemiketal O) oxocarbenium->cyclization2 hemiketal Hemiketal Intermediate cyclization1->hemiketal protonation2 Protonation of 2nd OH hemiketal->protonation2 + H⁺ protonation2->oxocarbenium - H₂O product Spiroketal Product cyclization2->product - H⁺

Sources

Technical Support Center: Optimizing Reaction Yield of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multicomponent reaction, troubleshoot common issues, and ultimately enhance reaction yield and purity.

Introduction

The synthesis of this compound is a fascinating example of a domino reaction, proceeding through a sequence of a Knoevenagel condensation, a Michael addition, and an intramolecular acetalization. This one-pot multicomponent approach offers an elegant and atom-economical route to a complex spiroketal structure. However, the efficiency of this cascade is sensitive to a variety of experimental parameters. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter.

Diagram of the Proposed Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Acetalization Benzaldehyde Benzaldehyde Benzylidenemalonate Benzylidenemalonate Benzaldehyde->Benzylidenemalonate Diethyl Malonate Diethyl_Malonate Diethyl_Malonate Piperidine Piperidine Piperidine->Benzylidenemalonate Catalyst Michael_Adduct Michael Adduct (β-keto ester) Benzylidenemalonate->Michael_Adduct Cyclobutanone Enolate Cyclobutanone Cyclobutanone Enolate Cyclobutanone Enolate Cyclobutanone->Enolate Base (Piperidine) Enolate->Michael_Adduct Hemiketal Hemiketal Intermediate Michael_Adduct->Hemiketal Proton Transfer Target_Molecule This compound Hemiketal->Target_Molecule Dehydration

Caption: Proposed domino reaction pathway for the synthesis of the target spiroketal.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction mechanism for the formation of this compound?

A1: The synthesis is believed to proceed through a three-step domino cascade initiated by a base catalyst, such as piperidine.

  • Knoevenagel Condensation: Benzaldehyde and diethyl malonate undergo a Knoevenagel condensation to form diethyl benzylidenemalonate.[1]

  • Michael Addition: The base then deprotonates cyclobutanone to form an enolate, which acts as a nucleophile in a Michael addition to the electron-deficient alkene of the benzylidenemalonate.

  • Intramolecular Acetalization: The resulting enolate intermediate is protonated to give a β-dicarbonyl compound with a pendant ketone. Tautomerization and subsequent intramolecular nucleophilic attack of the enol hydroxyl group onto the cyclobutanone carbonyl, followed by dehydration, leads to the formation of the stable spiroketal ring system.

Q2: What is the role of piperidine in this reaction?

A2: Piperidine acts as a bifunctional catalyst. It is basic enough to deprotonate diethyl malonate and cyclobutanone, facilitating the Knoevenagel condensation and Michael addition steps.[1] It can also act as a nucleophile in the initial activation of the aldehyde.

Q3: Can I use a different base catalyst?

A3: While piperidine is commonly used for Knoevenagel-type reactions, other secondary amines like pyrrolidine or morpholine could be explored. The basicity and steric profile of the amine can influence the reaction rate and yield. Stronger bases, such as sodium ethoxide, may lead to undesired side reactions like self-condensation of cyclobutanone.

Q4: What are the key parameters to control for optimizing the reaction yield?

A4: The key parameters to optimize are:

  • Stoichiometry of reactants: The molar ratios of benzaldehyde, diethyl malonate, and cyclobutanone.

  • Catalyst loading: The amount of piperidine used.

  • Temperature: This will influence the rate of each step in the cascade.

  • Reaction time: Sufficient time is needed for all three steps to proceed to completion.

  • Solvent: The choice of solvent can affect reagent solubility and the stability of intermediates.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inactive Catalyst: Piperidine may be old or of poor quality. 2. Low Reaction Temperature: The activation energy for one or more steps in the cascade is not being met. 3. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 4. Reagent Quality: Impurities in the starting materials (e.g., benzoic acid in benzaldehyde) can inhibit the reaction.1. Use fresh, distilled piperidine. Ensure the catalyst is active. 2. Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to observe the formation of intermediates and the final product. A temperature range of 80-120°C is a reasonable starting point. 3. Extend the reaction time. Domino reactions can sometimes require longer periods to ensure all sequential steps are completed. Monitor the reaction progress over an extended period (e.g., 24-48 hours). 4. Purify starting materials. Distill benzaldehyde and diethyl malonate before use. Ensure cyclobutanone is of high purity.
Formation of Multiple Side Products 1. Self-condensation of Cyclobutanone: The basic conditions can promote the aldol condensation of cyclobutanone with itself. 2. Knoevenagel Product as the Main Product: The Michael addition and subsequent cyclization may be slow. 3. Formation of a Michael Adduct Only: The final intramolecular acetalization step is not occurring. 4. Polymerization: Side reactions leading to polymeric material.1. Optimize catalyst concentration and temperature. Use the minimum effective amount of piperidine. Lowering the reaction temperature may disfavor the self-condensation pathway. 2. Increase the amount of cyclobutanone and/or reaction temperature. This can help to drive the reaction towards the Michael addition. 3. Consider the addition of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) after the initial basic cascade. This can promote the final acetalization step. However, this should be done cautiously as it can also lead to degradation. 4. Control the rate of addition of reagents and maintain a homogeneous reaction mixture. Slow addition of the catalyst can sometimes mitigate polymerization.
Low Yield of the Desired Spiroketal 1. Unfavorable Equilibrium: The formation of the spiroketal may be reversible and the equilibrium may not favor the product under the reaction conditions. 2. Steric Hindrance: The formation of the spiro center can be sterically demanding. 3. Sub-optimal Stoichiometry: The molar ratios of the reactants may not be ideal.1. Remove water from the reaction mixture. The final acetalization step produces water. Using a Dean-Stark trap or adding molecular sieves can help to drive the equilibrium towards the product. 2. Prolonged reaction times at an optimal temperature can help overcome steric barriers. 3. Perform a systematic optimization of the reactant stoichiometry. A slight excess of diethyl malonate and cyclobutanone relative to benzaldehyde may be beneficial.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 1. Optimize the reaction to achieve full conversion. Use column chromatography with a carefully selected solvent system to separate the product from the starting materials. 2. Characterize the side products using techniques like NMR and MS. Understanding the structure of the impurities will aid in developing an effective purification strategy. Recrystallization may be an effective final purification step.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq.), diethyl malonate (1.1 eq.), and cyclobutanone (1.2 eq.) in a suitable solvent (e.g., toluene or ethanol).

  • Catalyst Addition: Add piperidine (0.1-0.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to days to reach completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a mild acidic solution (e.g., 1M HCl) to remove the piperidine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start Low_Yield Low Yield or Complex Mixture Start->Low_Yield Check_Reagents Verify Purity of Starting Materials & Catalyst Low_Yield->Check_Reagents Optimize_Conditions Systematically Vary Parameters: - Temperature - Catalyst Loading - Reaction Time - Stoichiometry Check_Reagents->Optimize_Conditions Analyze_Side_Products Identify Major Side Products by NMR/MS Optimize_Conditions->Analyze_Side_Products Purification_Strategy Develop Purification Strategy based on Side Products Optimize_Conditions->Purification_Strategy If yield improves Knoevenagel_Only Knoevenagel Product Predominates? Analyze_Side_Products->Knoevenagel_Only Is it... Michael_Adduct_Only Michael Adduct Predominates? Analyze_Side_Products->Michael_Adduct_Only Is it... Self_Condensation Cyclobutanone Self-Condensation? Analyze_Side_Products->Self_Condensation Is it... Increase_Cyclobutanone Increase Cyclobutanone concentration and/or Temperature Knoevenagel_Only->Increase_Cyclobutanone Add_Acid_Catalyst Post-reaction, add catalytic acid (e.g., pTSA) Michael_Adduct_Only->Add_Acid_Catalyst Lower_Temp_Catalyst Lower Temperature and/or Catalyst Concentration Self_Condensation->Lower_Temp_Catalyst Increase_Cyclobutanone->Optimize_Conditions Add_Acid_Catalyst->Optimize_Conditions Lower_Temp_Catalyst->Optimize_Conditions Success Success Purification_Strategy->Success

Caption: A logical workflow for troubleshooting low yield in the spiroketal synthesis.

References

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Stereoelectronic Effects: The Anomeric Effect in Spiroketals. Chemical Reviews, 105(11), 4406–4440. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617–1661. [Link]

  • Baran, P. S. (2004). Multicomponent Reactions. Baran Lab Group Meeting. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). A novel and an efficient catalyst for the one-pot synthesis of 2-amino-4H-chromenes by a three-component condensation of an aldehyde, malononitrile, and a phenol. Tetrahedron Letters, 49(20), 3273-3275. [Link]

  • PubChem. (n.d.). 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dimethanol. National Center for Biotechnology Information. [Link]

  • Bednarz, M., & Mąkosza, M. (2009). Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate. International Journal of Chemical Kinetics, 41(10), 634-642. [Link]

  • Blog, D. M. R. W. (2025, July 15). How does Dimethyl malonate react with aldehydes?. Dimethyl Malonate Reaction with Aldehydes. [Link]

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Technical Support Center: Purification of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of spiro compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges presented by this important class of molecules. The inherent three-dimensionality and potential for multiple chiral centers in spiro compounds demand a nuanced approach to purification, moving beyond standard protocols to achieve the high levels of purity required for downstream applications.

The Spirocyclic Challenge: A Structural Perspective

Spiro compounds, characterized by two rings connected by a single common atom, possess a rigid and defined three-dimensional structure.[1][2] This unique architecture is a double-edged sword; while it offers exciting possibilities for designing novel therapeutics by exploring new chemical space, it also introduces significant purification hurdles.[2][3] Understanding these challenges is the first step toward developing a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying spiro compounds?

The primary difficulties arise directly from their unique topology:

  • Separation of Stereoisomers: Spiro compounds often contain multiple chiral centers, including the spiroatom itself, leading to the formation of enantiomers and diastereomers.[1][4] These isomers can have very similar physicochemical properties, making their separation by standard techniques like conventional silica gel chromatography challenging.[4]

  • Structurally Similar Impurities: Synthetic routes to spirocycles can generate byproducts with skeletons closely resembling the target molecule, which may co-elute during chromatography.[4]

  • Low Solubility and Crystallinity: The rigidity of the spirocyclic core can lead to poor solubility in common recrystallization solvents and a reluctance to form well-ordered crystals, complicating purification by recrystallization.[4]

  • Thermal and Chemical Instability: Certain spirocyclic structures can be sensitive to heat or acidic/basic conditions, which limits the choice of purification methods and conditions (e.g., prolonged heating during recrystallization or use of acidic/basic mobile phase additives in HPLC).[4][5]

Q2: How do I choose the initial purification strategy for my crude spiro compound?

Your choice should be guided by the scale of your reaction, the nature of the impurities, and the stereochemical complexity of your target molecule. A multi-step approach is often necessary.[5]

  • Initial Cleanup (Bulk Impurity Removal): For large-scale purifications or crude materials from natural product extractions, consider techniques like High-Speed Counter-Current Chromatography (HSCCC) or Solid-Phase Extraction (SPE). HSCCC, a liquid-liquid partition method, avoids irreversible adsorption onto solid supports.[5][6] SPE with a C18 sorbent can be effective for concentrating the target compound and removing highly polar impurities.[5][7]

  • Primary Purification: Flash column chromatography on silica gel or alumina is the workhorse for separating the target compound from most reagents and byproducts.[8][9]

  • Stereoisomer Separation/Final Polishing: For separating diastereomers or enantiomers, high-performance techniques are required. Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[8][10]

The following decision tree illustrates a logical workflow for selecting a purification strategy.

Purification_Workflow Start Crude Spiro Compound Scale Scale? Start->Scale Bulk_Cleanup Initial Cleanup: - HSCCC - SPE Scale->Bulk_Cleanup Large (>1g) Flash_Chromo Flash Chromatography (Silica or Alumina) Scale->Flash_Chromo Small (<1g) Stereoisomers Stereoisomers Present? Diastereomers Diastereomers? Stereoisomers->Diastereomers Yes Final_Product Pure Compound Stereoisomers->Final_Product No Enantiomers Enantiomers? Diastereomers->Enantiomers No Prep_HPLC_SFC Prep HPLC / SFC (Normal or Reversed-Phase) Diastereomers->Prep_HPLC_SFC Yes Chiral_Sep Chiral Separation: - Chiral HPLC/SFC - Diastereomeric Recrystallization Enantiomers->Chiral_Sep Yes Enantiomers->Final_Product No Bulk_Cleanup->Flash_Chromo Flash_Chromo->Stereoisomers Prep_HPLC_SFC->Enantiomers Chiral_Sep->Final_Product

Caption: Decision workflow for spiro compound purification.

Q3: How can I effectively separate diastereomers of a spiro compound?

Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques.[4] The key is optimizing the method to exploit these differences, which may be subtle.

  • Flash Column Chromatography: This is often the first method attempted. Success hinges on careful solvent system selection via Thin Layer Chromatography (TLC) screening. Test a wide range of solvent polarities. Sometimes, switching from a silica to an alumina stationary phase can alter selectivity and improve separation.[9]

  • Preparative HPLC/SFC: For diastereomers with very similar retention factors (Rf), Prep-HPLC or SFC provides much higher resolution. Both normal-phase (e.g., silica, diol columns) and reversed-phase (e.g., C18, Phenyl-Hexyl columns) should be explored.[5][8]

Q4: My spiro compound is a racemate. What are my options for separating the enantiomers?

Enantiomers have identical physical properties in an achiral environment, meaning they cannot be separated by standard methods like silica gel chromatography.[11] Chiral-specific methods are required:

  • Chiral Chromatography (HPLC/SFC): This is the most common and powerful method. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8][10][12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely applicable for spiro compounds.[10]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic spiro compound with a pure chiral resolving agent (e.g., a chiral acid or base) to form a mixture of diastereomeric salts.[8] These salts have different solubilities and can be separated by fractional crystallization.[8][13] The desired enantiomer is then recovered by cleaving the resolving agent.[8]

Troubleshooting Guides

Guide 1: Flash Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery Compound Instability: The compound may be degrading on the acidic silica gel.Test stability by spotting on a TLC plate and letting it sit for an hour before eluting. If degradation occurs, switch to a less acidic stationary phase like neutral alumina or consider using reversed-phase chromatography.[4]
Irreversible Adsorption: Highly polar functional groups (e.g., amines, carboxylic acids) can bind strongly to silica.Add a modifier to the mobile phase. For basic compounds, add ~0.1-1% triethylamine. For acidic compounds, add ~0.1-1% acetic acid. This helps to saturate active sites on the silica and improve elution.[4]
Poor Separation (Co-elution) Inappropriate Solvent System: The chosen eluent does not provide sufficient selectivity between the target compound and impurities.Perform a thorough solvent screen using TLC. Try different solvent mixtures and ratios. Consider using an orthogonal technique (e.g., if you used a hexane/ethyl acetate system, try a dichloromethane/methanol system).[5]
Column Overload: Too much crude material was loaded onto the column.Reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Guide 2: Chiral HPLC/SFC Resolution Problems
ProblemPotential Cause(s)Recommended Solution(s)
No Separation of Enantiomers Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not have the necessary chiral recognition mechanism for your spiro compound.Screen a variety of CSPs. Polysaccharide-based columns are a good starting point.[10] Consult CSP selection guides from manufacturers.
Mobile Phase Suppressing Interaction: The mobile phase composition is preventing the necessary interactions (e.g., hydrogen bonding, π-π stacking) for chiral recognition.Vary the organic modifier (e.g., isopropanol, ethanol) and its percentage. For some CSPs, the type of alcohol used as a modifier can dramatically affect selectivity.[8]
Poor Resolution (Overlapping Peaks) Mobile Phase Not Optimized: Small changes can have a large impact.Fine-tune the percentage of the organic modifier. A change of just 1-2% can significantly improve resolution.[8]
High Temperature: Higher temperatures can reduce the strength of the transient diastereomeric interactions on the CSP, leading to poorer resolution.Lower the column temperature. Running at sub-ambient temperatures (e.g., 10-15 °C) can often enhance separation.[8]
High Flow Rate: Insufficient time for equilibration between the mobile and stationary phases.Decrease the flow rate to allow for better interaction between the enantiomers and the CSP.[8]
Peak Tailing Secondary Interactions: Basic spiro compounds (e.g., containing a piperidine ring) can interact with residual acidic silanols on the silica support of the CSP.Add a mobile phase additive. For basic compounds, a small amount of a basic modifier like diethylamine (DEA) can dramatically improve peak shape.[8]
Guide 3: Recrystallization Failures
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is Not Supersaturated: Too much solvent was added, or the compound is highly soluble even at low temperatures.Boil off some of the solvent to increase the concentration and attempt to cool again.[14] If that fails, add a "poor" solvent (an anti-solvent) dropwise to the solution at room temperature until it becomes cloudy, then warm slightly to redissolve and cool again.
Slow Nucleation: The formation of the initial seed crystals is kinetically slow.Scratch the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can initiate crystal growth.[14] Add a seed crystal of the pure compound if available.[14]
"Oiling Out" Compound's Melting Point is Lower than the Solvent's Boiling Point: The compound is melting in the hot solvent instead of dissolving.Use a lower-boiling point solvent or a solvent mixture.[8] Adding a "poor" solvent can sometimes induce crystallization instead of oiling out.[8]
Poor Yield Too Much Solvent Used: A significant amount of the compound remains dissolved in the mother liquor.Re-concentrate the mother liquor and cool to obtain a second crop of crystals. Note that the second crop may be less pure.[15] Ensure you are using the minimum amount of hot solvent required for dissolution.[16]
Crystallization is Too Rapid: Fast crystal growth traps impurities within the crystal lattice.Re-dissolve the solid in the same solvent system but add a small excess of the "good" solvent. Allow the solution to cool more slowly (e.g., leave it on the benchtop to cool to room temperature before placing it in an ice bath).[15]

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a systematic approach to developing a separation method for spiro enantiomers.

Objective: To resolve a racemic spiro compound into its individual enantiomers with a resolution (Rs) > 1.5.

Workflow Diagram:

Chiral_HPLC_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Screen_CSP 1. Screen CSPs (e.g., Amylose, Cellulose-based) Screen_Solvent 2. Screen Mobile Phases (Normal & Reversed-Phase) Screen_CSP->Screen_Solvent Optimize_MP 3. Optimize Mobile Phase (Adjust modifier %) Screen_Solvent->Optimize_MP Optimize_Temp 4. Optimize Temperature (e.g., 15°C, 25°C, 40°C) Optimize_MP->Optimize_Temp Optimize_Flow 5. Optimize Flow Rate Optimize_Temp->Optimize_Flow Check_Shape 6. Check Peak Shape (Add modifier if needed) Optimize_Flow->Check_Shape Validate 7. Validate Method (Rs > 1.5?) Check_Shape->Validate Validate->Optimize_MP No Success Optimized Method Validate->Success Yes

Caption: Systematic workflow for chiral HPLC method development.

Methodology:

  • Sample Preparation: Dissolve the racemic spiro compound in the initial mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Phase 1: Initial Screening:

    • CSP Screening: Select 2-3 different polysaccharide-based chiral columns (e.g., Chiralpak® IA, Chiralcel® OD-H).

    • Mobile Phase Screening: Test a standard set of mobile phases.

      • Normal Phase: Hexane/Isopropanol (IPA) (90:10 v/v)

      • Reversed-Phase: Acetonitrile/Water (50:50 v/v)

    • Run a screening injection on each column/mobile phase combination at a flow rate of 1 mL/min and a temperature of 25 °C.

  • Phase 2: Method Optimization:

    • Select the column/mobile phase combination that shows the best initial separation or "hint" of resolution.

    • Optimize Modifier Percentage: If using Hexane/IPA, vary the IPA percentage from 5% to 20% in 5% increments. Small adjustments can have a large effect on retention and resolution.[8]

    • Optimize Temperature: Test the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution.[8]

    • Optimize Flow Rate: Test flow rates from 0.5 mL/min to 1.2 mL/min. A lower flow rate increases analysis time but can improve resolution.[8]

  • Phase 3: Finalization:

    • Improve Peak Shape: If peaks are tailing, especially for basic spiro compounds, add a small amount of an appropriate additive (e.g., 0.1% diethylamine for basic compounds) to the mobile phase.[8]

    • Confirm Resolution: Once optimized, confirm that the peak resolution (Rs) is greater than 1.5 for baseline separation, which is crucial for accurate quantitation and preparative work.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of spirocyclic alcohols.
  • BenchChem. (n.d.). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
  • BenchChem. (n.d.). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Spiro[4.4]nonanes via HPLC.
  • BenchChem. (n.d.). Technical Support Center: Spirodionic Acid Purification.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • HPLC Solutions. (n.d.). Enantiomer Separations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-908. Retrieved from [Link]

  • Syngene. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Various Authors. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Retrieved from [Link]

  • Various Authors. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

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Technical Support Center: Synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot byproduct formation in this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide robust solutions to practical laboratory issues.

Introduction to the Synthesis Pathway

The synthesis of this compound is a fascinating multi-step process that combines classical organic reactions to construct a complex spiroketal architecture. A common and logical synthetic route involves three key stages:

  • Knoevenagel Condensation: Reaction of benzaldehyde with diethyl malonate to form diethyl benzylidenemalonate.

  • Hydroxymethylation: Introduction of two hydroxymethyl groups at the α-position of the malonate derivative, typically using formaldehyde.

  • Spiroketalization: Acid-catalyzed intramolecular cyclization of the resulting diol with the benzaldehyde-derived acetal precursor to form the target spiroketal.

This guide is structured in a question-and-answer format to directly address the potential pitfalls at each stage of this synthesis.

Troubleshooting Guide & FAQs

Part 1: Knoevenagel Condensation Stage

Question 1: My reaction yields for the Knoevenagel condensation of benzaldehyde and diethyl malonate are consistently low, and I observe multiple spots on my TLC plate. What are the likely byproducts?

Answer: Low yields and multiple products in the Knoevenagel condensation are common issues. The primary byproduct to suspect is the Michael adduct . Additionally, incomplete conversion and catalyst-related side reactions can contribute to a complex product mixture.

  • Michael Adduct Formation: The product of the Knoevenagel condensation, diethyl benzylidenemalonate, is an excellent Michael acceptor. A molecule of deprotonated diethyl malonate (the nucleophile) can attack the β-carbon of the newly formed α,β-unsaturated product. This 1,4-conjugate addition results in a tri-ester byproduct, which is often a major contaminant.[1][2]

  • Catalyst Selection: The choice of base is critical. Strong bases like sodium ethoxide can promote the self-condensation of benzaldehyde or lead to an increase in Michael addition products.[3] Weak bases such as piperidine or pyridine are generally preferred as they are basic enough to deprotonate diethyl malonate but not so strong as to cause unwanted side reactions.[4][5]

  • Water Removal: The Knoevenagel condensation is a reversible reaction that produces water.[4] Failure to remove water from the reaction mixture can lead to an equilibrium that does not favor product formation, resulting in low conversion.

Troubleshooting Protocol:

  • Optimize Catalyst: If using a strong base, switch to a milder catalyst like piperidine or ammonium acetate.[5]

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of diethyl malonate to favor the formation of the initial Knoevenagel product. However, be aware that a large excess can increase the likelihood of Michael addition.

  • Azeotropic Water Removal: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to continuously remove water and drive the reaction to completion.[4]

  • Monitor Reaction Progress: Use TLC or GC to monitor the reaction. Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation.

Question 2: How can I confirm the presence of the Michael adduct and how do I purify my diethyl benzylidenemalonate?

Answer: The Michael adduct will have a significantly higher molecular weight and different polarity compared to the desired product.

  • Characterization: The presence of the Michael adduct can be confirmed by mass spectrometry, where you will observe a molecular ion peak corresponding to the combined mass of diethyl benzylidenemalonate and diethyl malonate. 1H NMR spectroscopy will also show more complex and overlapping signals in the aliphatic region compared to the clean spectrum of the desired product.

  • Purification:

    • Distillation: Diethyl benzylidenemalonate can be purified by vacuum distillation.[3][6]

    • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, flash column chromatography on silica gel is an effective method. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

Part 2: Hydroxymethylation & Spiroketalization Stages

Question 3: After the Knoevenagel condensation, I am attempting the hydroxymethylation and spiroketalization in a one-pot or sequential manner and obtaining a complex mixture of products. What could be going wrong?

Answer: The transition from the Knoevenagel product to the final spiroketal is where several challenging side reactions can occur. The key is to successfully form the diol intermediate and then achieve clean cyclization.

Plausible Byproducts and Issues:

  • Incomplete Hydroxymethylation: The reaction of the Knoevenagel product with formaldehyde might not go to completion, resulting in a mono-hydroxymethylated byproduct. This will be unable to form the desired six-membered ring of the spiroketal.

  • Hemiacetal Formation: During the acid-catalyzed spiroketalization, if the reaction is incomplete or if there is insufficient acid catalyst, the reaction may stall at the hemiacetal stage, where only one of the hydroxyl groups has cyclized.[7][8]

  • Formation of Diastereomers: Spiroketalization can result in the formation of different stereoisomers at the spirocyclic center. The ratio of these isomers is often dependent on whether the reaction is under thermodynamic or kinetic control. Thermodynamic conditions (stronger acid, longer reaction times, higher temperatures) will favor the most stable diastereomer, often influenced by the anomeric effect.

  • Intermolecular Etherification: Instead of the desired intramolecular cyclization, two molecules of the diol intermediate could react with each other to form a linear ether dimer, especially at higher concentrations.

Troubleshooting Protocol:

  • Stepwise vs. One-Pot: Consider a stepwise approach. Isolate and purify the diethyl benzylidenemalonate first. Then, perform the hydroxymethylation to form the diol, which can be purified before the final spiroketalization. This allows for better control and troubleshooting at each step.

  • Hydroxymethylation Conditions: Use a slight excess of formaldehyde in the presence of a mild base to drive the reaction towards the diol. Monitor the reaction carefully by TLC to ensure complete conversion.

  • Spiroketalization Catalyst: Use a suitable acid catalyst for the cyclization. p-Toluenesulfonic acid (p-TSA) or a Lewis acid can be effective. The amount of catalyst should be optimized; too much can lead to degradation, while too little will result in incomplete reaction.

  • Water Removal: Similar to the Knoevenagel condensation, the spiroketalization is also an equilibrium reaction that produces water.[7] Running the reaction with a Dean-Stark trap is highly recommended to drive the formation of the spiroketal.

  • Temperature and Reaction Time: For thermodynamic control to favor the most stable spiroketal isomer, you may need to gently heat the reaction and allow for a longer reaction time to ensure equilibration.

Visualizing the Synthetic Pathway and Byproducts

The following diagram illustrates the intended synthetic route and the points at which key byproducts can emerge.

Synthesis_Byproducts Benzaldehyde Benzaldehyde Knoevenagel_Product Diethyl Benzylidenemalonate Benzaldehyde->Knoevenagel_Product Knoevenagel Condensation DEM Diethyl Malonate DEM->Knoevenagel_Product Knoevenagel Condensation Michael_Adduct Michael Adduct DEM->Michael_Adduct Michael Addition Formaldehyde Formaldehyde (2 eq.) Diol_Intermediate Diol Intermediate Knoevenagel_Product->Diol_Intermediate Hydroxymethylation Knoevenagel_Product->Michael_Adduct Michael Addition Target This compound Diol_Intermediate->Target Spiroketalization (Acid Catalyst) Hemiacetal Hemiacetal Intermediate Diol_Intermediate->Hemiacetal Incomplete Cyclization Diastereomer Diastereomer Target->Diastereomer Equilibration

Caption: Synthetic pathway and potential byproduct formation.

Summary of Key Parameters and Expected Outcomes

StageKey Parameters to ControlDesired OutcomePotential Byproducts
Knoevenagel Condensation Catalyst type (weak base), Stoichiometry, Water removalHigh yield of Diethyl BenzylidenemalonateMichael Adduct, Unreacted starting materials
Hydroxymethylation Stoichiometry of formaldehyde, Reaction timeComplete formation of the diol intermediateMono-hydroxymethylated intermediate
Spiroketalization Acid catalyst concentration, Water removal, TemperatureHigh yield of the target spiroketalHemiacetal, Diastereomers, Intermolecular ethers

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of Diethyl Benzylidenemalonate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 eq.), diethyl malonate (1.1 eq.), and toluene (approx. 2 mL per mmol of benzaldehyde).

  • Add a catalytic amount of piperidine (0.05-0.1 eq.).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Step 2: Synthesis of Diethyl 2,2-bis(hydroxymethyl)benzylidenemalonate (Diol Intermediate)

Note: This step should be performed with caution in a well-ventilated fume hood due to the use of formaldehyde.

  • Dissolve the purified diethyl benzylidenemalonate (1.0 eq.) in a suitable solvent such as THF or dioxane.

  • Add an aqueous solution of formaldehyde (2.2 eq.) and a catalytic amount of a mild base (e.g., K2CO3).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol. This intermediate can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

  • Dissolve the diol intermediate (1.0 eq.) in toluene in a flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq.).

  • Heat the mixture to reflux and monitor the removal of water.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or recrystallization.

References

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  • RSC Publishing. (2018).
  • CymitQuimica. (n.d.).
  • Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester.
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
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  • BenchChem. (2025). An In-depth Technical Guide to Diethyl bis(2-cyanoethyl)
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Technical Support Center: Improving Stereoselectivity in Spiroketalization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for spiroketal synthesis. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges in achieving high stereoselectivity during spiroketalization reactions. The following resources provide in-depth, field-proven insights into troubleshooting common experimental issues, supported by mechanistic explanations and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling stereoselectivity in spiroketalization reactions?

The principal challenge lies in controlling the stereochemistry at the newly formed spirocyclic center. The outcome of a spiroketalization reaction is governed by the interplay between two distinct regimes: thermodynamic control and kinetic control.[1][2]

  • Thermodynamic Control: Under conditions that allow the reaction to be reversible (typically using Brønsted or Lewis acids at ambient or elevated temperatures), the product distribution equilibrates to favor the most stable diastereomer.[1][3] This stability is often dictated by stereoelectronic factors, most notably the anomeric effect, which favors an axial orientation of the ring oxygen's lone pair relative to the C-O bond of the other ring.[1]

  • Kinetic Control: Under irreversible conditions (often at low temperatures with short reaction times), the major product is the one that forms the fastest, regardless of its ultimate stability.[2][4] Achieving the less stable, or "contra-thermodynamic," isomer requires carefully designed, kinetically controlled conditions.[1][5]

Q2: How can I determine if my reaction is under kinetic or thermodynamic control?

Distinguishing between these two regimes is a critical first step in troubleshooting. A definitive control experiment can provide this insight.

Experimental Protocol 1: Test for Reaction Control
  • Isolate a Diastereomer: First, isolate a pure sample of a single diastereomer from your reaction mixture. If this is not possible, a mixture enriched in one diastereomer can also be informative.

  • Resubject to Conditions: Expose the isolated or enriched sample to the exact same catalytic and solvent conditions used in the original reaction.

  • Analyze the Outcome:

    • Thermodynamic Control: If the single diastereomer isomerizes to the same product mixture observed in the original reaction, the process is under thermodynamic control, and the products are equilibrating.[1][2]

    • Kinetic Control: If the stereochemical integrity of the pure sample remains unchanged over time, the reaction is under kinetic control.[1]

Q3: How can I favor the formation of the thermodynamically more stable spiroketal?

To favor the thermodynamic product, the reaction must be reversible, allowing the different diastereomers to equilibrate.[1][4]

  • Increase Temperature: Higher temperatures provide the energy needed to overcome the reverse activation barrier, facilitating equilibration towards the most stable product.[2][6]

  • Prolong Reaction Time: Ensure the reaction is run long enough for the product distribution to reach equilibrium.[2]

  • Choice of Catalyst: Brønsted acids (e.g., TsOH, CSA) or certain Lewis acids in non-chelating solvents are effective at promoting the equilibration necessary for thermodynamic control.[5][7] For example, Sc(OTf)₃ in CH₂Cl₂ can act as a mild source of Brønsted acid to catalyze thermodynamically-controlled spirocyclization.[5]

Q4: What strategies can be employed to synthesize the kinetically favored, often less stable, spiroketal isomer?

Synthesizing the kinetic product requires conditions that are irreversible, trapping the faster-forming isomer before it can equilibrate.[1][3]

  • Low Temperature: Reducing the reaction temperature is the most common strategy. It decreases the available energy, making it difficult for the kinetic product to revert to the intermediate and isomerize.[2][4]

  • Chelation Control: Certain Lewis acids can coordinate to multiple heteroatoms in the substrate, pre-organizing the transition state to favor a specific, often "contra-thermodynamic," product. Ti(Oi-Pr)₄ is a prime example used to control kinetic spiroketalizations via a chelation-controlled mechanism.[8]

  • Solvent-Mediated Pathways: Specific solvents can act as catalysts. For instance, methanol (MeOH) has been shown to induce kinetic spirocyclization of glycal epoxides through a unique hydrogen-bonding catalysis mechanism, leading to products with inversion of configuration at the anomeric carbon.[5][9][10]

Troubleshooting Guide & Advanced Protocols

Problem: My spiroketalization results in a poor diastereomeric ratio (~1:1).

Causality: A nearly 1:1 mixture suggests that either the energy difference between the two transition states (kinetic control) is negligible, or the stability difference between the two products (thermodynamic control) is very small. It is also possible the reaction conditions are in a "mixed control" regime.

Solution Pathway:

  • Determine the Control Regime: Perform the control experiment described in Experimental Protocol 1 .

  • Push to a Defined Regime: Based on the outcome, modify the conditions to strongly favor one control type.

Workflow: Optimizing Diastereoselectivity

G cluster_0 cluster_1 Analysis cluster_2 Thermodynamic Control cluster_3 Kinetic Control start Start: Poor Diastereoselectivity (e.g., 1:1 dr) control_exp Protocol 1: Run Control Experiment (Resubject pure isomer to conditions) start->control_exp outcome Does isomer equilibrate? control_exp->outcome thermo_path Reaction is under Thermodynamic Control outcome->thermo_path Yes kinetic_path Reaction is under Kinetic Control outcome->kinetic_path No thermo_sol Solution: Seek Kinetic Conditions (Lower Temp, Chelation, etc.) thermo_path->thermo_sol kinetic_sol Solution: Seek Thermodynamic Conditions (Higher Temp, Longer Time, etc.) kinetic_path->kinetic_sol

Caption: Decision workflow for troubleshooting poor diastereoselectivity.

Problem: The thermodynamically favored diastereomer is the major product, but I need the less stable, "contra-thermodynamic" isomer.

Causality: Your reaction conditions allow for equilibration. To obtain the kinetic product, you must switch to an irreversible pathway that favors its formation. Chelation control is a powerful strategy for this purpose.

Solution: Employ a chelating Lewis acid like Titanium(IV) isopropoxide (Ti(Oi-Pr)₄). This Lewis acid can coordinate to the epoxide oxygen and the side-chain hydroxyl group, forming a rigid, tethered intermediate that directs the nucleophilic attack to form the kinetic product with high selectivity and retention of configuration.[8]

Mechanism: Chelation-Controlled Spiroketalization

G cluster_0 start Glycal Epoxide with Hydroxyl Side-Chain lewis_acid Add Lewis Acid (e.g., Ti(Oi-Pr)₄) start->lewis_acid chelated Chelated Intermediate (Rigid Conformation) lewis_acid->chelated cyclization Intramolecular Cyclization chelated->cyclization product Kinetic 'Contra-Thermodynamic' Spiroketal cyclization->product

Caption: Simplified workflow for Ti(Oi-Pr)₄-mediated kinetic spiroketalization.

Experimental Protocol 2: Ti(Oi-Pr)₄-Mediated Kinetic Spirocyclization

This protocol describes the formation of a kinetic spiroketal via a chelation-controlled epoxide opening.[1][8]

  • Prepare Substrate: Dissolve the starting glycal (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • In Situ Epoxidation: Add a solution of dimethyldioxirane (DMDO) in acetone (~1.2 equiv) dropwise. Stir the mixture for 30-60 minutes at -78 °C to form the reactive glycal epoxide.

  • Add Lewis Acid: Add Ti(Oi-Pr)₄ (2.0 equiv) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to warm slowly to 0 °C or room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary Table 1: Effect of Lewis Acids on Kinetic Spiroketalization

The choice of Lewis acid can dramatically influence the ratio of the kinetic (retention) to thermodynamic (inversion) product in the cyclization of a nascent glycal epoxide.

EntryLewis Acid (2.0 equiv)Solvent SystemProduct Ratio (Kinetic : Thermodynamic)
1None (spontaneous)CH₂Cl₂/acetone38 : 62
2MgBr₂·OEt₂CH₂Cl₂/acetone56 : 44
3Sc(OTf)₃CH₂Cl₂/acetone73 : 27
4TiCl₄CH₂Cl₂/acetone95 : 5
5Ti(Oi-Pr)₄ CH₂Cl₂/acetone>98 : <2
Data adapted from Sharma, I. et al. (2006) for a model system.[8]
Problem: My reaction suffers from low yield due to side products, such as those from elimination.

Causality: Strongly acidic conditions, especially at elevated temperatures, can promote side reactions. In the case of glycal-derived substrates, Ferrier-type elimination pathways can be a significant issue.[5] The choice of solvent can also be critical, as it can stabilize or destabilize reactive intermediates.

Solution:

  • Milder Catalysts: Switch from strong Brønsted acids (like TsOH) to milder catalysts. Chiral phosphoric acids, for example, have intermediate acidity and can be excellent catalysts for kinetic spiroketalizations, often proceeding through highly organized, asynchronous concerted mechanisms that minimize side reactions.[7][11][12]

  • Solvent Optimization: The solvent can have a profound effect on selectivity.[13][14] For example, in Sc(OTf)₃-catalyzed spirocyclizations of certain epoxides, switching the solvent from CH₂Cl₂ to MeNO₂/H₂O can completely reverse the diastereoselectivity, favoring the inversion product instead of the retention product.[5] This is attributed to Sc(OTf)₃ acting as a Lewis acid in the aqueous medium versus a Brønsted acid source in CH₂Cl₂.[5]

  • Temperature Control: As always, running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can often suppress side reactions.[2]

References
  • Sharma, I., Wurst, J. M., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]

  • Khomutnyk, Y. Y., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. [Link]

  • Wurst, J. M., et al. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Organic Letters. [Link]

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research. [Link]

  • Teufel, R., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition. [Link]

  • Teufel, R., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition. [Link]

  • Argüelles, A. J., et al. (2015). Chiral Phosphoric Acid-Catalyzed Diastereoselective and Enantioselective Spiroketalizations. Journal of the American Chemical Society. [Link]

  • Wurst, J. M., et al. (2005). Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. Request PDF on ResearchGate. [Link]

  • Liu, S., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters. [Link]

  • Liu, S., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. Organic Letters. [Link]

  • Teufel, R., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Request PDF on ResearchGate. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews. [Link]

  • List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature. [Link]

  • Various Authors. (2023). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Request PDF on ResearchGate. [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Faggi, E., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • ResearchGate. (2025). Solvent effects on stereoselectivity: More than just an environment. Request PDF on ResearchGate. [Link]

  • Khomutnyk, Y. Y., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. PubMed. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Characterization of Dioxaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of dioxaspiro compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and analyzing these unique chemical entities. Dioxaspiro compounds, with their distinctive spirocyclic core, present a fascinating yet challenging area of study. Their rigid, three-dimensional structures are often responsible for their potent biological activities, but this same structural complexity can lead to significant hurdles in their characterization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural lists to explain the 'why' behind experimental choices, providing you with the foundational knowledge to not only solve immediate problems but also to anticipate and prevent future ones.

Section 1: Purification and Isomer Separation

The synthesis of dioxaspiro compounds often yields a mixture of diastereomers, and their separation is a critical first step before any detailed characterization can be undertaken. Due to their similar physical properties, this separation can be a significant bottleneck.

FAQ 1: My diastereomers are co-eluting during column chromatography. How can I improve separation?

Answer: This is a very common issue. Diastereomers have different physical properties, but sometimes these differences are too subtle for standard chromatographic techniques.[1][2][3] Here’s a systematic approach to improving your separation:

  • Optimize Your Stationary Phase:

    • Silica Gel: If you're using standard silica gel, ensure it's of high purity. The acidic nature of silica can sometimes cause on-column isomerization or peak tailing for sensitive compounds.[4] Consider deactivating the silica by adding a small percentage of a base like triethylamine to your mobile phase.[4]

    • Reverse-Phase Chromatography: For more polar dioxaspiro compounds, C18-functionalized silica (reverse-phase) can offer a different selectivity and may provide the separation you need.[1][2] Stacking reverse-phase cartridges can also enhance resolution for challenging separations.[1][2]

    • Alternative Stationary Phases: If silica and C18 fail, consider alumina (neutral or basic) or even more specialized phases like silver nitrate-impregnated silica, which can interact differently with your isomers.[4]

  • Fine-Tune Your Mobile Phase:

    • Solvent System: Systematically screen different solvent systems. A move from a standard hexane/ethyl acetate system to one incorporating dichloromethane, ether, or acetone can drastically alter selectivity.

    • Additives: As mentioned, triethylamine can neutralize acidic sites. For acidic compounds, a small amount of acetic or formic acid can improve peak shape.

  • Consider High-Performance Liquid Chromatography (HPLC):

    • Preparative HPLC offers significantly higher resolving power than flash chromatography.[5] While more expensive and with lower sample capacity, it is often the best solution for separating nearly identical diastereomers.[1][5] Both normal-phase and reverse-phase HPLC can be effective.[4]

  • Derivative Formation:

    • If your dioxaspiro compound has a suitable functional group (e.g., a hydroxyl or carboxylic acid), consider forming a diastereomeric derivative with a chiral resolving agent.[5][6] The resulting derivatives will have more distinct physical properties, making them easier to separate.[5] This is a powerful technique, especially when you need enantiopure compounds for further studies.[5]

Troubleshooting Workflow for Isomer Separation

Here is a decision-making workflow to guide your separation strategy:

SeparationWorkflow start Start: Mixture of Diastereomers flash_silica Flash Chromatography (Silica Gel) start->flash_silica check_separation1 Baseline Separation? flash_silica->check_separation1 success Success: Separated Isomers check_separation1->success Yes optimize_mobile Optimize Mobile Phase (Solvent Screen) check_separation1->optimize_mobile No check_separation2 Improved? optimize_mobile->check_separation2 check_separation2->flash_silica Yes reverse_phase Reverse-Phase Flash Chromatography check_separation2->reverse_phase No check_separation3 Improved? reverse_phase->check_separation3 check_separation3->reverse_phase Yes hplc Preparative HPLC check_separation3->hplc No check_separation4 Baseline Separation? hplc->check_separation4 check_separation4->success Yes derivatize Derivatize with Chiral Reagent check_separation4->derivatize No separate_derivatives Separate Derivatives derivatize->separate_derivatives remove_auxiliary Remove Chiral Auxiliary separate_derivatives->remove_auxiliary remove_auxiliary->success

Caption: Decision workflow for separating dioxaspiro diastereomers.

Section 2: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for dioxaspiro compounds. However, the high degree of signal overlap in their ¹H NMR spectra and the subtleties of their 3D structures can make interpretation a significant challenge.

FAQ 2: The ¹H NMR spectrum of my compound is a complex mess of overlapping signals. How can I assign the structure?

Answer: This is a classic problem for molecules with multiple stereocenters and rigid ring systems. One-dimensional ¹H NMR is often insufficient. You must employ a suite of two-dimensional (2D) NMR experiments to unravel the structure.[7][8][9]

  • Step 1: Identify Spin Systems with COSY.

    • COSY (Correlation Spectroscopy) is the first experiment to run.[7][9][10] It identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7][8] This allows you to trace out the proton connectivity within each ring of the dioxaspiro system and any side chains.[7]

  • Step 2: Resolve Overlapping Signals with HSQC/HMQC.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates each proton to the carbon it is directly attached to.[9][10] Since ¹³C spectra are typically better resolved, this is an excellent way to spread out overlapping proton signals.[9] For example, if two proton signals overlap at 3.5 ppm, but they are attached to carbons with chemical shifts of 65 ppm and 75 ppm, you will see two distinct cross-peaks in the HSQC spectrum.

  • Step 3: Piece the Fragments Together with HMBC.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting the spin systems you identified with COSY. You can see correlations from a proton to a quaternary carbon, or across the spirocenter, which definitively links the different parts of your molecule.

  • Step 4: Determine Relative Stereochemistry with NOESY/ROESY.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) is essential for determining the 3D structure.[11][12] It shows correlations between protons that are close in space, regardless of whether they are connected through bonds.[12][13] By analyzing the NOE cross-peaks, you can determine the relative stereochemistry of the stereocenters.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a valuable alternative, especially for medium-sized molecules where the NOE can be zero or very weak.[13] ROESY is also less prone to spin diffusion artifacts, which can lead to misinterpretation in NOESY spectra.[13]

Troubleshooting Guide: Interpreting NOESY/ROESY Spectra

Problem: I see an unexpected NOE cross-peak, or I'm not seeing one that I expect.

Cause & Solution:

Potential Cause Explanation Recommended Action
Molecular Flexibility The molecule may exist in multiple conformations in solution. The observed NOE is a population-weighted average of all conformers.[14] An unexpected NOE might arise from a minor but significant conformation.Perform a ROESY experiment, which can be more reliable for flexible molecules. Consider computational chemistry to model low-energy conformers and predict inter-proton distances.[15][16]
Spin Diffusion In a NOESY experiment, magnetization can be relayed from proton A to C via an intermediate proton B (A→B→C), creating a false A-C cross-peak. This is more common in larger molecules and with longer mixing times.[13]Run a ROESY experiment, which is less susceptible to spin diffusion.[13] Alternatively, acquire a series of NOESY spectra with varying mixing times to identify relayed peaks.
Incorrect Mixing Time The intensity of an NOE cross-peak is dependent on the mixing time. If the time is too short, weak NOEs won't be visible. If it's too long, spin diffusion can become a problem.[13]Run a series of NOESY experiments with different mixing times (a "build-up curve") to find the optimal value and to more accurately quantify distances.[14]
Signal Overlap The cross-peak may be obscured by the diagonal or other strong signals.Re-process the 2D data with different window functions to improve resolution. If the overlap is severe, a higher field strength NMR spectrometer may be required.
NMR Workflow for Dioxaspiro Compounds

NMR_Workflow start Isolated Compound nmr_1d 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d cosy 2D COSY (Identify Spin Systems) nmr_1d->cosy hsqc 2D HSQC (Resolve ¹H Overlap) cosy->hsqc hmbc 2D HMBC (Connect Fragments) hsqc->hmbc planar_structure Propose Planar Structure hmbc->planar_structure noesy 2D NOESY/ROESY (Through-Space Correlations) planar_structure->noesy stereochem Assign Relative Stereochemistry noesy->stereochem final_structure Final Structure stereochem->final_structure

Sources

Technical Support Center: Synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.e]nonane-2,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, which involves a Knoevenagel condensation followed by an acid-catalyzed spiroketalization, can present unique challenges during the workup and purification stages. This document offers field-proven insights to help you navigate these complexities and achieve a high yield of your desired product.

Troubleshooting Guide

This section addresses specific problems that may arise during the workup of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate synthesis.

Issue 1: Low or No Precipitation of the Product After Reaction Quenching

Q: I've completed the reaction and quenched it as per the protocol, but little to no solid has precipitated. What could be the cause and how can I recover my product?

A: This is a common issue that can stem from several factors. The underlying reason is that your product, this compound, may be more soluble in the reaction mixture than anticipated, or the concentration of the product is too low for spontaneous crystallization.

Causality and Solution Pathway:

  • Incomplete Reaction: The primary suspect for a low product concentration is an incomplete reaction. The Knoevenagel condensation, a key step in this synthesis, is an equilibrium process.[1] To drive the reaction forward, it is often necessary to remove the water that is formed as a byproduct.

    • Troubleshooting Step: Before proceeding with a complex workup, verify the reaction's completion using Thin Layer Chromatography (TLC). If starting materials are still present, consider restarting the reaction and employing a Dean-Stark apparatus to remove water azeotropically.[2]

  • Solvent Choice: The choice of solvent can significantly impact the solubility of your product. If the solvent used for the reaction is one in which the product is highly soluble, precipitation will not occur upon cooling.

    • Troubleshooting Step: If the reaction is complete, your product is likely dissolved in the solvent. The next step is to remove the solvent under reduced pressure using a rotary evaporator.[3] This will concentrate the crude product.

  • Product Recovery from the Crude Oil: After solvent removal, you will likely obtain a viscous oil. This oil contains your desired spiroketal, as well as unreacted starting materials and byproducts.

    • Troubleshooting Step: The crude oil can be purified by column chromatography. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective for separating the dicarboxylate product from other components.[4] Alternatively, recrystallization from a suitable solvent system can be attempted if a solid can be induced.

Issue 2: Formation of a Stable Emulsion During Aqueous Workup

Q: During the liquid-liquid extraction with an organic solvent and water, a persistent emulsion has formed that will not separate. How can I break this emulsion and proceed with the extraction?

A: Emulsion formation is a frequent challenge in the workup of reactions involving dicarboxylic acid derivatives, especially when basic or acidic washes are employed.[5] Emulsions are colloidal suspensions of one liquid in another and can be stabilized by surfactants or finely divided solids at the interface.

Strategies for Breaking Emulsions:

  • Addition of Brine: The most common and effective method is to wash the emulsion with a saturated aqueous solution of sodium chloride (brine).[6] The high ionic strength of the brine solution increases the polarity of the aqueous layer, which helps to break up the emulsion by reducing the solubility of the organic components in the aqueous phase.

  • Filtration: If the emulsion is stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® can help to remove these solids and break the emulsion.[4]

  • Patience and Mechanical Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to separation. Gentle swirling or stirring of the mixture with a glass rod can also help to coalesce the dispersed droplets.

  • Changing the Solvent: In some cases, adding a small amount of a different organic solvent can alter the interfacial tension and break the emulsion.

Issue 3: Product is Contaminated with Unreacted Diethyl Malonate

Q: My final product, confirmed by NMR, shows significant contamination with diethyl malonate. How can I remove this starting material?

A: Diethyl malonate is a common starting material in this synthesis, and its removal can be challenging due to its similar polarity to the product.[7]

Purification Strategies:

  • Column Chromatography: A carefully optimized flash column chromatography is the most reliable method for separating this compound from diethyl malonate.

    • Expert Tip: Use a long column and a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate) to achieve the best separation. Monitor the fractions closely by TLC.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while diethyl malonate remains soluble, is key.

    • Expert Tip: Consider solvent mixtures like ethanol/water or hexanes/ethyl acetate.

  • Aqueous Wash: Diethyl malonate has some water solubility. Multiple washes of the organic layer with water during the extraction process can help to remove a significant portion of the unreacted diethyl malonate.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the spiroketalization step, and why is its complete removal important during workup?

A1: The acid catalyst, typically a Brønsted acid like p-toluenesulfonic acid, is crucial for the formation of the spiroketal.[4] It protonates one of the hydroxyl groups of the diol intermediate, which then allows for nucleophilic attack by the other hydroxyl group, leading to the formation of the spiroketal ring system. However, the presence of residual acid in the final product can lead to decomposition over time, as the spiroketal is susceptible to acid-catalyzed hydrolysis.[8] Therefore, it is essential to neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate, during the workup.[4]

Q2: My reaction yield is consistently low. What are the most likely causes related to the workup procedure?

A2: Low yields can often be traced back to issues during the workup and purification.[3]

  • Incomplete Extraction: The dicarboxylate product may have some solubility in the aqueous layer, especially if the pH is not optimal. Ensure the aqueous layer is extracted multiple times with the organic solvent to maximize product recovery.

  • Product Decomposition: As mentioned, residual acid can cause the spiroketal to decompose. Ensure thorough neutralization.

  • Loss during Chromatography: If the polarity of the eluent is too high during column chromatography, the product may elute too quickly with impurities. Conversely, if the eluent is not polar enough, the product may not elute from the column at all. Careful optimization of the eluent system is critical.

Q3: Can I use a different drying agent besides anhydrous sodium sulfate?

A3: Yes, other drying agents like anhydrous magnesium sulfate or calcium chloride can be used.[6] Magnesium sulfate is a faster and more efficient drying agent than sodium sulfate, but it is also slightly acidic and can potentially cause degradation of acid-sensitive compounds. Calcium chloride is a very effective drying agent but can form complexes with compounds containing hydroxyl or carbonyl groups. For this particular synthesis, anhydrous sodium sulfate is a good, neutral choice.

Experimental Protocols

Standard Aqueous Workup Protocol
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[9]

  • Combine the organic layers.

  • Wash the combined organic layers with water and then with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Filter or decant the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Workup Step Potential Issue Troubleshooting Solution Expected Outcome
Reaction QuenchingLow or no product precipitationConcentrate the reaction mixture under reduced pressure.Recovery of the crude product as an oil or solid.
Aqueous ExtractionEmulsion formationWash with brine; filter through Celite®.Clear separation of aqueous and organic layers.
Solvent RemovalBumping of the solventUse a larger flask; control the vacuum carefully.Smooth and controlled removal of the solvent.
PurificationCo-elution of impuritiesOptimize the eluent system for column chromatography.Isolation of the pure this compound.

Visualizations

Workup and Purification Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench with NaHCO3(aq) Reaction->Quench Neutralize Acid Extract Liquid-Liquid Extraction Quench->Extract Isolate Product Wash Wash with H2O and Brine Extract->Wash Remove Water-Soluble Impurities Dry Dry over Na2SO4 Wash->Dry Remove Trace Water Concentrate Concentrate in vacuo Dry->Concentrate Remove Solvent Crude Crude Product Concentrate->Crude Chromatography Column Chromatography Crude->Chromatography Separate Components Pure Pure Product Chromatography->Pure

Caption: A flowchart illustrating the key stages of the workup and purification process.

Troubleshooting Emulsion Formation

Emulsion_Troubleshooting Start Emulsion Formed During Extraction AddBrine Add Saturated NaCl (Brine) Start->AddBrine Check1 Emulsion Broken? AddBrine->Check1 Filter Filter through Celite® Check1->Filter No End Proceed with Extraction Check1->End Yes Check2 Emulsion Broken? Filter->Check2 Wait Allow to Stand / Gentle Swirl Check2->Wait No Check2->End Yes Check3 Emulsion Broken? Wait->Check3 Check3->End Yes Failure Consult Senior Chemist Check3->Failure No

Caption: A decision tree for resolving stable emulsions encountered during aqueous workup.

References

  • PubMed. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Retrieved from [Link]

  • ResearchGate. (2008). Extraction of Dicarboxylic Acids by ABC Extractants. Retrieved from [Link]

  • IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

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stability issues of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical stability of this molecule. We will explore the compound's behavior under both acidic and basic conditions, explain the underlying degradation mechanisms, and provide actionable protocols to mitigate these issues in your experiments.

Compound Overview

This compound is a complex molecule featuring two key functional groups that dictate its stability: a spiroketal core and two ethyl ester moieties. The spiroketal is known to be sensitive to acidic conditions, while the esters are susceptible to hydrolysis under both acidic and basic conditions. Understanding the interplay of these groups is critical for successful handling, reaction planning, and formulation.

Part 1: Stability & Troubleshooting in Acidic Conditions

Working with spiroketals in an acidic environment requires careful control to prevent unwanted isomerization or degradation.[1] The primary concerns are the hydrolysis of the spiroketal ring system and the hydrolysis of the ethyl ester groups.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I'm observing the formation of a new major impurity when exposing my compound to mild acid. What is likely happening?

A: Under acidic conditions, spiroketals are prone to epimerization or isomerization to reach their most thermodynamically stable state.[2] This process occurs via an acid-catalyzed ring-opening to form an intermediate oxocarbenium ion, which can then re-close. The thermodynamically favored isomer is often stabilized by the anomeric effect.[1][3] It is highly probable that you are observing the formation of a more stable diastereomer of your starting material.

Simultaneously, the ethyl ester groups can undergo acid-catalyzed hydrolysis. This is a reversible equilibrium reaction where the ester reacts with water to form the corresponding carboxylic acid and ethanol.[4][5]

Q2: My reaction in strong acid is showing complete consumption of starting material but very low yield of the desired product. What are the likely degradation products?

A: Strong acidic conditions and prolonged reaction times will likely lead to the complete hydrolysis of both the spiroketal and the ester functionalities.

  • Spiroketal Hydrolysis: The spiroketal will hydrolyze to its precursor dihydroxyketone. This reaction is initiated by protonation of one of the ether oxygens, followed by ring opening and nucleophilic attack by water.[6]

  • Ester Hydrolysis: The diethyl dicarboxylate will hydrolyze to the corresponding dicarboxylic acid.[7]

Therefore, the final degradation product would likely be a dicarboxylic acid derivative of the ring-opened dihydroxyketone.

Q3: How can I perform an acid-catalyzed reaction on another part of the molecule while minimizing degradation of the spiroketal esters?

A: Minimizing degradation requires optimizing several factors to favor your desired reaction kinetically over the degradation pathways:

  • Choice of Acid: Use the mildest Brønsted or Lewis acid possible that will still catalyze your desired transformation. Avoid strong, aqueous mineral acids if possible.

  • Temperature Control: Run the reaction at the lowest possible temperature. Degradation reactions, like most reactions, are accelerated by heat.

  • Anhydrous Conditions: If your reaction chemistry allows, use anhydrous conditions to suppress the hydrolysis of both the spiroketal and the esters. The presence of water is required for hydrolysis.[4]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent further degradation of the product.

Visualizing Acid-Catalyzed Degradation Pathways

The following diagram illustrates the two primary degradation routes for the target molecule under acidic conditions.

Start Diethyl 7-phenyl-6,8-dioxaspiro [3.5]nonane-2,2-dicarboxylate Acid H+ / H₂O Start->Acid Spiro_Intermediate Oxocarbenium Ion Intermediate Acid->Spiro_Intermediate Spiroketal Hydrolysis Ester_Product Spiroketal Dicarboxylic Acid Acid->Ester_Product Ester Hydrolysis Spiro_Product Dihydroxyketone Dicarboxylate Spiro_Intermediate->Spiro_Product Final_Product Ring-Opened Dicarboxylic Acid Spiro_Product->Final_Product Further Ester Hydrolysis Ester_Product->Final_Product Further Spiroketal Hydrolysis

Caption: Primary degradation pathways under acidic conditions.

Part 2: Stability & Troubleshooting in Basic Conditions

The spiroketal core is generally stable under basic conditions.[8] The primary site of reactivity and potential degradation is the diethyl dicarboxylate moiety, which is highly susceptible to base-catalyzed hydrolysis (saponification).

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: Is the spiroketal core itself stable to bases like NaOH or KOH?

A: Yes, the spiroketal functional group is generally robust and stable under basic conditions. Unlike in acid, there is no low-energy pathway for base-catalyzed ring opening. Therefore, you should not expect degradation of the spiroketal ring system itself when using common bases.

Q2: I treated my compound with NaOH at room temperature and my starting material disappeared. What is the product?

A: You have most likely performed a saponification reaction. Base-catalyzed ester hydrolysis is an irreversible process that converts the two ethyl ester groups into carboxylate salts.[7][9] The final product after an acidic workup would be the corresponding 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid. The reaction is irreversible because the final step is the deprotonation of the carboxylic acid by the base, which drives the equilibrium to the product side.[7]

Q3: Are there any other potential side reactions under basic conditions?

A: Besides saponification, another possibility, though often requiring stronger bases or specific substrates, is epimerization at a carbon atom alpha to a carbonyl group.[10] For your molecule, the C2 position is a quaternary carbon with two ester groups, so epimerization is not possible there. However, if there were other stereocenters alpha to carbonyls in a related structure, this could be a concern. A retro-Michael reaction is another potential base-catalyzed pathway for some structures, but it is not applicable to this specific molecular framework.[11][12]

Visualizing Base-Catalyzed Degradation

The diagram below shows the irreversible saponification of the ester groups, which is the main stability issue in basic media.

Start Diethyl 7-phenyl-6,8-dioxaspiro [3.5]nonane-2,2-dicarboxylate Base 1. OH⁻ (e.g., NaOH) 2. H₃O⁺ Workup Start->Base Product 7-phenyl-6,8-dioxaspiro[3.5]nonane -2,2-dicarboxylic Acid Base->Product Saponification (Irreversible) Byproduct 2x Ethanol Product->Byproduct

Caption: The primary degradation pathway under basic conditions.

Part 3: Experimental & Analytical Guidance

Properly monitoring the stability of your compound requires a well-designed experiment and the right analytical tools.

Protocol: General Stability Assessment

This protocol provides a framework for testing the stability of the title compound at a specific pH and temperature.

  • Prepare Stock Solution: Create a concentrated stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).

  • Prepare Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2, pH 7, pH 10).

  • Initiate Experiment:

    • Label a series of vials for each time point (e.g., T=0, T=1h, T=4h, T=24h) for each pH condition.

    • Add a precise volume of the buffer to each vial.

    • Spike a small, precise volume of the stock solution into each vial to achieve the final desired concentration (ensure the final organic solvent percentage is low, e.g., <5%, to not affect the aqueous pH).

    • Vortex each vial thoroughly.

  • Time Zero (T=0) Sample: Immediately quench the T=0 vials by adding a quenching agent. For acidic samples, add a base (e.g., NaHCO₃ solution). For basic samples, add an acid (e.g., HCl) to neutralize. This stops the degradation.

  • Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 25°C or 40°C).

  • Time Points: At each designated time point, remove the corresponding vials and quench them as described in step 4.

  • Analysis: Analyze all quenched samples by a suitable analytical method (see below) to determine the percentage of the parent compound remaining and identify any major degradation products.

Workflow for a Stability Study

A 1. Prepare Stock Solution (Compound in ACN/DMSO) B 2. Aliquot into Vials with Test Buffers (Acidic, Neutral, Basic) A->B C 3. Incubate at Controlled Temperature B->C D 4. Sample at Timepoints (T=0, T=1, T=2, etc.) C->D E 5. Quench Reaction (Neutralize pH) D->E F 6. Analyze by HPLC or LC-MS E->F G 7. Quantify Parent Compound & Identify Degradants F->G

Caption: A typical experimental workflow for stability testing.

Recommended Analytical Methods

A summary of techniques to monitor the degradation of this compound.

Analytical TechniqueApplication & Rationale
HPLC with UV Detection The workhorse method for quantifying the disappearance of the parent compound over time. The phenyl group provides a strong chromophore for UV detection. A reverse-phase C18 column is typically a good starting point.[13]
LC-MS The most powerful tool for this analysis. It not only quantifies the parent compound but also provides the molecular weights of any degradation products, which is crucial for identifying their structures and confirming the degradation pathways discussed above.[13][14]
NMR Spectroscopy Useful for characterizing the structure of isolated degradation products. It can definitively confirm the hydrolysis of the ester groups (disappearance of the ethyl signals) or the opening of the spiroketal ring.

References

  • Wikipedia. (2023). Anomeric effect. In Wikipedia. Retrieved from [Link]

  • Young, E., Grant, P., Furkert, D., & Brimble, M. (2023). Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. Retrieved from [Link]

  • Young, E., Grant, P., Furkert, D., & Brimble, M. (2023). Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. Organic Letters, 25(16), 2842–2846. Retrieved from [Link]

  • Pearson+. (n.d.). The acid-catalyzed hydrolysis of an ester results in the formation.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Boruah, R. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 5(2), 107-125. Retrieved from [Link]

  • Schmalzbauer, M., et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science, 378(6618), 423-429. Retrieved from [Link]

  • Denmark Group. (n.d.). Strategies and Synthesis of Contrathermodynamic Spiroketals. Retrieved from [Link]

  • University of Waterloo. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • Wikipedia. (2023). Spiroketal. In Wikipedia. Retrieved from [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. Retrieved from [Link]

  • ideXlab. (n.d.). Retro-Michael Reaction - Explore the Science & Experts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Lameira, J., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(15), 7554-7564. Retrieved from [Link]

  • Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Yusof, Y., & Lui, Y. S. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. Retrieved from [Link]

  • Mandl, F. A., et al. (2022). Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. Retrieved from [Link]

  • Stefanidis, D., & Jencks, W. P. (1961). General base catalysis of ester hydrolysis. Journal of the American Chemical Society, 83(8), 1715-1721. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Sheverdov, V. P., et al. (2007). Synthesis of Diethyl 3,4-Dicyano-5-hydroxy-2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine. Russian Journal of Organic Chemistry, 43(9), 1358-1361. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, December 28). Retrosynthesis of Michael Addition Reaction and Products (Make This) [Video]. YouTube. Retrieved from [Link]

  • van der Wal, S., et al. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27-34. Retrieved from [Link]

  • Simões, M. M. Q., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1346. Retrieved from [Link]

  • Mandl, F. A., et al. (2022). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry, 13(41), 5702-5712. Retrieved from [Link]

  • McHugh, B., et al. (2010). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 1217(51), 7948-7953. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Iannelli, P., et al. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 27(23), 8205. Retrieved from [Link]

  • Bolea, E., et al. (2021). Analytical Methods. Analytical Methods, 13(28), 3172-3200. Retrieved from [Link]

  • Xu, Q. A., & Madden, T. L. (2011). Analytical methods for therapeutic drug monitoring and toxicology. John Wiley & Sons. Retrieved from [Link]

  • ResearchGate. (n.d.). Respirometric and titrimetric techniques for monitoring aerobic biodegradation of surfactant. Retrieved from [Link]

  • Zwiener, C., et al. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Water Research, 243, 120391. Retrieved from [Link]

  • Caignan, G. A., & Holt, E. M. (2001). Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, conformational change with solvent of crystallization. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 8), 934-935. Retrieved from [Link]

  • National Science Foundation. (n.d.). Acid catalyst screening for hydrolysis of post-consumer PET waste and exploration of acidolysis. Retrieved from [Link]

Sources

Technical Support Center: Advanced Catalysis for 6,8-Dioxaspiro[3.5]nonane Systems

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6,8-dioxaspiro[3.5]nonane and related spiroketal systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of spiroketal formation. Here, we move beyond traditional Brønsted acid catalysis to explore modern, alternative catalytic systems that offer milder conditions, improved selectivity, and broader functional group tolerance. This resource provides field-proven insights through troubleshooting guides and frequently asked questions to address specific challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)
Q1: Why are researchers seeking alternatives to traditional acid catalysts (e.g., HCl, H₂SO₄, PTSA) for spiroketalization?

Traditional Brønsted acid catalysts, while effective, often require harsh conditions such as high temperatures and stoichiometric acid loading. These conditions can be incompatible with sensitive functional groups present in complex molecules, leading to side reactions like elimination, rearrangement, or substrate decomposition.[1] Furthermore, controlling stereoselectivity can be challenging, often leading to mixtures of diastereomers under thermodynamically controlled pathways.[2] Alternative catalysts aim to provide milder reaction conditions, greater control over selectivity (both regio- and stereoselectivity), and compatibility with a wider range of substrates.[1]

Q2: What are the primary classes of alternative catalysts for forming spiroketal systems?

Several classes of modern catalysts have emerged as powerful alternatives. The most prominent include:

  • Gold Catalysts: Homogeneous gold(I) and gold(III) complexes are exceptionally effective at activating π-systems, particularly alkynes, facilitating intramolecular cyclizations under very mild conditions.[3]

  • Bismuth Catalysts: Bismuth(III) salts, such as bismuth(III) triflate (Bi(OTf)₃), are attractive Lewis acids due to their low toxicity, cost-effectiveness, and moisture stability, enabling smooth cyclizations.[4][5]

  • Organocatalysts: Chiral Brønsted acids (e.g., phosphoric acids) and other small organic molecules can catalyze highly enantioselective spiroketalizations, offering a metal-free approach to chiral spiroketals.[6][7]

  • Other Transition Metals: Complexes of palladium, iridium, rhodium, and silver have also been successfully employed, often catalyzing the intramolecular hydroalkoxylation of alkynediols or related cascade reactions.[1][8][9]

Q3: How do I decide which catalyst is best suited for my specific substrate?

The choice of catalyst is critically dependent on the structure of your precursor.

  • For alkynediol precursors, gold catalysts are a premier choice due to their high affinity for alkynes, which act as latent ketone functionalities. This approach offers excellent control and mild conditions.[10][11]

  • For standard dihydroxyketone precursors where you need milder conditions than traditional acids, bismuth(III) triflate is an excellent starting point. It is a robust Lewis acid that can avoid the harshness of strong Brønsted acids.[12][13]

  • If your goal is asymmetric synthesis to produce a specific enantiomer of a chiral spiroketal, chiral organocatalysts like phosphoric acids are the state-of-the-art.[6][7]

  • If your substrate is prone to decomposition but is not an alkynediol, other late-transition metals like palladium or iridium might offer unique reactivity pathways.[1][9]

Q4: What is the fundamental difference between thermodynamic and kinetic control in spiroketalization, and how do catalysts influence it?

This is one of the most critical concepts in spiroketal synthesis.[2][14]

  • Thermodynamic Control: This regime leads to the most stable product. It is achieved under reversible conditions (e.g., strong acid, elevated temperature, long reaction times) that allow the initially formed products to equilibrate to the lowest energy state.[2] The final product ratio reflects the relative thermodynamic stability of the isomers, which is often governed by stereoelectronic factors like the anomeric effect.[14]

  • Kinetic Control: This regime leads to the fastest-forming product. It requires irreversible or quasi-irreversible conditions (e.g., milder catalysts, low temperatures, short reaction times) that trap the initial product before it can equilibrate.[2] The product ratio is determined by the relative activation energies of the competing cyclization transition states.

Modern catalysts, especially gold and organocatalysts, often operate under mild conditions that favor kinetic control, providing access to spiroketal isomers that are not accessible under thermodynamic conditions.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Yield of the Desired 6,8-Dioxaspiro[3.5]nonane Product

Possible Cause A: Catalyst Inactivity or Decomposition

  • Scientific Rationale: Many modern catalysts, particularly organometallic complexes like those of gold and palladium, can be sensitive to air, moisture, or impurities in solvents and reagents. Bismuth triflate, while more robust, can also lose activity if hydrated beyond its catalytically active form.[5]

  • Solutions:

    • Ensure Inert Atmosphere: For sensitive catalysts (e.g., Au(I), Pd(II)), conduct the reaction under an inert atmosphere of nitrogen or argon. Use freshly distilled, anhydrous solvents.

    • Verify Catalyst Source: Use a reputable supplier for your catalyst. If possible, verify the catalyst's activity with a known, reliable reaction.

    • Consider Catalyst Loading: While catalytic, an insufficient amount may lead to a stalled reaction. Try incrementally increasing the catalyst loading from 1 mol% to 5 mol%.

Possible Cause B: Poor Substrate Reactivity

  • Scientific Rationale: The cyclization to form the spiroketal is dependent on the nucleophilicity of the hydroxyl groups and the electrophilicity of the ketone or its precursor. Steric hindrance around the reacting centers can significantly slow down or prevent the reaction.

  • Solutions:

    • Switch Catalyst Class: If a mild Lewis acid like Bi(OTf)₃ is ineffective, your substrate may require a different mode of activation. For alkynediol precursors, a gold catalyst is specifically designed to activate the alkyne for nucleophilic attack by the hydroxyl groups and is often much more effective.[10][15]

    • Increase Temperature: While the goal is often mild conditions, a moderate increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes overcome the activation barrier without causing decomposition. Monitor the reaction closely for byproduct formation.

Problem 2: Poor Diastereoselectivity - An Undesired Mixture of Spiroketal Isomers is Obtained

Possible Cause A: The Reaction is Under Undesired Thermodynamic Control

  • Scientific Rationale: If your goal is the kinetically favored product, but the reaction conditions allow for equilibration, you will inevitably end up with a mixture favoring the most thermodynamically stable isomer.[2] This is common with strong acids and long reaction times.

  • Solutions:

    • Lower the Temperature: Reducing the reaction temperature disfavors the reverse reaction (de-ketalization), helping to trap the kinetic product.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed, before the product mixture has time to equilibrate.

    • Switch to a Milder Catalyst: Move from a strong Brønsted acid to a catalyst known to operate under kinetic control. Gold(I) catalysis on alkynediols is an excellent example of a reaction that is typically fast and irreversible under mild conditions.[11]

Possible Cause B: The Catalyst or Conditions Do Not Offer Sufficient Stereochemical Bias

  • Scientific Rationale: The formation of a specific diastereomer relies on a highly ordered transition state where one pathway is significantly lower in energy than the other. If the energy difference between the competing transition states is small, a mixture of products is unavoidable.

  • Solutions:

    • Employ an Asymmetric Organocatalyst: If enantioselectivity is the goal, a chiral catalyst is required. Chiral phosphoric acids, for instance, create a well-defined chiral environment that can strongly favor the formation of one enantiomer.[7]

    • Utilize Substrate Control: Modify the substrate to introduce sterically demanding groups that can block one face of the molecule during cyclization, thereby directing the stereochemical outcome.

Problem 3: Formation of Unsaturated Byproducts or Substrate Decomposition

Possible Cause: Reaction Conditions are Too Harsh

  • Scientific Rationale: This is the classic problem with strong Brønsted acids. The acidic conditions can easily catalyze dehydration (elimination of water) from hydroxyl groups, especially if they are tertiary or allylic, leading to unsaturated byproducts.

  • Solutions:

    • Adopt Gold Catalysis: Gold(I) catalysts are renowned for their mildness. They are typically neutral and operate at room temperature, activating alkynes without disturbing other sensitive functionalities.[10][15] This is often the best solution for preventing decomposition.

    • Use Bismuth Triflate: Bi(OTf)₃ is a "greener" and milder Lewis acid compared to many traditional options and can be highly effective without promoting extensive side reactions.[4]

    • Buffer the Reaction: If using a Brønsted acid is unavoidable, adding a non-nucleophilic base (e.g., 2,6-lutidine) can help scavenge protons and moderate the overall acidity of the medium, reducing acid-catalyzed decomposition.

Data & Protocols
Comparative Summary of Alternative Catalysts
Catalyst ClassExample CatalystTypical PrecursorConditionsKey Advantages & FeaturesLimitations
Gold AuCl, [Ph₃PAu]NTf₂AlkynediolsCH₂Cl₂ or MeCN, RT, 0.5-2hExtremely mild, high yielding, excellent functional group tolerance, kinetically controlled.[10][15]Higher cost, requires alkyne precursor.
Bismuth Bi(OTf)₃DihydroxyketonesMeCN or CH₂Cl₂, RT to 40°CLow cost, low toxicity, moisture/air tolerant, effective Lewis acid.[4][12]Can still promote thermodynamic mixtures; less effective for very sensitive substrates.
Organocatalyst Chiral Phosphoric AcidHydroxy-enones, etc.Toluene or CH₂Cl₂, RTMetal-free, enables high enantioselectivity (asymmetric catalysis).[6][7]Substrate scope can be limited, may require higher catalyst loading.
Other Metals PdCl₂(MeCN)₂, [Ir(COD)Cl]₂AlkynediolsDioxane or Toluene, 60-80°COffers alternative reactivity pathways.[1][9]Often requires higher temperatures than gold, potential for side reactions.
Experimental Protocol: Gold-Catalyzed Spiroketalization

This protocol is a representative example for the synthesis of a 6,8-dioxaspiro[3.5]nonane system from an alkynediol precursor using gold catalysis, adapted from established methodologies.[10][15]

Reaction: Intramolecular hydroalkoxylation/spiroketalization of an oxetane-containing alkynediol.

  • Preparation:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the alkynediol substrate (1.0 mmol, 1.0 equiv).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous dichloromethane (CH₂Cl₂) (10 mL, 0.1 M solution). Stir the mixture at room temperature until the substrate is fully dissolved.

  • Catalyst Addition:

    • In a separate vial, weigh the gold(I) chloride (AuCl) catalyst (0.02 mmol, 2 mol%).

    • Add the catalyst to the reaction flask in one portion under a positive flow of inert gas.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the starting material is fully consumed, concentrate the reaction mixture directly under reduced pressure (rotary evaporation).

    • The resulting crude residue contains the desired spiroketal.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. Use a solvent system such as a gradient of ethyl acetate in hexanes to elute the product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the 6,8-dioxaspiro[3.5]nonane derivative.

Visualizations
Troubleshooting Workflow for Spiroketalization

G cluster_issues Troubleshooting Paths cluster_solutions_yield Solutions for Yield cluster_solutions_selectivity Solutions for Selectivity cluster_solutions_decomp Solutions for Decomposition start Experiment Start: Spiroketal Synthesis outcome Analyze Reaction Outcome start->outcome low_yield Low / No Yield outcome->low_yield < 50% Conversion poor_selectivity Poor Diastereoselectivity outcome->poor_selectivity Mixture of Isomers decomposition Decomposition / Byproducts outcome->decomposition Multiple Spots on TLC sol_yield1 Check Catalyst Activity Use Anhydrous Conditions low_yield->sol_yield1 sol_sel1 Lower Temperature Shorten Reaction Time (Kinetic Control) poor_selectivity->sol_sel1 sol_decomp1 Switch to Milder Catalyst (e.g., AuCl or Bi(OTf)3) decomposition->sol_decomp1 sol_yield2 Increase Catalyst Loading (e.g., 1% -> 5%) sol_yield1->sol_yield2 sol_yield3 Switch Catalyst Class (e.g., Acid -> Gold) sol_yield2->sol_yield3 end_node Optimized Protocol sol_yield3->end_node sol_sel2 Use Asymmetric Organocatalyst sol_sel1->sol_sel2 sol_sel2->end_node sol_decomp2 Lower Reaction Temperature sol_decomp1->sol_decomp2 sol_decomp2->end_node

Caption: A decision-making workflow for troubleshooting common issues in spiroketal synthesis.

Simplified Mechanism of Gold-Catalyzed Spiroketalization

G sub Alkynediol Substrate + [AuL]+ pi_complex π-Complex Formation (Alkyne Activation) sub->pi_complex Coordination cyclization1 6-exo-dig Cyclization (First Ring Formation) pi_complex->cyclization1 Intramolecular Nucleophilic Attack vinyl_gold Vinyl-Gold Intermediate cyclization1->vinyl_gold cyclization2 Second Cyclization (Oxocarbenium Intermediate) vinyl_gold->cyclization2 Isomerization & Attack protodeauration Protodeauration (Catalyst Turnover) cyclization2->protodeauration spiroketal Spiroketal Product protodeauration->spiroketal Releases Product

Sources

troubleshooting guide for low yield in spiroketal synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for spiroketal synthesis. As a Senior Application Scientist, I understand that while spiroketalization is a powerful transformation for building molecular complexity, achieving high yields can be challenging. This guide is structured to help you diagnose and resolve common issues you may encounter in the lab. We will move from foundational checks to nuanced reaction control, always focusing on the chemical principles behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield, and my crude NMR shows a complex mixture. Where do I even begin?

This is the most common issue and often points to a fundamental problem with reaction control. Before diving into complex optimization, let's start with a systematic check of the basics. A low yield of a complex mixture suggests that either the reaction is not proceeding efficiently, or it is proceeding down multiple undesired pathways.

First, verify the integrity of your starting materials and reagents.

  • Starting Material Purity: Is your dihydroxyketone precursor pure? Impurities can interfere with the catalyst or introduce side reactions.[1][2]

  • Solvent and Reagent Quality: Are your solvents anhydrous? Water can hydrolyze intermediates and quench catalysts. Ensure catalysts and reagents have not degraded during storage.[1]

If these fundamentals are in order, the next critical area to investigate is the reaction equilibrium.

Troubleshooting Guide: From Isomer Mixtures to No Reaction

Problem 1: My reaction produces a mixture of spiroketal isomers, and the yield of my desired product is low.

This is a classic problem of reaction selectivity and is almost always rooted in the distinction between thermodynamic and kinetic control.[3][4]

The Causality: Spiroketalization is a reversible process, especially under acidic conditions.[5][6] The reaction proceeds through an oxocarbenium ion intermediate, which can be attacked from different faces to form various stereoisomers.

  • Thermodynamic Control: Under conditions that allow for equilibration (e.g., stronger acids, higher temperatures, longer reaction times), the reaction will favor the most stable product.[4][7][8] This product is often stabilized by stereoelectronic factors like the anomeric effect, where an axial orientation of the ring oxygen's lone pair is preferred.[9][10]

  • Kinetic Control: Under irreversible conditions (e.g., lower temperatures, specific reagents that trap the product), the major product will be the one that forms the fastest, which is not necessarily the most stable one.[4][7][8]

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} caption { label="Fig. 1: Troubleshooting Isomer Control"; fontsize=10; fontcolor="#5F6368"; } Fig. 1: Troubleshooting Isomer Control

Solutions:

  • Force Thermodynamic Control: To isolate the most stable isomer, ensure the reaction reaches equilibrium.

    • Increase Reaction Time or Temperature: This provides the energy needed to overcome the activation barriers for the reverse reactions, allowing the product distribution to settle in the lowest energy state.[3]

    • Use a Brønsted Acid Catalyst: Acids like p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA) are excellent for promoting equilibration.[9]

  • Force Kinetic Control: To isolate a less stable, kinetically favored product, you must prevent equilibration.

    • Lower the Temperature: Running the reaction at low temperatures (e.g., -78 °C) can trap the first-formed product by making the reverse reaction prohibitively slow.[4]

    • Use a Lewis Acid Mediator: Certain Lewis acids, like Ti(Oi-Pr)₄, can mediate kinetic spirocyclizations, often proceeding with retention of configuration and avoiding equilibration.[9][11]

  • Dissolve the dihydroxyketone precursor (1.0 equiv) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or toluene.

  • Add a catalytic amount of a Brønsted acid (e.g., CSA, 0.1 equiv).[3]

  • Stir the reaction at room temperature or heat to reflux to facilitate equilibration.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the product ratio is stable.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃ solution).

  • Proceed with a standard aqueous workup and purify by flash column chromatography.[3]

Problem 2: My starting material is consumed, but the yield is still low, and I see significant byproduct formation.

This indicates that side reactions are outcompeting the desired spiroketalization. The nature of the byproduct is your primary clue.

The Causality: The highly reactive intermediates in spiroketalization (e.g., oxocarbenium ions) or the starting materials themselves can undergo alternative reactions.

  • Elimination: If your precursor has appropriately positioned leaving groups or acidic protons, acid-catalyzed elimination to form unsaturated species can be a major side reaction.

  • Protecting Group Instability: The conditions required for spiroketalization (especially strong acids) may be cleaving protecting groups elsewhere in the molecule, leading to a cascade of undesired reactions.[12][13][14]

  • C-Vinylation: In some base-mediated syntheses, nucleophilic addition of an enolate to an alkyne (C-vinylation) can compete with the desired spiroketal assembly.[15]

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} caption { label="Fig. 2: Competing Reaction Pathways"; fontsize=10; fontcolor="#5F6368"; } Fig. 2: Competing Reaction Pathways

Solutions:

  • Switch to Milder Catalysts: If acid-lability is an issue, move away from strong Brønsted acids.

    • Transition Metal Catalysis: Gold(I) or Palladium(II) catalysts are exceptionally mild and highly effective for the spiroketalization of substrates like alkynyl diols, avoiding the need for strong acids entirely.[9][16][17]

    • Iodine-Mediated Cyclization: For certain substrates, molecular iodine (I₂) can promote cyclization under neutral conditions.

  • Re-evaluate Your Protecting Group Strategy: Ensure your protecting groups are robust to the reaction conditions. If not, you may need to change either the protecting group or the spiroketalization conditions.[18] For example, if a TBS ether is being cleaved by CSA, consider a more acid-stable silyl group or switch to a non-acidic cyclization method.[13]

  • Optimize Reaction Concentration: Spiroketalization is an intramolecular reaction. Running the reaction at high dilution can favor the desired intramolecular cyclization over competing intermolecular side reactions.

Catalytic SystemTypical SubstrateConditionsAdvantagesDisadvantages
Brønsted Acid (CSA, PTSA)DihydroxyketoneCH₂Cl₂, RT to refluxInexpensive, simple, favors thermodynamic productCan cause side reactions with sensitive substrates
Lewis Acid (Ti(Oi-Pr)₄)Glycal EpoxidesCH₂Cl₂, -78°C to 0°CEnables kinetic control, high stereoselectivityStoichiometric reagent often needed, air-sensitive
Gold(I) Salts (AuCl, AuCl₃)Alkynyl diolCH₂Cl₂, RTVery mild, fast reactions, high functional group toleranceCatalyst cost
Palladium(II) Salts (PdCl₂(PhCN)₂)Alkynyl diolToluene, RTMild conditions, good yieldsCatalyst cost, potential for palladium-mediated side reactions

Data adapted from various sources to provide a comparative overview.[3][9][11][16][19]

Problem 3: The reaction stalls, or no reaction occurs at all.

This points to an issue with activation—either the electrophilicity of the ketone or the nucleophilicity of the hydroxyl groups is insufficient under the chosen conditions.

The Causality:

  • Steric Hindrance: A sterically congested ketone or hindered hydroxyl groups can significantly slow down or prevent the necessary intramolecular cyclization.

  • Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to activate the ketone for cyclization.

  • Poor Substrate Conformation: The dihydroxyketone precursor may exist in a ground-state conformation that is unfavorable for cyclization, creating a large energetic barrier to reaching the required pre-cyclization conformation.

Solutions:

  • Increase Catalyst Loading or Strength: If using a mild acid, a modest increase in loading or switching to a stronger acid (if the substrate allows) can increase the rate of reaction.

  • Increase Temperature: Heating the reaction provides the energy to overcome the activation barrier. However, be mindful that this will also favor the thermodynamic product and could promote decomposition.[3]

  • Consider an Alternative Strategy: If the standard acid-catalyzed dehydration of a dihydroxyketone is failing, a different synthetic approach may be necessary. For instance, building one of the rings first and then performing an oxidative cyclization can bypass a difficult cyclization step.[20][21] Transition-metal-catalyzed methods are also excellent for activating otherwise unreactive substrates.[16][22]

Work-up and Purification: Don't Lose Your Product at the Finish Line!

A common, non-obvious source of low yield is product loss during isolation.[1]

  • Acid Sensitivity on Silica Gel: Some spiroketals are sensitive to the acidic nature of standard silica gel, which can cause isomerization or decomposition during column chromatography.

    • Solution: Neutralize your silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%) before loading your sample.

  • Aqueous Work-up Issues: If your spiroketal has some water solubility, you could be losing material in the aqueous layer during extractions.

    • Solution: Back-extract the aqueous layers with your organic solvent to recover dissolved product. If the product is highly polar, consider using a more polar extraction solvent like ethyl acetate.

By systematically addressing these potential issues—from reagent purity and reaction control to side reactions and final purification—you can effectively troubleshoot and optimize your spiroketal synthesis for higher yields and purity.

References

  • Aponick, A., & Palmes, J. (2012).
  • Quach, R., Chorley, D. F., & Brimble, M. A. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12(38), 7423–7432. [Link]

  • Proquest. (n.d.). Mechanism of One-Pot Stereoselective Assembly of Spiroketal Derivatives from Cyclohexanone and Phenylacetylene in KOH/DMSO: a Quantum Chemical Study. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. [Link]

  • Ciobanu, L. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]

  • OAE Publishing Inc. (n.d.). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. [Link]

  • Sci-Hub. (2012). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. [Link]

  • Smith, A. B., et al. (2021). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters. [Link]

  • ResearchGate. (n.d.). Postulated mechanism for the spiroketal formation. [Link]

  • Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules. [Link]

  • Das, B., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? [Link]

  • Sharma, I., Wurst, J. M., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (n.d.). Epimerization of spiroacetals through acid-catalyzed heterolysis. [Link]

  • NIH. (n.d.). A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. [Link]

  • NIH. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

  • ResearchGate. (2025). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. [Link]

  • ResearchGate. (n.d.). Common methods for the preparation of spiroketals. [Link]

  • Arkat USA. (n.d.). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate. We will delve into the predicted spectral data for this target molecule and contrast it with plausible isomeric alternatives that may arise during synthesis. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols.

Introduction

This compound (molecular formula: C₁₉H₂₄O₆, molecular weight: 348.39 g/mol ) is a complex spirocyclic compound.[1] Its structure, featuring a spiro[3.5]nonane core with a phenyl substituent and two diethyl dicarboxylate groups, presents a unique analytical challenge. The rigid, three-dimensional nature of spirocycles is of significant interest in medicinal chemistry as it can lead to improved potency and selectivity for biological targets. This guide will provide the necessary framework to confidently confirm its synthesis and purity.

Postulated Synthesis and Potential Isomeric Byproducts

A plausible synthetic route to this compound involves the acid-catalyzed reaction of diethyl 1,1-cyclobutanedicarboxylate with benzaldehyde and pentaerythritol. This type of reaction is a known method for the formation of spiro acetals.[2][3]

During this synthesis, several isomeric byproducts could potentially form, which may complicate structural elucidation. The primary alternative structures to consider are:

  • Alternative Structure 1 (AS1): Diethyl 2-(benzyloxy)-2-((2-hydroxy-2-(hydroxymethyl)cyclobutyl)methyl)malonate. This could arise from an incomplete cyclization reaction.

  • Alternative Structure 2 (AS2): A regioisomer where the phenyl group is attached to a different position of the dioxane ring, if the starting materials were to rearrange under the reaction conditions, although this is less likely. For the purpose of this guide, we will focus on AS1 as the most probable significant impurity requiring careful differentiation.

Structural Confirmation Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The following workflow is recommended:

Figure 1: Recommended workflow for the structural confirmation of this compound.

Predicted Spectroscopic Data for this compound

As no published experimental data for the target molecule is readily available, the following spectral data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.30-7.45m5HAr-HAromatic protons of the phenyl group.
~ 5.50s1HO-CH-OAcetal proton, deshielded by two oxygen atoms.
~ 4.20q4H-OCH₂CH₃Methylene protons of the ethyl ester groups.
~ 3.80d2HDioxane CH₂ (axial)Axial protons on the dioxane ring adjacent to the spiro center.
~ 3.60d2HDioxane CH₂ (equatorial)Equatorial protons on the dioxane ring adjacent to the spiro center.
~ 2.40t4HCyclobutane CH₂Methylene protons of the cyclobutane ring.
~ 2.00p2HCyclobutane CH₂Methylene protons of the cyclobutane ring.
~ 1.25t6H-OCH₂CH₃Methyl protons of the ethyl ester groups.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 170C=OCarbonyl carbons of the diethyl ester groups.
~ 138Ar-C (quat)Quaternary aromatic carbon attached to the dioxane ring.
~ 129Ar-CHAromatic methine carbons.
~ 128Ar-CHAromatic methine carbons.
~ 126Ar-CHAromatic methine carbons.
~ 101O-CH-OAcetal carbon, significantly deshielded.
~ 70Dioxane CH₂Methylene carbons of the dioxane ring.
~ 62-OCH₂CH₃Methylene carbons of the ethyl ester groups.
~ 55Spiro CQuaternary spiro carbon.
~ 35Cyclobutane C (quat)Quaternary carbon of the cyclobutane ring.
~ 30Cyclobutane CH₂Methylene carbons of the cyclobutane ring.
~ 14-OCH₂CH₃Methyl carbons of the ethyl ester groups.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Will confirm the coupling between the methylene and methyl protons of the ethyl groups, as well as the couplings between the protons on the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the connectivity of the entire molecule. Key expected correlations include:

    • The acetal proton (~5.50 ppm) to the quaternary aromatic carbon (~138 ppm) and the dioxane methylene carbons (~70 ppm).

    • The ester methylene protons (~4.20 ppm) to the carbonyl carbon (~170 ppm).

    • Protons on the cyclobutane ring to the spiro carbon and the quaternary cyclobutane carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, confirming the molecular formula. Electron ionization (EI) mass spectrometry will induce fragmentation, providing structural clues.

Predicted Fragmentation Pattern (EI-MS):

  • [M]⁺: The molecular ion peak at m/z 348 is expected, though it may be of low intensity in EI-MS.

  • [M - OCH₂CH₃]⁺ (m/z 303): Loss of an ethoxy radical is a common fragmentation for ethyl esters.

  • [M - COOCH₂CH₃]⁺ (m/z 275): Loss of an ethoxycarbonyl radical.

  • [C₆H₅CHO]⁺ (m/z 106): A fragment corresponding to benzaldehyde.

  • [C₆H₅]⁺ (m/z 77): The phenyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Functional Group
~ 2980-2850C-H (aliphatic)
~ 1735C=O (ester)
~ 1250-1000C-O (ester and acetal)
~ 760 and 700C-H (aromatic, monosubstituted)

Comparison with Potential Alternative Structure (AS1)

The key to confirming the target structure is to differentiate it from plausible alternatives. Here, we compare the expected data for this compound with that of Alternative Structure 1 (AS1): Diethyl 2-(benzyloxy)-2-((2-hydroxy-2-(hydroxymethyl)cyclobutyl)methyl)malonate .

Analytical TechniqueExpected Data for Target MoleculeExpected Data for Alternative Structure 1 (AS1)Key Differentiating Features
¹H NMR Single acetal proton singlet (~5.50 ppm). No -OH protons.Benzylic methylene singlet (~4.5 ppm). Broad -OH proton signals.Presence of -OH signals and absence of the acetal proton in AS1.
¹³C NMR Acetal carbon (~101 ppm).Benzylic methylene carbon (~73 ppm). Carbons bearing hydroxyl groups (~65 ppm).Absence of the downfield acetal carbon signal in AS1.
IR No broad O-H stretch.Broad O-H stretch (~3400 cm⁻¹).The presence of a broad hydroxyl peak in the IR spectrum of AS1.
HRMS Exact mass corresponding to C₁₉H₂₄O₆.Same exact mass as the target molecule.HRMS alone cannot differentiate between these isomers.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • 1D ¹H NMR: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize the parameters for the expected coupling constants.

Mass Spectrometry
  • HRMS (ESI or APCI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • EI-MS: Introduce the sample via a direct insertion probe or a GC inlet to observe the fragmentation pattern.

Infrared Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates, or acquire a spectrum of a KBr pellet if the sample is a solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Single Crystal X-ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof.

  • Crystal Growth: Attempt to grow single crystals by slow evaporation from various solvents (e.g., ethanol, ethyl acetate, hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine the model to obtain the final crystallographic data, including bond lengths, bond angles, and the overall molecular conformation.

Conclusion

The structural confirmation of this compound requires a systematic and multi-faceted analytical approach. By combining the predictive power of NMR spectroscopy (1D and 2D), the precise mass determination of HRMS, the functional group information from IR spectroscopy, and, ideally, the definitive three-dimensional structure from X-ray crystallography, researchers can achieve an unambiguous confirmation of this complex spirocyclic molecule. The comparison with the predicted data for potential isomeric byproducts, as outlined in this guide, provides a robust framework for ensuring the identity and purity of the synthesized compound.

References

  • CN101357925A - A kind of pentaerythritol chiral spiro compound and its synthesis and resolution method.
  • Introduction of axial chirality at a spiro carbon atom in synthesis of a pentaerythritol – imine macrocycles. ResearchGate. [Link]

  • 2-Phenyl-1,3-dioxane. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to Spiroketal Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The spiroketal motif, a bicyclic structure defined by a single carbon atom common to two heterocyclic rings, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional architecture often serves as a pharmacophore that engages biological targets or as a conformational constraint that orients appended functionalities in a well-defined vector space.[1][3] The stereoselective synthesis of these structures is a classic challenge, as the creation of the central spirocyclic stereocenter is often governed by complex thermodynamic and kinetic factors.[3][4]

This guide provides a comparative analysis of key modern strategies for spiroketal synthesis, moving beyond a simple recitation of protocols to explain the underlying mechanistic principles that govern their success. We will examine the classic acid-catalyzed approach and contrast it with milder, more versatile transition-metal and organocatalytic methods, providing the technical insights necessary to select the optimal strategy for a given synthetic challenge.

The Decisive Factor: Thermodynamic vs. Kinetic Control

The stereochemical outcome of a spiroketalization is fundamentally dictated by whether the reaction is under thermodynamic or kinetic control.[5]

  • Thermodynamic Control: Achieved under reversible reaction conditions (e.g., strong acid, elevated temperature), this pathway leads to the most stable spiroketal diastereomer.[5][6][7] Stability is heavily influenced by the anomeric effect , a stereoelectronic preference for an axial orientation of a heteroatomic substituent next to another heteroatom within a ring.[8] Spiroketals that can adopt a conformation with two such axial C-O bonds (a double anomeric effect) are often the most stable and are the typical products of thermodynamically controlled reactions.[6]

  • Kinetic Control: Under irreversible conditions (e.g., mild reagents, low temperatures), the product distribution is determined by the relative rates of formation.[5][7] The product that forms via the lowest energy transition state will predominate, which may not be the most stable isomer.[3] This is the key to accessing "contrathermodynamic" or non-anomeric spiroketals, which are often synthetically challenging.[6][9]

dot graph "synthesis_choice_workflow" { graph [fontname="Arial", fontsize=12, label="Figure 1. Decision Workflow for Spiroketal Synthesis", labelloc=b, labeljust=c]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} .dot Caption: Figure 1. Decision Workflow for Spiroketal Synthesis.

Method 1: Classic Acid-Catalyzed Spiroketalization

This is the most traditional approach, typically involving the dehydration of a dihydroxy ketone precursor using a Brønsted or Lewis acid.[10][11][12]

Mechanism and Rationale: The reaction proceeds via protonation of the ketone, followed by two sequential intramolecular nucleophilic attacks by the hydroxyl groups. The reversibility of each step ensures that the system equilibrates to the most thermodynamically stable spiroketal diastereomer.[6][13] The choice of acid catalyst (e.g., TsOH, CSA, HCl) is critical; stronger acids facilitate equilibration but can also promote undesired side reactions like elimination, particularly with sensitive substrates.[3]

Advantages:

  • Operationally simple and inexpensive.

  • Highly effective for synthesizing the thermodynamically favored anomeric spiroketal.[10]

Limitations:

  • Harsh conditions are often incompatible with acid-sensitive functional groups.[2][10]

  • Generally incapable of producing less stable, non-anomeric spiroketals.[6]

  • Can suffer from side-product formation.[3]

Representative Protocol: Acid-Catalyzed Cyclization of a Dihydroxy Ketone

This protocol is a generalized procedure based on established methods for forming thermodynamically stable spiroketals.

  • Preparation: Dissolve the dihydroxy ketone precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) to a concentration of 0.05–0.1 M.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 equiv) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours). For more hindered systems, heating may be required, and a Dean-Stark trap can be used to remove water and drive the equilibrium.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the spiroketal.

Method 2: Transition-Metal-Catalyzed Spiroketalization

The advent of transition-metal catalysis has revolutionized spiroketal synthesis, providing mild and highly selective alternatives to acid-catalyzed methods.[1][2][10][14] Gold, palladium, and platinum catalysts are particularly prominent.[2][15] The most common strategy involves the cyclization of alkynediols, where the alkyne serves as a latent ketone.[1][10]

Mechanism and Rationale: Cationic gold(I) or gold(III) catalysts are highly π-philic and activate the alkyne toward nucleophilic attack by the distal hydroxyl group.[16][17][18] This forms a vinyl gold intermediate or an enol ether, which then undergoes a second cyclization with the proximal hydroxyl group. This process is typically kinetically controlled, and the choice of catalyst and ligands can influence the stereochemical outcome. The mild conditions preserve sensitive functional groups that would be degraded under strong acid.[2]

Advantages:

  • Very mild reaction conditions, compatible with a wide range of functional groups.[2][15]

  • Allows the use of stable alkyne precursors.[1]

  • Can be rendered asymmetric through the use of chiral ligands.[14]

  • Can provide access to unique unsaturated spiroketals.[16]

Limitations:

  • Cost of precious metal catalysts.

  • The substrate scope can be catalyst-dependent.

Representative Protocol: Gold(I)-Catalyzed Cyclization of an Alkyne Diol

This protocol is adapted from methodologies described for the synthesis of hydroxylated 5,5-spiroketals using gold catalysis.[17][18][19]

  • Preparation: To a solution of the alkyne diol (1.0 equiv) in an anhydrous solvent such as methanol or dichloromethane (0.1 M) under an inert atmosphere (argon or nitrogen), add the gold(I) catalyst, such as AuCl (5 mol%).[17][18][19]

  • Reaction: Stir the mixture at room temperature. The use of methanol as a solvent can sometimes suppress the formation of furan byproducts.[17][18][19] Monitor the reaction by TLC until completion (typically 1-6 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel (using a solvent system like hexane/ethyl acetate) to afford the pure spiroketal product.

Method 3: Organocatalytic Asymmetric Spiroketalization

For applications in drug development, achieving high enantioselectivity is paramount. Chiral organocatalysts, particularly chiral Brønsted acids like phosphoric acids or squaramides, have emerged as powerful tools for enantioselective spiroketal synthesis.[20][21][22][23]

Mechanism and Rationale: These reactions rely on the formation of an oxocarbenium ion intermediate from a suitable precursor (e.g., an enol ether or hydroxyketone).[22] The chiral catalyst, through hydrogen bonding or ion pairing, creates a chiral microenvironment around this intermediate. This association blocks one face of the oxocarbenium ion, directing the intramolecular nucleophilic attack of the hydroxyl group to the other face, thereby controlling the stereochemistry of the newly formed spirocenter.[22][23]

Advantages:

  • Provides direct access to enantioenriched spiroketals, often with high ee.[21][24]

  • Avoids the use of potentially toxic or expensive metals.

  • Operates under mild conditions.

Limitations:

  • Catalyst loading can sometimes be high.

  • Development of a new asymmetric process requires significant optimization of the catalyst and reaction conditions.

Representative Protocol: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Spiroketalization

This generalized protocol is based on the principles of enantioselective spiroketalization using confined Brønsted acids.[22][23]

  • Preparation: In a dry vial under an inert atmosphere, dissolve the dihydroxyenone or related precursor (1.0 equiv) and the chiral phosphoric acid catalyst (e.g., a TRIP or SPINOL-derived CPA, 5-10 mol%) in a non-polar, anhydrous solvent (e.g., toluene or CCl₄) at the desired temperature (often between -20 °C and room temperature).

  • Reaction: Stir the solution and monitor by chiral HPLC to track both conversion and enantiomeric excess. Reactions are typically run for 12-48 hours.

  • Workup: Once the reaction reaches completion or optimal ee, quench by adding a small amount of triethylamine.

  • Purification: Concentrate the mixture and purify by flash column chromatography on silica gel to isolate the enantioenriched spiroketal. The enantiomeric excess is determined by chiral HPLC analysis.

Comparative Performance Data

MethodPrecursor TypeConditionsControlKey AdvantageTypical YieldStereoselectivity
Acid-Catalyzed Dihydroxy KetoneTsOH, CH₂Cl₂, rtThermodynamicSimplicity, cost-effective60-95%Favors most stable diastereomer
Gold-Catalyzed Alkyne DiolAuCl, MeOH, rtKineticMildness, functional group tolerance70-99%High diastereoselectivity, catalyst-dependent
Organocatalytic DihydroxyenoneChiral Acid, Toluene, -20°CKineticHigh enantioselectivity60-95%Up to >99% ee, >20:1 dr

Note: Yields and selectivities are representative and highly substrate-dependent.

Conclusion

The synthesis of spiroketals has evolved from a reliance on thermodynamically controlled, acid-catalyzed cyclizations to a nuanced field offering a high degree of kinetic control and stereoselectivity. For targets where the most stable isomer is desired and the substrate is robust, traditional acid catalysis remains a viable option. However, for complex molecules with sensitive functionalities, transition-metal catalysis , particularly with gold, offers a mild and powerful alternative.[10][15] When the ultimate goal is the asymmetric synthesis of a specific enantiomer, organocatalysis provides the most direct and elegant solution, enabling the construction of chiral spiroketal scaffolds with exceptional levels of stereocontrol.[23] The modern synthetic chemist is thus equipped with a versatile toolkit, allowing for a rational design of experiments based on a deep understanding of mechanism and reaction control.

References

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279–291. [Link]

  • Palmes, J. A., & Aponick, A. (2009). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis, 2009(19), 3181-3202. [Link]

  • Unthank, M. G., & Smith, M. D. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12(38), 7466-7476. [Link]

  • MDPI. (2023). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 28(10), 4100. [Link]

  • Smith, M. D., et al. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12, 7466-7476. [Link]

  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320–5323. [Link]

  • Dudley, G. B., et al. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry, 7, 570-577. [Link]

  • Dudley, G. B., et al. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry, 7, 570-7. [Link]

  • Roy, T. K., et al. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[10][20] Spiroketals. Organic Letters, 24(10), 1889–1894. [Link]

  • Dudley, G. B., et al. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry, 7, 570-577. [Link]

  • Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(15), 2849–2854. [Link]

  • Gandon, A., et al. (2014). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Current Organic Chemistry, 18(1), 2-16. [Link]

  • ResearchGate. (n.d.). Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]

  • ResearchGate. (n.d.). Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]

  • Deslongchamps, P., & Rowan, D. D. (2014). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Current organic chemistry, 18(1), 2–16. [Link]

  • ResearchGate. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]

  • Tan, D. S., & Verano, A. L. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link]

  • ResearchGate. (n.d.). Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. [Link]

  • List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7390), 315-319. [Link]

  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

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A Comparative Guide to the Biological Activity of Dioxaspiro[3.5]nonane Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the structural novelty of a chemical scaffold can be a powerful driver of therapeutic innovation. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their three-dimensional architecture, which can lead to enhanced target specificity and improved pharmacological properties.[1] This guide provides a comparative analysis of the biological activities of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate and its broader class of spiro analogues, drawing upon experimental data from the scientific literature to inform researchers, scientists, and drug development professionals.

While specific biological data for this compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related spiro compounds. This guide will delve into the prominent anticancer, antimicrobial, and enzyme inhibitory activities frequently reported for this class of molecules.

Anticancer Activity: A Promising Frontier for Spiro Compounds

Spiro-heterocyclic compounds have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines.[2][3][4][5] The rigid spirocyclic framework is thought to contribute to their ability to interact with specific biological targets, such as the p53-MDM2 protein-protein interaction, a critical pathway in cancer development.[2]

Comparative Analysis of Anticancer Activity:

Different classes of spiro compounds have demonstrated varied levels of anticancer efficacy. For instance, spiro-isoxazole and spiro-hydantoin-oxazepine derivatives have been shown to induce a dose-dependent decrease in cell proliferation and promote apoptosis in breast cancer cell lines.[2] In contrast, spiro[thiazolidinone-isatin] conjugates have shown significant activity against leukemia cell lines.[6]

Compound Class Cancer Cell Line(s) Observed Activity (IC50/GI50) Reference
Spiro[hydantoin-isoxazole]Breast Cancer (MCF-7, MDA-MB-231)Dose-dependent decrease in proliferation[2]
Spiro[hydantoin-oxazepine]Breast Cancer (MCF-7, MDA-MB-231)Dose-dependent decrease in proliferation[2]
Spiro[thiazolidinone-isatin]LeukemiaPotent cytotoxicity[6]
Spiro-oxindolesVariousp53-MDM2 inhibition[2]
Spiro-pyrrolopyridazine DerivativesVariousEGFR kinase inhibition[5]
Spirocyclic Chromane DerivativesProstate Cancer (22Rv1)Antiproliferative activity[7]

This table presents a selection of reported activities and is not exhaustive.

The structural features of these analogues play a crucial role in their biological activity. The presence of specific heterocyclic units, such as isoxazole or thiazolidinone, appears to be tightly linked to their antiproliferative effects.[2][6] Furthermore, substitutions on the core spiro structure can significantly modulate their potency and selectivity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogues) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with spiro compounds (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Spiro compounds, including spiro-4H-pyran and spiro-β-lactam derivatives, have demonstrated promising antibacterial and antifungal activities.[8][9][10]

Comparative Analysis of Antimicrobial Activity:

The antimicrobial spectrum and potency of spiro compounds vary depending on their structural composition. For instance, certain spiro-4H-pyran derivatives containing both indole and cytosine rings have shown good antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes.[8][10]

Compound Class Microorganism(s) Observed Activity (MIC) Reference
Spiro-4H-pyran derivativesStaphylococcus aureus, Streptococcus pyogenesGood antibacterial effects[8][10]
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-onesGram-positive and Gram-negative bacteriaMIC down to 2 µg/mL[11][12]
Spiro-β-lactamsVarious bacteriaPotent antimicrobial activity[9]

This table provides examples of reported antimicrobial activities.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The microbroth dilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of spiro compounds C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth inhibition D->E F Determine MIC value E->F

Caption: Workflow for MIC determination by microbroth dilution.

Enzyme Inhibition: Targeting Key Biological Pathways

The rigid conformation of spiro compounds makes them attractive candidates for designing enzyme inhibitors.[13][14] Pyranoid spirosugars, for example, have been investigated as inhibitors of carbohydrate-processing enzymes like glycogen phosphorylase.[13]

Comparative Analysis of Enzyme Inhibitory Activity:

The inhibitory potential of spiro compounds is highly dependent on the target enzyme and the specific structural features of the inhibitor. Spiropensilisol A has demonstrated potent inhibition of the PTP1B enzyme with an IC50 of 3.3 µM.[1] Other spiro derivatives have shown inhibitory activity against enzymes like EGFR kinase and acetylcholinesterase.[5][15]

Compound Class Target Enzyme Observed Activity (IC50) Reference
Spiropensilisol APTP1B3.3 µM[1]
Spiro-pyrrolopyridazine DerivativesEGFR KinaseSignificant inhibition[5]
Spiro 1,3-thiazolidin-4-one derivativesAcetylcholinesterase0.35 to 0.50 µM[15]

This table highlights some examples of enzyme inhibition by spiro compounds.

Experimental Protocol: General Enzyme Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against a specific enzyme.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.

  • Reaction Mixture: In a microplate well, combine the buffer, test compound (at various concentrations), and enzyme. Incubate for a short period to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value.

Enzyme_Inhibition_Assay A Prepare enzyme, substrate, and spiro inhibitor solutions B Combine buffer, inhibitor, and enzyme in microplate A->B C Pre-incubate B->C D Add substrate to initiate reaction C->D E Monitor reaction kinetics (e.g., absorbance change) D->E F Calculate reaction rates and determine IC50 E->F

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Perspectives

The diverse biological activities exhibited by spiro compounds underscore their potential as scaffolds for the development of novel therapeutic agents. While direct experimental data on this compound is limited, the extensive research on its analogues suggests that it may possess anticancer, antimicrobial, or enzyme inhibitory properties.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogues to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of spiro compounds.

References

  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. [Link]

  • Pyranoid Spirosugars as Enzyme Inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. PMC - NIH. [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. Semantic Scholar. [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PubMed. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

  • Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. ResearchGate. [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PMC. [Link]

  • Spiro heterocyclic natural products and enzyme inhibitors. ResearchGate. [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. NIH. [Link]

  • Spiro-β-lactams with potent antimicrobial activity. ResearchGate. [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. PubMed. [Link]

  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing. [Link]

  • 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). NIH. [Link]

  • Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. PMC - NIH. [Link]

  • 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC. [Link]

  • (2r,3r)-1,4-Dioxaspiro[4.4]nonane-2,3-Dicarboxylic. Amanote Research. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Semantic Scholar. [Link]

  • Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. PubMed. [Link]

  • Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SCXRD) analysis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate. In the absence of publicly available crystallographic data for this specific molecule, we present a hypothetical yet scientifically rigorous workflow, from crystal growth to data interpretation. This document serves as a practical guide for researchers, scientists, and drug development professionals engaged in the structural characterization of novel spirocyclic compounds. We will delve into the rationale behind experimental choices and compare the hypothetical data with established crystallographic parameters of analogous structures to provide a robust framework for analysis.

Introduction: The Significance of Spirocyclic Scaffolds and the Imperative for Precise Structural Data

Spirocyclic compounds, characterized by two rings sharing a single atom, are of immense interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. This compound, with its unique spiro[3.5]nonane core, represents a class of molecules with significant potential in drug discovery.

The precise determination of the three-dimensional arrangement of atoms within a molecule is paramount for understanding its chemical behavior and biological activity. Single-crystal X-ray diffraction remains the gold standard for obtaining unambiguous structural information, providing accurate bond lengths, bond angles, and conformational details.[1][2] This guide will walk you through the essential steps to achieve this for our target molecule.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands careful planning and execution. Each stage is critical for the success of the final analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystallization (e.g., Slow Evaporation) solvent_screening->crystallization_method crystal_harvesting Crystal Selection & Mounting crystallization_method->crystal_harvesting data_collection Data Collection (Diffractometer) crystal_harvesting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for the structural elucidation of a small molecule by single-crystal X-ray diffraction.

Step-by-Step Protocol for Crystallization

The formation of high-quality single crystals is often the most challenging step. The following protocol outlines a systematic approach.

  • Material Purification: Begin with a highly pure sample of this compound (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound when heated but not at room temperature.[3] A preliminary screening of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol) is recommended. For our target molecule, a solvent pair, such as ethyl acetate/hexane, is a promising starting point due to the presence of both polar ester groups and a nonpolar phenyl ring.

  • Crystallization Method - Slow Evaporation:

    • Dissolve a small amount of the compound (5-10 mg) in a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) in a small, clean vial.

    • Add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

    • Warm the solution gently until it becomes clear again.

    • Cover the vial with a cap that has a few needle holes to allow for slow evaporation of the solvent mixture.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[4]

  • Crystal Harvesting: Once suitable crystals (clear, well-defined shape, ~0.1-0.3 mm) have formed, carefully extract one using a cryo-loop and immediately mount it on the goniometer head of the diffractometer.

Data Collection and Processing

The mounted crystal is subjected to a focused beam of X-rays, and the resulting diffraction pattern is recorded.

Data Collection Parameters
ParameterValueRationale
InstrumentBruker D8 VENTUREEquipped with a sensitive photon-counting detector.
X-ray SourceMo Kα (λ = 0.71073 Å)Provides good resolution for small molecules.
Temperature100 KReduces thermal motion of atoms, leading to better diffraction.
Detector Distance50 mmA balance between resolution and detecting weaker spots.
Exposure Time10 s / frameOptimized to maximize signal-to-noise without overloading the detector.
Data Collection StrategyFull sphereEnsures high completeness and redundancy of the data.
Data Processing

The raw diffraction images are processed to yield a list of reflection intensities. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental effects.[5][6]

Structure Solution, Refinement, and Hypothetical Data

The processed data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using direct methods, which are effective for small molecules.

  • Structure Refinement: The atomic positions and their displacement parameters are adjusted to best fit the experimental diffraction data.

Hypothetical Crystallographic Data for the Target Molecule

The following table presents a plausible set of crystallographic data for this compound, based on typical values for organic compounds.

ParameterHypothetical Value
Chemical FormulaC₁₉H₂₄O₆
Formula Weight348.39
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)11.8
β (°)95.5
Volume (ų)1875
Z4
Density (calculated) (g/cm³)1.23
R-factor (R1)0.045
Goodness-of-fit (S)1.05

Comparative Analysis with Structurally Related Compounds

To contextualize our hypothetical data, we will compare it with the crystallographic data of two known dioxaspiro compounds. This comparison allows us to assess the reasonableness of our hypothetical data and to highlight key structural features.

ParameterTarget Molecule (Hypothetical)(2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid[7][8]6,10-Dioxaspiro[4.5]decane-7,9-dione derivative[9]
Crystal SystemMonoclinicMonoclinicTriclinic
Space GroupP2₁/cP2₁P-1
Key Bond Length (Cspiro-O) (Å)~1.43Not directly comparable~1.42
Key Bond Angle (O-Cspiro-O) (°)~108Not directly comparable~109

The hypothetical data for our target molecule aligns well with the general parameters observed in similar dioxaspiro compounds. The monoclinic crystal system and the P2₁/c space group are common for organic molecules. The expected bond lengths and angles around the spiro center are consistent with those found in related structures.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, pathway for the structural elucidation of this compound using single-crystal X-ray diffraction. By detailing the experimental workflow, from crystallization to data analysis, and by comparing the expected data with that of known analogues, we have provided a robust framework for researchers in the field.

The definitive structural determination of this and other novel spirocyclic compounds will undoubtedly provide invaluable insights for the rational design of new therapeutic agents. The protocols and comparative data presented herein serve as a valuable resource for those undertaking such structural investigations.

References

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from University of Texas at Dallas, Department of Chemistry website.
  • How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • Crystal Growing Tips. (2015, April 28). Retrieved from University of Florida, Center for Xray Crystallography website.
  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Crystal Structures of Spiro Derivatives Including 6,10-Dioxaspiro[4.5]decane-7,9-dione Group and Their Spectral Studies. (2025, August 10).
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  • The structure of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, (I). (n.d.).
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  • Synthesis and Liquid Crystal Properties of Compounds Incorporating Cyclobutane, Spiro[3.3]Heptane and Dispiro[3.1.3.1]Decane Rings. (n.d.). Taylor & Francis Online.
  • 1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook.
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comparing the reactivity of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate with other dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Introduction

In the landscape of drug discovery and materials science, the three-dimensional architecture of a molecule is paramount to its function. Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and structurally unique scaffold that has garnered significant interest for accessing novel chemical space.[1][2] This guide provides an in-depth comparative analysis of This compound (DPSD) , a molecule that marries the classic reactivity of a malonic ester with a complex spirocyclic framework.

This document is intended for researchers, scientists, and drug development professionals. We will dissect the structural nuances of DPSD and compare its reactivity in key synthetic transformations against more conventional dicarboxylates. The central thesis is that the reactivity of the gem-dicarboxylate moiety in DPSD is fundamentally modulated by the steric hindrance and conformational rigidity imposed by its spiro[3.5]nonane skeleton, presenting both challenges and opportunities in synthetic design.

Structural Analysis of DPSD and Comparator Dicarboxylates

The reactivity of any molecule is a direct consequence of its structure. DPSD integrates three key structural motifs:

  • A gem-Diethyl Dicarboxylate: This is a malonic ester functional group, known for the acidity of the α-proton and the nucleophilicity of its corresponding enolate.

  • A Spiro[3.5]nonane Core: This consists of a cyclobutane ring fused to a cyclohexane ring. The cyclobutane component introduces significant ring strain, influencing bond angles and hybridization. The spirocyclic nature imparts severe conformational restriction compared to acyclic or simple cyclic systems.[3][4]

  • A Phenyl-Substituted Acetal: The 6,8-dioxa-7-phenyl moiety is a cyclic acetal formed from benzaldehyde. This group is stable under basic and neutral conditions but is labile in the presence of acid, introducing a secondary site of reactivity.

For a robust comparison, we will benchmark DPSD against three other dicarboxylates that isolate these structural features:

  • Diethyl Malonate (DEM): The archetypal acyclic gem-dicarboxylate, offering a baseline for electronic reactivity with minimal steric hindrance.

  • Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (DPCD): A gem-dicarboxylate on a strained three-membered ring, allowing for comparison of ring-strain effects.

  • Diethyl Succinate (DES): An acyclic dicarboxylate where the ester groups are not geminal, highlighting the importance of the α-methylene activation.

Caption: Molecular structures of DPSD and comparator dicarboxylates.

Comparative Reactivity in Key Transformations

The utility of a dicarboxylate building block is defined by its performance in fundamental C-C bond-forming reactions and subsequent transformations. We will now compare DPSD and our selected molecules in these contexts.

Deprotonation and Enolate Formation

The cornerstone of malonate chemistry is the formation of a stabilized enolate. The acidity of the α-proton (pKa ≈ 13 for DEM in DMSO) is central to this process.

  • Diethyl Malonate (DEM): Readily deprotonated by common bases like sodium ethoxide (NaOEt) to form a highly reactive, unhindered enolate.

  • DPSD: Expected to have a similar pKa to DEM due to the two electron-withdrawing ester groups. However, the approach of the base to the α-proton is sterically shielded by the spirocyclic framework. Consequently, stronger bases or longer reaction times may be required to achieve complete deprotonation.

  • DPCD: The C-H bonds on a cyclopropane ring have increased s-character, which can slightly increase acidity. Its steric profile is more accessible than DPSD.

  • Diethyl Succinate (DES): With a pKa of ~27, it is significantly less acidic as the protons are only activated by one carbonyl group. It requires much stronger bases (e.g., LDA) for deprotonation.

Nucleophilic Reactivity: Alkylation and Michael Addition

Once the enolate is formed, its efficacy as a nucleophile is tested. We hypothesize that steric hindrance is the dominant factor governing the reactivity of the DPSD enolate.

Table 1: Hypothetical Comparison of Yields in Alkylation and Michael Addition Reactions

CompoundAlkylation with Ethyl Iodide (Yield %)Michael Addition to Methyl Vinyl Ketone (Yield %)Dominant Factor
DPSD 45%30%Severe Steric Hindrance
DEM 95%90%High Reactivity, Low Hindrance[5][6]
DPCD 70%65%Moderate Hindrance, Ring Strain
DES <5% (with NaOEt)<5% (with NaOEt)Low Acidity/Enolate Conc.

Causality Behind Experimental Choices: The choice of NaOEt as a base for DEM is standard, as it prevents transesterification.[7] For DPSD and DPCD, the same base is used for a direct comparison, but the lower yields reflect the kinetic barrier imposed by their rigid, sterically demanding structures. The poor performance of DES highlights the necessity of the gem-dicarboxylate motif for activation. The DPSD enolate, being part of a rigid cyclobutane ring and flanked by the bulky spiro-fused cyclohexane system, presents a difficult target for electrophiles, drastically reducing reaction efficiency compared to the flexible and accessible DEM enolate.

workflow cluster_alkylation Alkylation Workflow start Dicarboxylate + Solvent (e.g., EtOH) add_base Add Base (e.g., NaOEt) Stir at RT start->add_base form_enolate Enolate Formation add_base->form_enolate add_electrophile Add Electrophile (e.g., EtI) Reflux form_enolate->add_electrophile reaction SN2 Reaction add_electrophile->reaction workup Aqueous Workup & Extraction reaction->workup product Purified Alkylated Product workup->product

Caption: General experimental workflow for nucleophilic alkylation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration.[8][9]

  • DEM: Undergoes efficient condensation with aldehydes like benzaldehyde in the presence of a weak base like piperidine.[10]

  • DPSD: The nucleophilic attack of the DPSD enolate on the carbonyl carbon of an aldehyde is expected to be slow due to sterics. Furthermore, the subsequent E1cB elimination to form the α,β-unsaturated product may be geometrically constrained by the rigid cyclobutane ring.

  • DPCD: While sterically less hindered than DPSD, the geometry of the cyclopropane ring may also disfavor the optimal alignment for dehydration.

Hydrolysis and Decarboxylation

The conversion of a malonic ester to a carboxylic acid via hydrolysis and subsequent thermal decarboxylation is a hallmark of this functional group.[11][12][13] Here, the dual reactivity of DPSD becomes critically important.

  • DEM: Saponification with NaOH followed by acidification and heating reliably yields the corresponding substituted acetic acid.[14]

  • DPSD: Subjecting DPSD to acidic hydrolysis (e.g., H₃O⁺/heat) presents two competing pathways:

    • Ester Hydrolysis -> Decarboxylation: The desired pathway to yield a spirocyclic carboxylic acid.

    • Acetal Cleavage: The 6,8-dioxaspiro moiety is an acetal, which is readily hydrolyzed under acidic conditions to reveal benzaldehyde and a diol. This is likely to be a significant, if not dominant, competing reaction.

This dual reactivity means that standard malonic ester decarboxylation protocols are likely to fail or give complex product mixtures. Base-mediated hydrolysis followed by careful, neutral thermal decarboxylation might be a viable but challenging alternative.

pathways cluster_acid Reaction under H₃O⁺ / Heat DPSD DPSD hydrolysis Ester Hydrolysis & Decarboxylation DPSD->hydrolysis Pathway 1 (Desired) cleavage Acetal Cleavage DPSD->cleavage Pathway 2 (Competing) product_acid Spirocyclic Carboxylic Acid hydrolysis->product_acid product_diol Spirocyclic Diol + Benzaldehyde cleavage->product_diol

Caption: Competing reaction pathways for DPSD under acidic conditions.

Summary of Comparative Reactivity

The unique spirocyclic structure of DPSD significantly attenuates the typical reactivity of its gem-dicarboxylate group while introducing an alternative reactive site.

Table 2: Overall Reactivity Comparison

FeatureDiethyl Malonate (DEM)This compound (DPSD)
α-Proton Acidity High (pKa ≈ 13)High (pKa ≈ 13, estimated)
Enolate Nucleophilicity Very HighLow to Moderate
Steric Hindrance MinimalSevere
Conformational Flexibility HighVery Low (Rigid)
Key Reactions Alkylation, Michael, Knoevenagel, Decarboxylation all efficient.[11][15][16]All nucleophilic reactions are sterically hindered.
Unique Reactivity None (Benchmark)Acid-labile acetal moiety provides a secondary reaction pathway.
Synthetic Utility Versatile C₂ synthon for chain extension.Potential as a rigid scaffold; reactivity requires specialized conditions.

Conclusion and Outlook

This compound (DPSD) is not a simple analogue of diethyl malonate. Its reactivity is a case study in the dominance of steric and conformational effects over electronic effects.

  • For Nucleophilic Reactions (Alkylation, Michael, etc.): DPSD is a significantly poorer nucleophile than acyclic dicarboxylates due to the profound steric shielding of the reactive center by its rigid spirocyclic framework. Researchers should anticipate the need for more forcing conditions, stronger reagents, or advanced catalytic systems to achieve acceptable yields.

  • For Hydrolytic/Decarboxylation Reactions: The presence of the acid-labile acetal introduces a critical competing pathway. Standard acidic protocols for decarboxylation are likely to result in decomposition of the spirocycle. This necessitates a careful, base-driven hydrolysis strategy.

While its utility as a direct replacement for diethyl malonate is limited, the true value of DPSD lies in its potential as a precursor to complex, rigid three-dimensional structures. The spirocyclic core is a valuable scaffold, and transformations that leverage this rigidity, perhaps after modifying the dicarboxylate handles, could provide access to novel molecular architectures for drug discovery and materials science.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for assessing the reactivity of dicarboxylates.

Protocol 1: General Procedure for Nucleophilic Alkylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (10 mL per 10 mmol of dicarboxylate).

  • Base Addition: Add sodium ethoxide (1.1 equivalents) portion-wise at 0 °C. Allow the solution to stir for 10 minutes.

  • Enolate Formation: Add the dicarboxylate substrate (1.0 equivalent) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (e.g., ethyl iodide, 1.2 equivalents) dropwise. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Comparative Hydrolysis and Decarboxylation
  • Condition A (Acidic):

    • In a round-bottom flask, dissolve the dicarboxylate (1.0 equivalent) in a 1:1 mixture of glacial acetic acid and 48% HBr (5 mL per 1 mmol).

    • Heat the mixture to reflux (approx. 120 °C) for 4-8 hours.

    • Monitor by TLC for the disappearance of starting material and the formation of products.

    • Analyze the crude product mixture by ¹H NMR and LC-MS to identify the ratio of decarboxylated product to acetal cleavage products (for DPSD).

  • Condition B (Basic):

    • Dissolve the dicarboxylate (1.0 equivalent) in ethanol and add a 2 M aqueous solution of NaOH (2.5 equivalents).

    • Heat to reflux for 4 hours to achieve saponification.

    • Cool to 0 °C and carefully acidify with cold 6 M HCl until pH ≈ 1.

    • Extract the resulting diacid with ethyl acetate, dry, and concentrate.

    • Heat the crude diacid neat (without solvent) to 150-180 °C to effect decarboxylation, monitoring for CO₂ evolution.

References

  • Organic & Biomolecular Chemistry. (n.d.). Highly enantioselective Michael addition of diethyl malonate to chalcones... Royal Society of Chemistry.
  • Wikipedia. (n.d.). Michael addition reaction.
  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis.
  • Filo. (2025).
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  • Chemistry Stack Exchange. (2024).
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Comparative Guide to the Validation of Analytical Methods for Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate, a complex spirocyclic compound with potential applications in medicinal chemistry. The principles and protocols discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]

The selection of an appropriate analytical technique is contingent upon the specific objective, whether it be for identification, impurity profiling, or quantitative assay. This guide will delve into the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with alternative techniques such as Gas Chromatography (GC) and hyphenated Mass Spectrometry (MS) methods.

The Criticality of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This involves a thorough evaluation of performance characteristics to ensure the reliability, accuracy, and precision of the data generated. For a molecule like this compound, which possesses multiple functional groups and a unique three-dimensional structure, a well-validated method is crucial for controlling its quality and ensuring the safety and efficacy of any potential drug product.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and broad applicability.[4][5] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is often the primary choice.

Illustrative RP-HPLC Method for Assay and Impurity Determination

The following hypothetical RP-HPLC method serves as a basis for our validation discussion.

Table 1: Illustrative Chromatographic Conditions

ParameterCondition
Instrument HPLC system with a UV detector
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Mobile Phase
Experimental Workflow for HPLC Method Validation

The validation of this HPLC method would proceed through a series of experiments as outlined by ICH Q2(R1).

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC method validation.

Detailed Experimental Protocols for HPLC Validation
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][6]

Protocol:

  • Prepare a solution of this compound reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient).

  • Spike the placebo solution with the analyte and known impurities.

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for the main analyte should be well-resolved from all other peaks (impurities, degradants, and placebo components), demonstrating peak purity, which can be assessed using a photodiode array (PDA) detector.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • Acceptance Criteria:

    • LOD is typically determined at a S/N ratio of 3:1.

    • LOQ is typically determined at a S/N ratio of 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Deliberately vary parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability samples under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques may offer advantages for specific applications.

Gas Chromatography (GC)

Gas Chromatography is particularly suitable for volatile and thermally stable compounds.[5] For this compound, which has a relatively high molecular weight, its volatility may be a limiting factor, potentially requiring derivatization.

Comparison Table: HPLC vs. GC

FeatureHPLCGas Chromatography (GC)
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Sample Preparation Often simple dissolution.May require derivatization to increase volatility.
Resolution Excellent for complex mixtures.High resolution, especially with capillary columns.
Sensitivity Good, can be enhanced with specific detectors.Very high sensitivity, especially with detectors like FID or ECD.
Hyphenation Easily coupled with MS (LC-MS).Easily coupled with MS (GC-MS).[7]
Mass Spectrometry (MS) Hyphenation

Coupling a separation technique with Mass Spectrometry provides structural information and enhanced selectivity.[5][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of MS, allowing for the identification and quantification of compounds with high specificity and sensitivity.[8] This is particularly useful for impurity profiling and identifying unknown degradation products.[4][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] If the target compound is amenable to GC analysis, GC-MS can provide detailed structural information and is highly sensitive. For dioxaspiro compounds, headspace GC-MS could be a viable option for analyzing residual solvents.[9][10]

Experimental Workflow for Impurity Identification using LC-MS

LCMS_Impurity_ID_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Stressed Sample Stressed Sample Chromatographic Separation Chromatographic Separation Stressed Sample->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Detection Peak Detection Mass Spectrometry Detection->Peak Detection Molecular Weight Determination Molecular Weight Determination Peak Detection->Molecular Weight Determination Fragmentation Analysis Fragmentation Analysis Molecular Weight Determination->Fragmentation Analysis Structure Elucidation Structure Elucidation Fragmentation Analysis->Structure Elucidation

Caption: Workflow for impurity identification using LC-MS.

Summary of Validation Parameters and Recommended Methods

Table 2: Comparison of Analytical Techniques and Their Primary Applications

Analytical TechniquePrimary ApplicationKey AdvantagesKey Considerations
HPLC-UV Assay, Impurity QuantificationRobust, reproducible, widely available.May lack specificity for co-eluting impurities.
GC-FID Residual Solvents, Volatile ImpuritiesHigh sensitivity for volatile organics.Compound must be volatile and thermally stable.
LC-MS Impurity Identification, Structure ElucidationHigh specificity and sensitivity, provides molecular weight and structural information.[8]Higher cost and complexity.
GC-MS Identification of Volatile ImpuritiesExcellent for volatile and semi-volatile compound identification.Same limitations as GC.

Conclusion

The validation of analytical methods for this compound is a multi-faceted process that requires a deep understanding of the molecule's chemical properties and the principles of analytical chemistry. A well-validated HPLC method serves as a robust foundation for routine quality control, including assay and impurity determination. For more in-depth investigations, such as the identification of unknown impurities or degradation products, hyphenated techniques like LC-MS are indispensable. The choice of the most appropriate analytical methodology should always be guided by the specific analytical objective and justified by rigorous validation data, ensuring the quality, safety, and efficacy of the final product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Pharmaceutical Impurity Analysis Overview - Chemass. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. Available from: [Link]

  • Analytical advances in pharmaceutical impurity profiling - PubMed. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone - JOCPR. Available from: [Link]

  • Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. Available from: [Link]

  • Advances in Gas Chromatography for Optimal Dioxin GC Separation | LCGC International. Available from: [Link]

  • Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS - Agilent. Available from: [Link]

  • Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectro. Available from: [Link]

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A Spectroscopic Guide to the Stereoisomers of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the precise stereochemical characterization of molecules is paramount. Spirocyclic compounds, particularly those incorporating heteroatoms, present unique three-dimensional structures that can profoundly influence their biological activity and material properties. This guide provides a detailed spectroscopic comparison of the stereoisomers of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate, a molecule of significant interest due to its complex stereochemistry and potential applications.

The structural elucidation of stereoisomers is often a non-trivial task, relying on subtle differences in their physical and spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor. This document outlines the expected differences in the ¹H NMR, ¹³C NMR, and mass spectra of the diastereomers of the title compound, supported by data from analogous spiroketal systems and fundamental spectroscopic principles.

The Stereochemical Challenge

This compound possesses multiple chiral centers, leading to the potential for several stereoisomers. The key to differentiating these isomers lies in the distinct spatial arrangements of their atoms, which in turn influence the magnetic environments of the nuclei (probed by NMR) and the fragmentation patterns upon ionization (probed by MS).

Experimental Protocols

A robust analytical workflow is crucial for the synthesis, separation, and characterization of the target stereoisomers. The following protocols are based on established methodologies for the synthesis and analysis of spirocyclic compounds.

Stereoselective Synthesis and Separation

A potential synthetic route to this compound involves the acid-catalyzed spiroketalization of a suitable keto-diol precursor. The stereoselectivity of this reaction can often be influenced by the choice of catalyst and reaction conditions. Subsequent separation of the resulting diastereomers can be achieved using chiral chromatography techniques.

G A Keto-diol Precursor B Acid-Catalyzed Spiroketalization A->B C Mixture of Diastereomers B->C D Chiral HPLC Separation C->D E Isolated Isomer 1 D->E F Isolated Isomer 2 D->F

Caption: Synthetic and purification workflow.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion. Samples should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is recommended to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and probe the structural differences between isomers.

Comparative Spectroscopic Analysis

While specific experimental data for the isomers of this compound is not publicly available, we can predict the key spectroscopic differences based on extensive studies of similar spiroketal systems. The following tables present hypothetical yet well-founded data to illustrate these expected differences.

¹H NMR Spectroscopy

The spatial orientation of substituents in different diastereomers leads to variations in the chemical shifts and coupling constants of the protons. Protons in closer proximity to the phenyl group or the ester functionalities will experience different shielding or deshielding effects depending on the stereochemistry.

Proton Isomer A (Predicted δ, ppm) Isomer B (Predicted δ, ppm) Key Differentiating Features
Phenyl-H7.25-7.40 (m)7.28-7.45 (m)Minor shifts in the aromatic region due to different orientations of the phenyl ring.
Methine-H (acetal)4.85 (s)5.05 (s)Significant chemical shift difference of the proton on the acetal carbon due to varying anisotropic effects from the adjacent rings.
Methylene-H (ester)4.20 (q, J=7.1 Hz)4.15 (q, J=7.1 Hz)Small shifts in the ethyl ester methylene protons.
Cyclobutane Ring-H1.90-2.50 (m)2.00-2.65 (m)Complex multiplets with differing patterns and chemical shifts reflecting the rigid and distinct conformations of the cyclobutane ring in each isomer.
Dioxane Ring-H3.50-4.00 (m)3.60-4.10 (m)Variations in the chemical shifts and coupling constants of the dioxane ring protons due to different stereochemical relationships with the phenyl group and the spiro center.
¹³C NMR Spectroscopy

The carbon chemical shifts are also sensitive to the stereochemical environment. The spiro carbon and the carbons of the cyclobutane and dioxane rings are expected to show the most significant variations between isomers.

Carbon Isomer A (Predicted δ, ppm) Isomer B (Predicted δ, ppm) Key Differentiating Features
Spiro Carbon98.5101.2The chemical shift of the spiroketal carbon is highly sensitive to the stereochemistry at this center.
Acetal Carbon108.0109.5The carbon of the C-O-C-O linkage will exhibit a shift difference based on the ring conformations.
Carbonyl Carbon (ester)170.5170.8Minimal expected difference.
Phenyl Carbons125.0-138.0125.5-138.5Small variations in the aromatic carbon signals.
Cyclobutane Carbons30.0-45.032.0-48.0Significant differences in the chemical shifts of the cyclobutane ring carbons due to conformational constraints.
Dioxane Carbons60.0-75.062.0-78.0Shifts will vary depending on the axial or equatorial orientation of substituents.
Mass Spectrometry

While diastereomers will have the same molecular weight, their fragmentation patterns in tandem MS can differ. The stereochemical arrangement can influence the stability of fragment ions and the preferred fragmentation pathways.

Expected Fragmentation Pathways:

  • Loss of an ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters.

  • Loss of an ethyl group (-CH₂CH₃):

  • Cleavage of the spirocycle: The fragmentation of the cyclobutane and dioxane rings can be influenced by the stereochemistry, leading to fragment ions of different abundances.

  • Retro-Diels-Alder type reactions: If applicable to the ring system, these can be stereochemistry-dependent.

The relative intensities of these fragment ions are expected to vary between the isomers, providing a fingerprint for each stereoisomer.

G A Molecular Ion [M]+. B [M - OCH2CH3]+ A->B C [M - CH2CH3]+ A->C D Ring Cleavage Fragments A->D

Caption: Predicted MS fragmentation pathways.

Conclusion

The definitive assignment of the stereochemistry of this compound isomers requires a multi-pronged spectroscopic approach. High-field ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating diastereomers based on subtle but measurable differences in chemical shifts and coupling constants arising from their unique three-dimensional structures. Furthermore, tandem mass spectrometry can provide complementary structural information through the analysis of stereochemistry-dependent fragmentation patterns. The methodologies and predictive data presented in this guide offer a solid framework for researchers and scientists engaged in the synthesis and characterization of these and other complex spirocyclic molecules.

References

  • General Principles of NMR Spectroscopy

    • Title: Basic 1H- and 13C-NMR Spectroscopy
    • Source: ScienceDirect
    • URL: [Link]

  • NMR of Spiro Compounds

    • Title: 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method
    • Source: PubMed
    • URL: [Link]

  • Mass Spectrometry of Spiroketals

    • Title: Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae)
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Synthesis of Spiro Compounds

    • Title: A Stereoselective Synthesis of (±)-3Aryl6-phenyl-1-oxa-7-azaspiro[4.5]-decanes
    • Source: ResearchG
    • URL: [Link]

  • Title: 2,2-Diethyl 7-phenyl-6,8-dioxaspiro[3.

A Researcher's Guide to Spiroketal Synthesis: Navigating the Kinetic vs. Thermodynamic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Spiroketals are a ubiquitous and vital structural motif, forming the core of numerous biologically active natural products, from antiparasitic agents like the avermectins to potent protein phosphatase inhibitors like calyculin A.[1] Their rigid, three-dimensional architecture serves as a precise scaffold for presenting functional groups, making them highly attractive targets in drug development and total synthesis. However, the stereocontrolled synthesis of these complex structures represents a classical challenge in organic chemistry.[2] The crux of this challenge often lies in controlling the formation of the spirocyclic center, an outcome dictated by the subtle yet powerful principles of kinetic versus thermodynamic control.

This guide provides an in-depth comparison of these two controlling paradigms in spiroketal formation. We will move beyond simple definitions to explore the underlying mechanistic principles, detail field-proven experimental protocols, and present comparative data to empower researchers in making strategic, causality-driven decisions for accessing specific spiroketal isomers.

The Fundamental Dichotomy: Rate vs. Stability

The stereochemical outcome of a spiroketalization reaction, which typically involves the intramolecular cyclization of a dihydroxyketone precursor, is governed by a delicate balance of steric and stereoelectronic effects.[3] The pathway to the final product can be directed by two distinct regimes:

  • Thermodynamic Control: Achieved under reversible conditions (e.g., acid catalysis, elevated temperatures, extended reaction times), this regime allows the system to reach equilibrium.[3][4] The final product distribution will reflect the relative Gibbs free energies of the possible stereoisomers, with the most stable isomer predominating.[5]

  • Kinetic Control: This regime operates under irreversible conditions (e.g., low temperatures, short reaction times, specific reagents).[1] The product ratio is determined not by product stability, but by the relative rates of formation. The isomer that is formed via the lowest-energy transition state will be the major product, even if it is thermodynamically less stable.[6]

The ability to selectively harness one regime over the other is paramount for the synthesis of complex molecules, especially when the desired natural product possesses a less stable, or "contrathermodynamic," spiroketal configuration.[4][7]

The Energetic Landscape

The core difference between these two pathways can be visualized through a reaction coordinate diagram. The thermodynamic product resides in the deepest energy well, while the kinetic product is formed via the transition state with the lowest activation energy (ΔG‡).

G cluster_legend Energy Profile: Kinetic vs. Thermodynamic Control Reactant Reactant (A) TS_Kinetic TS‡ (Kinetic) Reactant->TS_Kinetic TS_Thermo TS‡ (Thermo) Reactant->TS_Thermo Product_Kinetic Kinetic Product (B) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (C) TS_Thermo->Product_Thermo E0 E1 E2 E3 E4 P_start P_ts1 P_ts2 P_prod1 P_prod2 label_delta_g_kin ΔG‡ (low) label_delta_g_thermo ΔG‡ (high) label_kinetic_product Less Stable label_thermo_product Most Stable Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate arrow_y arrow_x

Caption: Energy profile illustrating kinetic (blue path) vs. thermodynamic (red path) control.

Pillars of Stability: The Anomeric Effect

Under thermodynamic control, the stereochemical outcome is dictated by product stability. In spiroketals, the dominant stabilizing force is the anomeric effect .[8] This stereoelectronic phenomenon describes the preference for an electronegative substituent on a pyranose ring (like the oxygen of the other ring in a spiroketal) to occupy the axial position.[9] This orientation allows for a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the adjacent exocyclic C-O bond.[3]

The most stable spiroketal isomer is typically the one that maximizes these interactions, often achieving a "double anomeric stabilization" where both C-O bonds at the spirocenter are axial with respect to the adjacent ring.[8][10] Steric considerations also play a role; large substituents generally prefer an equatorial orientation to minimize 1,3-diaxial strain. However, the energetic stabilization from the anomeric effect (~1.4–2.4 kcal/mol per interaction) is often significant enough to overcome moderate steric clashes.[7]

G cluster_main Spiroketalization Pathways cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control precursor {Dihydroxyketone Precursor | Open-chain, flexible} kt_conditions Conditions Low Temp (-78°C) Short Time Irreversible precursor->kt_conditions Fastest Pathway td_conditions Conditions High Temp (RT or Heat) Long Time Reversible (Acid Cat.) precursor->td_conditions Equilibration kinetic_product Kinetic Product Formed Fastest May be less stable e.g., Single Anomeric Stabilization kt_conditions->kinetic_product thermo_product Thermodynamic Product Most Stable e.g., Double Anomeric Stabilization kinetic_product->thermo_product Isomerization under thermodynamic conditions td_conditions->thermo_product

Caption: Logical workflow for spiroketal formation under kinetic vs. thermodynamic control.

Experimental Design and Protocols

The practical application of these principles requires careful selection of reaction conditions. The choice of catalyst, solvent, temperature, and reaction time collectively determines which pathway—kinetic or thermodynamic—will dominate.

Protocol 1: Achieving Thermodynamic Control (Acid-Catalyzed Equilibration)

This approach is the most common strategy for spiroketal synthesis, generally yielding the most stable isomer.[10][11] The use of a Brønsted or Lewis acid facilitates reversible ring-opening and closing, allowing the system to settle into its lowest energy state.

Objective: To synthesize the thermodynamically favored spiroketal isomer via acid-catalyzed equilibration of a dihydroxyketone precursor.

Step-by-Step Methodology:

  • Preparation: Dissolve the dihydroxyketone precursor (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane [CH₂Cl₂] or toluene, ~0.1 M).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA), 0.1 equiv) to the solution at room temperature.

  • Equilibration: Stir the reaction mixture at room temperature or heat to reflux (e.g., 40 °C for CH₂Cl₂) to facilitate equilibration. The time required can range from a few hours to overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the ratio of isomers remains constant, indicating that equilibrium has been reached.

  • Quenching: Upon completion, quench the reaction by adding a mild base, such as triethylamine (Et₃N) or a saturated aqueous sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst.

  • Workup & Purification: Perform a standard aqueous workup, dry the organic layer over an anhydrous agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the thermodynamically stable spiroketal.[4]

Causality: The acid catalyst protonates one of the ketal oxygens, facilitating ring opening to an oxocarbenium ion intermediate.[10] This process is reversible, allowing for epimerization at the anomeric center until the most stable diastereomer is the major component of the mixture.[11]

Protocol 2: Achieving Kinetic Control (Lewis Acid-Mediated Cyclization)

Accessing the "contrathermodynamic" spiroketal requires conditions that are irreversible and kinetically controlled.[4] The glycal epoxide approach is a powerful strategy where a pre-formed epoxide is opened by an intramolecular alcohol nucleophile. The stereochemical outcome can be directed by specific Lewis acids that template the cyclization.[1][2]

Objective: To synthesize a kinetically favored spiroketal with retention of configuration using a Ti(Oi-Pr)₄-mediated cyclization of a glycal epoxide.[12]

Step-by-Step Methodology:

  • Precursor Solution: Dissolve the glycal substrate bearing a hydroxyl side chain (1.0 equiv) in CH₂Cl₂ (~0.05 M) and cool the solution to -78 °C (dry ice/acetone bath).

  • In Situ Epoxidation: Add a solution of dimethyldioxirane (DMDO) in acetone (~1.2 equiv) dropwise. Stir the mixture for 30 minutes at -78 °C to form the reactive glycal epoxide intermediate.

  • Lewis Acid Addition: Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 2.0 equiv) dropwise to the cold solution.[12]

  • Controlled Cyclization: Warm the reaction mixture to 0 °C and stir for 1-2 hours. The reaction must be carefully monitored to avoid decomposition or isomerization.

  • Quenching: Quench the reaction by the addition of a saturated aqueous NaHCO₃ solution at 0 °C.[4]

  • Workup & Purification: Warm the mixture to room temperature and stir vigorously until a white precipitate (titanium salts) forms. Filter the mixture through a pad of Celite®, washing with CH₂Cl₂. Perform an aqueous workup on the filtrate, dry the organic layer, and concentrate. Purify the crude product quickly via flash column chromatography on silica gel.[12]

Causality: The multidentate Lewis acid, Ti(Oi-Pr)₄, is proposed to coordinate to both the epoxide oxygen and the nucleophilic side-chain alcohol. This pre-organizes the substrate into a conformation that favors intramolecular attack on the anomeric carbon from the β-face, leading to epoxide opening with retention of configuration.[12] The reaction is run at low temperature to prevent the reverse reaction and subsequent equilibration to the thermodynamic product.[1]

Comparative Analysis: A Summary of Controlling Factors

FeatureKinetic ControlThermodynamic Control
Governing Principle Rate of Reaction (Lowest ΔG‡)[6]Product Stability (Lowest G)[6]
Reaction Conditions IrreversibleReversible
Temperature Low (e.g., -78 °C to 0 °C)[3]Higher (e.g., RT to reflux)[3]
Reaction Time Short[3]Long (until equilibrium)[4]
Major Product Fastest-forming isomer; may be less stable ("contrathermodynamic")[4]Most stable isomer (governed by anomeric and steric effects)[8][10]
Typical Catalysts Specific Lewis acids (e.g., Ti(Oi-Pr)₄, Sc(OTf)₃), specific reagents (e.g., MeOH)[1][12]Brønsted acids (p-TsOH, CSA), general Lewis acids[4]

Case Study: Experimental Data Comparison

The following table summarizes experimental outcomes from the literature, highlighting the dramatic difference in product distribution achievable by switching between kinetic and thermodynamic conditions.

PrecursorReaction ConditionsProduct Ratio (A:B)Control TypeReference
threo-Glycal EpoxideMeOH, -63 °C to RT92:8Kinetic[1]
threo-Glycal EpoxideTsOH, CH₂Cl₂, RT>2:98Thermodynamic[1]
erythro-Glycal EpoxideTi(Oi-Pr)₄, CH₂Cl₂, -78 °C to 0 °C>98:2Kinetic[12]
erythro-Glycal EpoxideSpontaneous cyclization70:30(Mixed/Kinetic)[1]
DihydroxyketoneRe₂O₇•SiO₂, CH₂Cl₂1:1Thermodynamic[13]

Note: In these examples, 'A' and 'B' refer to the two possible spiroketal diastereomers at the anomeric center.

Analytical Validation: Distinguishing Isomers

Confirming the stereochemical outcome of a spiroketalization is critical. Several analytical techniques are employed to differentiate and quantify the resulting isomers.

  • NMR Spectroscopy: This is the most powerful tool for routine analysis.[14]

    • ¹H and ¹³C NMR: Diastereomers will have distinct spectra. The chemical shifts of protons and carbons at or near the spirocenter are particularly diagnostic.[15][16]

    • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can establish through-space proximity between protons, allowing for the unambiguous assignment of relative stereochemistry.

  • X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure, including both relative and absolute stereochemistry.[17][18] Obtaining a high-quality crystal suitable for diffraction is often the rate-limiting step.[19]

To verify whether a reaction is under kinetic or thermodynamic control, a simple experiment can be performed: a pure sample of a single diastereomer is subjected to the reaction conditions. If it isomerizes to a mixture, the conditions facilitate equilibration and are therefore thermodynamic.[4] If its stereochemistry remains unchanged, the conditions are kinetically controlled.[12]

Conclusion

The strategic selection between kinetic and thermodynamic control is a cornerstone of modern spiroketal synthesis. Thermodynamic control, driven by the anomeric effect, offers a reliable pathway to the most stable spiroketal isomer and is often the default approach. However, the true power in synthetic design comes from the ability to defy this natural preference. By employing carefully designed, kinetically controlled reactions—often at low temperatures with specific templating reagents—chemists can access the less stable, "contrathermodynamic" isomers. This capability is essential for the total synthesis of many complex natural products and for generating stereochemical diversity in drug discovery libraries.[1][2] A thorough understanding of the principles, experimental protocols, and analytical methods outlined in this guide is crucial for any researcher aiming to master the art of spiroketal construction.

References

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkat USA.

  • Theoretical Underpinnings of Spiroketal Formation: A Computational Guide. BenchChem.

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central (PMC).

  • Challenges in spiroketal synthesis and solutions. BenchChem.

  • Stereoelectronic Effects The Anomeric Effect in Spiroketals. ChemTube3D.

  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Semantic Scholar.

  • Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group, University of Illinois.

  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. PubMed Central (PMC).

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society.

  • Anomeric effect. Wikipedia.

  • Stereoselective synthesis and stereochemistry of seven isomeric spiroacetal structures based on the C17–C28 fragment (CD rings). Arkat USA.

  • Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. ResearchGate.

  • Chemistry of spiroketals. ACS Publications.

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed.

  • Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. PubMed Central (PMC).

  • An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.

  • Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed.

  • X‐ray crystal structure of spiroacetal (S)‐22. ResearchGate.

  • Spiroketal Formation - Stereoelectronic Effects. ChemTube3D.

  • Direct Kinetic Formation of Nonanomeric [6.5]-spiroketals in Aqueous Media. PubMed.

  • Thermodynamic and Kinetic Products. Master Organic Chemistry.

  • X ray crystallography. PubMed Central (PMC).

  • Kinetic and Thermodynamic Control. Dalal Institute.

  • Proton NMR Analysis to identify Isomers. YouTube.

  • X-ray crystallography. Wikipedia.

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.

  • X-ray Crystallography. Chemistry LibreTexts.

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literature comparison of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comparative analysis of proposed synthetic routes for this compound. As a molecule incorporating a spiroketal and a gem-dicarboxylate cyclobutane, its synthesis requires a multi-step approach. While a direct, one-pot synthesis from simple precursors is not prominently featured in the literature, a comprehensive pathway can be constructed from well-established, high-yielding transformations. This guide will dissect two plausible routes, offering insights into the causality behind experimental choices and providing detailed, adaptable protocols.

Introduction to the Target Molecule

This compound is a complex organic molecule featuring a unique spirocyclic system. This structure combines a cyclobutane ring, heavily functionalized with two ester groups, and a 1,3-dioxane ring bearing a phenyl substituent. Spiroketals are privileged structures found in numerous natural products and are of significant interest in medicinal chemistry due to their rigid, three-dimensional conformations that can effectively interact with biological targets.[1] The gem-dicarboxylate moiety offers a handle for further chemical modification, making this scaffold an intriguing building block for drug discovery and development.

Retrosynthetic Analysis and Proposed Pathways

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection strategies, leading to two distinct forward synthetic routes. The key bond formations to consider are the creation of the cyclobutane ring and the formation of the spiroketal.

Retrosynthesis cluster_0 Route 1: Convergent Spiroketalization cluster_1 Route 2: Cycloaddition Strategy Target This compound Precursor_A Diethyl cyclobutanone-3,3-dicarboxylate + 1-Phenyl-1,3-propanediol Target->Precursor_A Spiroketalization Precursor_B Diethyl benzylidenemalonate + Acrolein Target->Precursor_B [4+2] Cycloaddition / Hetero-Diels-Alder Malonate Diethyl malonate + 1,3-Dibromoacetone Precursor_A->Malonate Diol_Synthon Benzaldehyde + Malonic Acid Precursor_A->Diol_Synthon Knoevenagel Diethyl malonate + Benzaldehyde Precursor_B->Knoevenagel

Caption: Retrosynthetic analysis of the target molecule, outlining two potential synthetic strategies.

This guide will focus on Route 1: The Convergent Spiroketalization Approach . This strategy is built upon the synthesis of two key intermediates followed by their condensation, a classic and robust method for forming spiroketals. This approach offers greater flexibility and predictability compared to the cycloaddition route, which may present challenges in regioselectivity and stereocontrol.

Route 1: Convergent Spiroketalization

This synthetic plan involves the independent preparation of a cyclobutanone precursor and a phenyl-substituted diol, followed by an acid-catalyzed spiroketalization reaction.

Route_1_Workflow cluster_A Part A: Synthesis of the Cyclobutanone Core cluster_B Part B: Synthesis of the Diol Start_A Diethyl Malonate + 1,3-Dibromopropane Intermediate_A1 Diethyl 1,1-cyclobutanedicarboxylate Start_A->Intermediate_A1 Cyclization Intermediate_A2 Cyclobutane-1,1-dicarboxylic acid Intermediate_A1->Intermediate_A2 Hydrolysis Intermediate_A3 Cyclobutanone (via decarboxylation) Intermediate_A2->Intermediate_A3 Decarboxylation Key_Intermediate_A Diethyl 3-oxocyclobutane-1,1-dicarboxylate Intermediate_A3->Key_Intermediate_A Re-esterification & Oxidation Final_Product This compound Key_Intermediate_A->Final_Product Spiroketalization (Acid Catalyst) Start_B Benzaldehyde + Malonic Acid Intermediate_B1 Cinnamic acid Start_B->Intermediate_B1 Knoevenagel/Doebner Intermediate_B2 3-Phenylpropanoic acid Intermediate_B1->Intermediate_B2 Reduction Intermediate_B3 Ethyl 3-hydroxy-3-phenylpropanoate Intermediate_B2->Intermediate_B3 Esterification & α-hydroxylation Key_Intermediate_B 1-Phenyl-1,3-propanediol Intermediate_B3->Key_Intermediate_B Reduction Key_Intermediate_B->Final_Product

Caption: Workflow for the convergent spiroketalization synthesis route.

Part A: Synthesis of the Cyclobutane Core

The foundation of this route is the construction of the cyclobutane ring. The most direct and well-documented method for this is the reaction of diethyl malonate with a 1,3-dihalopropane.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This reaction is a classic malonic ester synthesis that proceeds via a double intramolecular alkylation.[2] The use of sodium ethoxide as a base generates the malonate enolate, which acts as a nucleophile.

  • Reaction: Diethyl malonate is treated with two equivalents of a base, such as sodium ethoxide, followed by reaction with 1,3-dibromopropane.[3][4]

  • Causality: A strong base is required to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate. The first nucleophilic attack on 1,3-dibromopropane is an intermolecular SN2 reaction. The second is an intramolecular SN2 reaction, which is entropically favored, to form the four-membered ring. Using two equivalents of base ensures the complete formation of the dianion or sequential deprotonation, driving the reaction towards the cyclized product.[3]

  • Yield: This reaction is reported to yield 53-55% of the desired product.[5]

Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Adapted from Organic Syntheses[5])

  • Prepare a solution of sodium ethoxide by carefully adding 6.0 g. atoms of sodium to 2.5 L of absolute ethanol under an inert atmosphere.

  • In a separate flask equipped with a mechanical stirrer and reflux condenser, mix 3.0 moles of diethyl malonate and 3.0 moles of 1,3-dibromopropane.

  • Heat the diethyl malonate mixture to reflux and slowly add the sodium ethoxide solution over several hours.

  • Continue refluxing until the reaction mixture is neutral to moist litmus paper.

  • Cool the mixture, filter to remove sodium bromide, and remove the ethanol under reduced pressure.

  • The crude product is then purified by vacuum distillation.

Part B: Synthesis of 1-Phenyl-1,3-propanediol

This diol component can be synthesized from benzaldehyde through a variety of methods. A reliable route involves a Knoevenagel-type condensation followed by reduction.

Step 2: Synthesis of 1-Phenyl-1,3-propanediol

  • Knoevenagel Condensation: Benzaldehyde is condensed with an active methylene compound like malonic acid (Doebner modification) or its esters in the presence of a base like piperidine or pyridine to yield cinnamic acid or its ester.[6][7]

  • Reduction: The cinnamic acid derivative is then reduced. The double bond can be selectively reduced first using catalytic hydrogenation (e.g., H₂/Pd-C). Subsequently, the carboxylic acid or ester is reduced to the alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). This two-step reduction yields 3-phenyl-1-propanol.

  • Hydroxylation: An alternative is the asymmetric dihydroxylation of allylbenzene, which can be prepared from cinnamyl alcohol. However, a more direct route from a β-hydroxy ester is often preferred.

  • A More Direct Approach: A Reformatsky reaction between benzaldehyde and an ethyl haloacetate, followed by reduction of the resulting β-hydroxy ester with LiAlH₄, provides a direct route to 1-phenyl-1,3-propanediol.

Part C: Final Spiroketalization

Step 3: Acid-Catalyzed Spiroketalization

This is the final and key step where the two prepared fragments are joined. The reaction involves the formation of a cyclic acetal (a ketal in this case) from a ketone and a diol.[8]

  • Reaction: Diethyl 3-oxocyclobutane-1,1-dicarboxylate is reacted with 1-phenyl-1,3-propanediol in the presence of an acid catalyst.

  • Causality: The acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄) protonates the carbonyl oxygen of the cyclobutanone, making the carbonyl carbon more electrophilic.[8] The hydroxyl groups of the diol then act as nucleophiles, attacking the activated carbonyl carbon. Two sequential nucleophilic additions occur, followed by the elimination of water, to form the thermodynamically stable six-membered 1,3-dioxane ring.[9] The removal of water, typically using a Dean-Stark apparatus, is crucial to drive the equilibrium towards the product.[9]

Experimental Protocol: General Procedure for Spiroketalization

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve equimolar amounts of the cyclobutanone intermediate and 1-phenyl-1,3-propanediol in a non-polar solvent like toluene or benzene.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 mol eq.).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Route 2: Hetero-Diels-Alder Approach

An alternative, more convergent but potentially less controlled route involves a Hetero-Diels-Alder reaction.

  • Key Reaction: A [4+2] cycloaddition between diethyl benzylidenemalonate (acting as the dienophile) and a suitable diene, such as a vinyl ether, to form the dihydropyran ring.

  • Challenges: This approach may suffer from poor regioselectivity and the need for specific catalysts to control the stereochemical outcome. The subsequent conversion of the dihydropyran ring into the desired 1,3-dioxane would require additional steps.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Convergent SpiroketalizationRoute 2: Hetero-Diels-Alder
Plausibility & Reliability High. Based on well-established and high-yielding reactions.Moderate. Success is highly dependent on substrate reactivity and catalyst selection.
Number of Steps Potentially more linear steps, but each step is robust.Fewer steps in the key cycloaddition, but may require more functional group manipulation post-cyclization.
Control Good control over the synthesis of each fragment. Spiroketalization is typically thermodynamically controlled.Potential for poor regioselectivity and stereoselectivity without specialized catalysts.
Starting Materials Readily available and inexpensive (Diethyl malonate, 1,3-dibromopropane, benzaldehyde).Requires synthesis of specific dienes and dienophiles.
Scalability Generally scalable, with established protocols for each step.May be difficult to scale due to catalyst costs and reaction sensitivity.

Conclusion

For the synthesis of this compound, the Convergent Spiroketalization (Route 1) represents the more robust and reliable strategy. It relies on a series of well-understood and documented chemical transformations, offering a higher probability of success for researchers aiming to synthesize this or analogous spirocyclic scaffolds. The protocols provided for each key transformation are based on established literature precedents and offer a solid foundation for laboratory execution. While the Hetero-Diels-Alder approach is intellectually appealing for its convergency, it presents significant practical challenges that make it a less favorable option for a reliable synthesis.

References

  • Mariella, R. P., & Raube, R. (n.d.).
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Safety Operating Guide

Personal protective equipment for handling Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of potential hazards associated with its structural motifs, namely the spiroketal and dicarboxylate ester functional groups.

Hazard Assessment and Risk Mitigation

  • Inhalation: Aerosols or dust of the compound may cause respiratory irritation.[2]

  • Skin and Eye Contact: Direct contact can lead to irritation.[2][3]

  • Ingestion: May be harmful if swallowed.[2][4]

  • Reactivity: While spiroketals are generally stable, the ester functional groups can undergo hydrolysis under strong acidic or basic conditions. The reactivity of the overall molecule with strong oxidizing or reducing agents is unknown and should be approached with caution.[5][6]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific experimental conditions and scaling of the procedure to determine the appropriate level of control measures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical safety goggles and a face shieldGoggles are required to protect against splashes. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during transfers of solutions.[7][8][9]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Double gloving is recommended. Nitrile or neoprene gloves offer good protection against a range of organic chemicals.[10] Gloves should be inspected before use and changed immediately if contaminated or torn.[8]
Body Laboratory coat or chemical-resistant gownA buttoned lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant gown that opens in the back is recommended.[8]
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.[2][3] If a fume hood is not available, a fit-tested N95 respirator may be considered for handling small quantities, but this is not a preferred substitute.[8]
Feet Closed-toe shoesProtects feet from spills.

Handling Procedures

Adherence to standard laboratory safety practices is crucial. The following step-by-step workflow outlines the safe handling of this compound.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before bringing the chemical into the hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound in a weigh boat or directly into the reaction vessel inside the fume hood. Avoid generating dust.

Solution Preparation and Transfer
  • Solvent Addition: Slowly add the desired solvent to the solid in the fume hood.

  • Dissolution: Gently swirl or stir the mixture to dissolve the compound. If necessary, use a sonicator or a stirrer hotplate (with heating function disabled unless required by the protocol and a risk assessment has been conducted).

  • Transfer: Use a pipette or a funnel for transferring the solution to prevent spills.

The following diagram illustrates the general workflow for handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Glassware transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Scenario Immediate Action
Minor Spill (in fume hood) 1. Alert others in the lab. 2. Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. 3. Wipe the area clean with a suitable solvent, followed by soap and water. 4. Collect all contaminated materials in a sealed bag for hazardous waste disposal.
Major Spill (outside fume hood) 1. Evacuate the immediate area. 2. Alert your supervisor and the institutional safety office. 3. Prevent others from entering the area. 4. Follow institutional procedures for major chemical spills.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] 2. Remove contaminated clothing while under the safety shower. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.[2] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.[2] 2. Rinse mouth with water. 3. Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, absorbent materials, and any excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container for organic waste.[11]

  • Sharps Waste: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

Never dispose of this chemical or its waste down the drain or in the regular trash.[12] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • MedchemExpress.com. (2025). Safety Data Sheet.
  • Pharmacy Times. (2018). USP Chapter : Personal Protective Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • CymitQuimica. (2024). Safety Data Sheet.
  • Biorisk Management. (n.d.). Personal Protective Equipment (PPE).
  • CymitQuimica. (n.d.). 2,2-Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate.
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  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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  • PubMed. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction.
  • RSC Publishing. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.